2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXJQKTXREVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29963-76-6 | |
| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29963-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066058 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16432-81-8 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16432-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyasorb UV 2098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA)
CAS Number: 16432-81-8
This technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA), a specialty acrylic monomer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analytical methods, applications, and mechanism of action.
Core Chemical and Physical Properties
BHEA is a white to off-white crystalline powder.[][2] Its defining structural feature is the presence of both a benzophenone moiety, which is a potent UV absorber, and a polymerizable acrylate group.[2] This dual functionality allows it to be chemically integrated into polymer backbones, providing durable and non-leaching UV protection.[3]
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₅[4] |
| Molecular Weight | 312.32 g/mol [4] |
| IUPAC Name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate[4] |
| Synonyms | 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, Cyasorb UV 2098, UV-416[][5] |
| CAS Number | 16432-81-8 |
| Melting Point | 77-80 °C[2] |
| Boiling Point | 480.5 °C at 760 mmHg (Predicted)[] |
| Density | 1.226 g/cm³ (Predicted)[] |
| Refractive Index (n20/D) | 1.574 (lit.)[] |
| Appearance | White to off-white solid/crystalline powder[] |
| Storage Temperature | 2-8 °C[] |
| Identifier | Value |
| SMILES | C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O[4] |
| InChI | InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2[4] |
| InChIKey | NMMXJQKTXREVGN-UHFFFAOYSA-N[4] |
Mechanism of Action and Applications
The primary mechanism of action for BHEA is photophysical.[2] The benzophenone core of the molecule is a chromophore that absorbs strongly in the UV-A and UV-B regions of the electromagnetic spectrum.[3] Upon absorbing a UV photon, the molecule transitions to an excited state. It then rapidly and safely dissipates this energy as heat, returning to its ground state without undergoing chemical degradation.[3] This process protects the surrounding material from the damaging effects of UV radiation, such as yellowing, brittleness, and loss of mechanical integrity.[3]
The acrylate functional group allows BHEA to be copolymerized with other vinyl monomers.[2] This covalent bonding makes it a permanent part of the polymer matrix, which is a significant advantage over traditional UV absorbers that can leach out over time.[3]
This dual functionality makes BHEA a valuable component in a wide range of applications:
-
Biomedical Devices: It is extensively used as a UV-blocking agent in the fabrication of contact lenses and intraocular lenses (IOLs).[6] Its biocompatibility and ability to be gently photopolymerized under physiological conditions are key advantages.[]
-
Advanced Coatings: BHEA is incorporated into high-performance coatings for automotive, aerospace, and architectural applications to enhance durability and prevent photodegradation.[][3]
-
Adhesives and Dental Fillings: Its high reactivity and good adhesion to various substrates make it a useful monomer in the formulation of specialized adhesives and dental composites.[6]
-
3D Printing Resins: It is a key component in UV-curable resins used for 3D printing, contributing to the stability and durability of the printed objects.[]
-
Drug Delivery: BHEA is being explored for use in drug delivery systems where its polymerizable nature can create stable, biocompatible matrices for the controlled release of therapeutics.[2]
Experimental Protocols
Synthesis of this compound
A representative synthetic route to BHEA is the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[2]
Materials:
-
4-benzoyl-3-hydroxyphenol (1.0 equivalent)
-
Acryloyl chloride (1.2–1.5 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0–5 °C using an ice bath.
-
Slowly add triethylamine (1.5 equiv.), followed by the dropwise addition of acryloyl chloride (1.2–1.5 equiv.) while maintaining the temperature at 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and continue stirring for an additional 12 hours to ensure complete conversion.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50 v/v). BHEA typically elutes at an Rf of 0.4–0.5. This method can yield a product with ≥97% purity.[2]
-
Recrystallization: For industrial batches, recrystallization from an ethanol/water mixture (e.g., 80:20 v/v) at -20 °C can be employed to achieve purities of ≥99%.[2]
| Purification Method | Purity (%) | Yield (%) |
| Column Chromatography | 97–99 | 70–75 |
| Recrystallization | ≥99 | 85–90 |
Representative Photopolymerization Protocol for a BHEA-Containing Hydrogel
This protocol is a representative example for the fabrication of a UV-cured hydrogel. Concentrations of monomers, cross-linkers, and photoinitiators, as well as curing conditions, should be optimized for specific applications.
Materials:
-
Primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)
-
This compound (BHEA) as a UV-absorbing co-monomer
-
Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent/vehicle (e.g., deionized water or an appropriate organic solvent)
-
UV curing system (e.g., 365 nm lamp with controlled intensity)
Procedure:
-
Prepare the monomer solution by dissolving the primary monomer, BHEA (e.g., 1-5 wt%), the cross-linking agent (e.g., 0.5-2 wt%), and the photoinitiator (e.g., 0.1-1 wt%) in the chosen solvent.
-
Stir the solution in the dark until all components are fully dissolved.
-
Transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Expose the mold to UV radiation of a specific wavelength (e.g., 365 nm) and intensity for a predetermined time until the hydrogel is fully cured. The curing time will depend on the formulation and the intensity of the UV source.
-
After curing, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers or residual photoinitiator.
-
Characterize the resulting hydrogel for its properties, such as swelling ratio, mechanical strength, and UV-blocking capability.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
BHEA can be analyzed using reverse-phase HPLC.[2]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., Newcrom R1)[2] |
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid[2] |
| Acid Modifier | Phosphoric acid (for standard UV detection) or formic acid (for MS compatibility)[2] |
| Detection | UV detector at 280 nm[2] |
| Elution Time | Approximately 8.2 minutes (under the specified conditions)[2] |
Spectroscopic Data
| Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (–OCH₂CH₂O–)[2] |
| ¹³C NMR | δ 167.5 ppm (acrylate carbonyl), δ 190.2 ppm (benzophenone carbonyl)[2] |
| FT-IR | Strong absorbance at ~1720 cm⁻¹ (C=O stretch of the acrylate), ~1635 cm⁻¹ (C=C stretch of the acrylate)[2] |
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of BHEA.
Dual-Function Mechanism of BHEA in Polymers
Caption: Dual-function mechanism of BHEA: UV absorption and polymerization.
Role of BHEA in Biocompatible Material Design
A note on signaling pathways: The term "signaling pathway" typically refers to a cascade of biochemical reactions within a cell. As a polymerizable UV absorber, BHEA's primary interactions are photophysical and material-based. While it is used in biocompatible materials, there is no evidence in the scientific literature to suggest it directly modulates specific intracellular signaling pathways. The following diagram illustrates its logical role in the design of biocompatible materials rather than a biochemical pathway.
Caption: Logical workflow for utilizing BHEA in biocompatible material design.
References
- 2. This compound | 16432-81-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UV2098/UV416;this compound CAS-no-16432-81-8 - Career Henan Chemical Co. [coreychem.com]
- 6. アクリル酸2-(4-ベンゾイル-3-ヒドロキシフェノキシ)エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA): A Technical Overview of its Core Mechanism of Action as a Photoprotective Polymerizable Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a bifunctional monomer primarily recognized for its utility in materials science as a polymerizable ultraviolet (UV) absorber. Its core mechanism of action revolves around the photoprotective properties of its benzophenone moiety and the reactive nature of its acrylate group, which allows for its covalent integration into polymer matrices. This technical guide provides an in-depth analysis of BHPEA's mechanism of action, supported by its physicochemical properties, synthesis, and applications. While its primary applications are in industrial materials, this document also touches upon its limitedly explored biological activities.
Physicochemical Properties
BHPEA is an organic compound with the chemical formula C18H16O5.[1] Its structure incorporates a benzoyl group, a hydroxyphenyl moiety, and an acrylate functional group, which collectively determine its chemical reactivity and physical characteristics.[1]
| Property | Value | Source |
| Molecular Weight | 312.32 g/mol | [1] |
| CAS Number | 16432-81-8 | [1] |
| Melting Point | 77-80 °C | [2] |
| Physical Form | Powder | [2] |
| pKa (Predicted) | 7.46±0.35 | [3] |
| InChI Key | NMMXJQKTXREVGN-UHFFFAOYSA-N | [4] |
Core Mechanism of Action: UV Absorption and Polymerization
The principal mechanism of action of BHPEA is its ability to absorb and dissipate UV radiation, thereby protecting materials from photodegradation.[1][5] This functionality is conferred by the benzophenone group within its structure, which acts as a potent chromophore.[5]
Upon exposure to UV light, the benzophenone moiety absorbs the energy and dissipates it as heat, preventing the high-energy radiation from initiating degradative processes within the material it is incorporated into.[5] This makes BHPEA a valuable UV stabilizer monomer.[5]
What distinguishes BHPEA from conventional UV absorbers is its polymerizable acrylate group.[5] This allows it to be chemically integrated into polymer chains through covalent bonding.[5] This permanent integration prevents the leaching or migration of the UV absorber from the material, ensuring long-lasting photoprotection.[5] This is particularly beneficial for applications such as advanced coatings, automotive manufacturing, and outdoor signage, where it helps to reduce yellowing, prevent brittleness, and maintain mechanical integrity upon sun exposure.[5]
Synthesis and Polymerization
Synthesis
The primary synthetic route for BHPEA involves the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1] In a typical procedure, 4-benzoyl-3-hydroxyphenol is reacted with acryloyl chloride in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.[1] A base, such as triethylamine, is used to neutralize the HCl byproduct.[1] The reaction is typically initiated at a low temperature (0–5°C) and then allowed to warm to room temperature to ensure complete conversion.[1]
Polymerization
The acrylate group in BHPEA allows it to undergo polymerization with other acrylate and methacrylate monomers.[1][] This process, often initiated by UV light in the presence of a photoinitiator, results in the formation of polymers with integrated UV-blocking capabilities.[] BHPEA can also participate in crosslinking reactions, which enhances the mechanical properties of the resulting polymers.[1]
Applications
The dual functionality of BHPEA as a UV absorber and a polymerizable monomer has led to its use in a variety of applications:
-
Contact Lenses: BHPEA is widely used as a UV-blocking agent in the fabrication of soft contact lenses.[7]
-
Coatings and Resins: It is a key component in UV-curable resin systems for creating scratch-resistant and durable coatings, including electronic coatings and 3D printing resins.[]
-
Dental Fillings: The monomer is used in the synthesis of polymers for dental composites.[7]
-
Cosmetics: It can be used as a UV filter in sunscreens and other skincare products.
-
Surface Functionalization: The benzoyl group facilitates photo-crosslinking, enabling the immobilization of biomolecules or polymers on surfaces for applications in biosensors and medical devices.[]
Biological Activity and Potential Therapeutic Applications
While the primary body of research on BHPEA focuses on its material science applications, some sources suggest potential for broader biological activities. It has been noted for its use as a substrate for peroxidase activity detection.[1] Additionally, research into benzophenone derivatives has indicated a range of biological activities, leading to investigations into their potential as intermediates in pharmaceutical synthesis. However, detailed studies on the specific mechanism of action of BHPEA in a biological context, including its interaction with cellular signaling pathways, are not extensively documented in the reviewed literature.
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0–5°C. Add triethylamine (1.5 equivalents) as a base and catalyst.[1] Slowly add acryloyl chloride (1.2–1.5 equivalents) to the reaction mixture.[1]
-
Reaction: Stir the mixture at 0–5°C for 2 hours.[1]
-
Completion: Gradually warm the reaction to room temperature and continue stirring for 12 hours to ensure complete conversion.[1]
-
Workup and Purification: The product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.
High-Performance Liquid Chromatography (HPLC) Analysis
BHPEA can be analyzed using reverse-phase HPLC methods.[1]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid for mass spectrometry compatibility.[1]
-
Stationary Phase: A C18 column is commonly used.
-
Detection: UV detection is suitable due to the benzophenone chromophore.
This method is scalable for preparative separations to isolate impurities, which is relevant for pharmacokinetic studies.[1]
Conclusion
This compound's core mechanism of action is firmly established in the realm of materials science. Its ability to absorb UV radiation and covalently bond within polymer structures provides a robust and durable method for photoprotection. While its biological activities and potential therapeutic applications are an area of emerging interest, further research is required to elucidate any specific mechanisms of action in biological systems. The information presented in this guide provides a comprehensive foundation for researchers and professionals working with or exploring the applications of this versatile monomer.
References
- 1. This compound | 16432-81-8 | Benchchem [benchchem.com]
- 2. 2-丙烯酸-2-(4-苯甲酰-3-羟苯氧基)乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 7. アクリル酸2-(4-ベンゾイル-3-ヒドロキシフェノキシ)エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the UV Absorption Spectrum of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a compound widely utilized for its UV-absorbing capabilities. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the spectral characteristics, underlying mechanisms, and experimental methodologies related to BHPEA.
Introduction
This compound, with CAS number 16432-81-8, is a functionalized monomer that incorporates a benzophenone moiety, which is a well-known chromophore that absorbs UV radiation.[1][2] Its structure also includes a polymerizable acrylate group, allowing for its integration into polymer matrices.[1][] This dual functionality makes it a valuable additive in various applications, including coatings, contact lenses, and other materials requiring protection from UV degradation.[1] The benzophenone core is responsible for absorbing harmful UV rays and dissipating the energy as heat, thus protecting the material from photodegradation.[1]
Expected UV Absorption Spectrum
For benzophenone systems, characteristic absorption bands can be observed at various wavelengths, including approximately 204, 234, 259, 287, and 385 nm.[5] The exact position and intensity of these bands for BHPEA will be influenced by the substituent groups (the hydroxyl, ether, and acrylate functionalities) and the solvent used for measurement.[4]
Table 1: Expected UV Absorption Characteristics of this compound
| Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Electronic Transition Type |
| ~250 nm | High | π → π |
| ~340 nm | Moderate | n → π |
Note: The values presented are estimations based on the spectral properties of similar benzophenone derivatives and are subject to variation based on experimental conditions.
Experimental Protocol for UV-Vis Spectroscopy
The following provides a generalized methodology for determining the UV absorption spectrum of this compound.
1. Materials and Equipment:
-
This compound (powder form)[]
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of BHPEA and dissolving it in a specific volume of the chosen solvent in a volumetric flask.
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution in a quartz cuvette.
-
Record the full absorption spectrum for each concentration.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
According to the Beer-Lambert Law, absorbance is proportional to concentration.[6] Plot a calibration curve of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve using the Beer-Lambert equation: A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration in mol/L.[6]
-
Mechanism of UV Absorption and Polymer Integration
The primary function of this compound is to absorb UV radiation and dissipate the energy. The acrylate group allows it to be chemically incorporated into a polymer chain, providing long-lasting UV protection.
Caption: UV absorption mechanism and polymerization of BHPEA.
Experimental Workflow for Material Formulation
The integration of this compound into a material involves several key steps, from monomer selection to final product testing.
Caption: Workflow for creating a UV-protected material using BHPEA.
Conclusion
This compound is a highly effective UV absorber due to its benzophenone core. While detailed spectral data requires experimental determination, its behavior can be reliably predicted based on the well-understood photochemistry of benzophenone derivatives. The provided experimental protocol offers a solid foundation for researchers to characterize its UV absorption properties accurately. The ability of BHPEA to be polymerized into various materials makes it a critical component in the development of UV-resistant products, with significant implications for material longevity and performance.
References
An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
This technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a versatile monomer with significant applications in polymer science, materials chemistry, and biomedical engineering. This document is intended for researchers, scientists, and professionals involved in drug development and advanced materials.
Chemical Identity and Properties
This compound is an aromatic acrylate monomer featuring a benzophenone moiety, which imparts strong UV-absorbing properties, and a polymerizable acrylate group.[]
Molecular Formula and Weight
The chemical formula and molecular weight of this compound are fundamental for stoichiometric calculations in synthesis and polymer formulation.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | [2] |
| Molecular Weight | 312.32 g/mol | [2] |
Physicochemical Properties
Key physical and chemical properties are summarized below, providing essential data for handling, processing, and application development.
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [] |
| Melting Point | 77-80 °C | [] |
| Boiling Point | 480.5 °C at 760 mmHg | [3] |
| Density | 1.226 g/cm³ (predicted) | [3] |
| Refractive Index (n20/D) | 1.574 (lit.) | [] |
| Storage Temperature | 2-8 °C | [] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Peak Assignments | Reference |
| ¹H NMR (CDCl₃) | δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (–OCH₂–) | [2] |
| ¹³C NMR | δ 167.5 ppm (acrylate carbonyl), δ 190.2 ppm (benzophenone carbonyl) | [2] |
| FT-IR | 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ | [2] |
Synthesis
The primary synthetic route to this compound is through the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[2]
Experimental Protocol
The following is a representative procedure for the synthesis of this compound.[2]
Materials:
-
4-Benzoyl-3-hydroxyphenol (1.0 equivalent)
-
Acryloyl chloride (1.2–1.5 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol in anhydrous dichloromethane.
-
Cool the solution to 0–5 °C.
-
Add triethylamine to the reaction mixture.
-
Slowly add acryloyl chloride to the solution while maintaining the temperature between 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours to ensure complete conversion.
-
The product can be purified using standard techniques such as column chromatography or recrystallization.
Mechanism of Action as a UV Absorber
The benzophenone moiety in the molecule is responsible for its strong UV absorption properties. The mechanism involves the absorption of UV radiation and its dissipation as heat, thus protecting materials from photodegradation.
Applications in Research and Drug Development
This compound is a multifunctional monomer with a growing number of applications in advanced materials and biomedical fields.
Polymer Synthesis and UV-Curable Coatings
Its primary application is as a monomer in polymer synthesis. The acrylate group allows for polymerization, while the benzophenone group provides UV protection to the resulting polymer. This dual functionality makes it an excellent additive for UV-curable coatings, adhesives, and resins, enhancing their durability and resistance to weathering.
Biomaterials and Drug Delivery
In the field of biomedical engineering, this monomer is used in the fabrication of biocompatible materials.[] Its ability to be photocrosslinked makes it suitable for creating hydrogels and scaffolds for tissue engineering.[] The benzophenone group can be activated by UV light to form covalent bonds, allowing for the immobilization of biomolecules on surfaces.[] There is also research interest in its potential use in drug delivery systems.[4]
Ophthalmic Applications
A significant application is in the manufacturing of intraocular lenses (IOLs) and contact lenses.[2] Its incorporation into the polymer matrix of these lenses provides UV-blocking capabilities, protecting the eye from harmful radiation.[2]
Safety and Handling
For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.
References
A Comprehensive Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a versatile monomer widely utilized for its ultraviolet (UV) absorbing properties. This document details its chemical identity, properties, synthesis, and key applications, with a focus on quantitative data and experimental protocols to support researchers and professionals in drug development and material science.
Chemical Identity and Synonyms
This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.
| Identifier Type | Identifier |
| IUPAC Name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate[1] |
| CAS Number | 16432-81-8[1][2] |
| EC Number | 240-488-4 |
| Trade Names | Cyasorb UV 2098, CYASORB UV-2098, UV-2098, UV 416[1] |
| Common Synonyms | 2-Hydroxy-4-acryloxyethoxybenzophenone |
| 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone | |
| 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester[1] | |
| Acrylic acid, 4-ester with 2-hydroxy-4-(2-hydroxyethoxy)benzophenone[1] | |
| 2-[3-hydroxy-4-(phenylcarbonyl)phenoxy]ethyl prop-2-enoate[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₅[1] |
| Molecular Weight | 312.32 g/mol [3] |
| Appearance | White to off-white or light yellow powder/needle-like crystals |
| Melting Point | 77-80 °C (lit.)[4] |
| Solubility | Soluble in common organic solvents; Insoluble in water |
| Purity | ≥95-99% |
Synthesis Protocol
The primary synthetic route for this compound involves the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride. A representative experimental protocol is detailed below.
Materials:
-
4-Benzoyl-3-hydroxyphenol (1.0 equivalent)
-
Acryloyl chloride (1.2-1.5 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add triethylamine to the reaction mixture, which acts as a base and catalyst.
-
Add acryloyl chloride dropwise to the solution over a period of time, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed at 0-5 °C for 2 hours.
-
Gradually warm the reaction mixture to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture can be worked up using standard procedures, including washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product.
Mechanism of Action as a UV Absorber
The primary function of this compound is to protect materials from degradation caused by exposure to ultraviolet radiation. The benzophenone moiety within its structure is a potent chromophore that efficiently absorbs UV light, particularly in the UVA and UVB regions.
Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. It then rapidly and efficiently dissipates this energy through non-radiative pathways, primarily as heat, returning to its ground state. This process of absorbing harmful UV energy and converting it into harmless thermal energy prevents the UV radiation from initiating detrimental photochemical reactions, such as bond cleavage, within the polymer matrix it is incorporated into. This mechanism is crucial for preventing yellowing, chalking, and loss of mechanical properties in materials exposed to sunlight.
Applications and Performance Data
Due to its polymerizable acrylate group, this compound can be covalently bonded into a polymer backbone. This significantly reduces issues of migration and leaching that can occur with non-reactive UV absorbers, ensuring long-term protection.
Key Application Areas:
-
Ophthalmic Devices: It is widely used as a UV-blocking agent in the manufacturing of contact lenses and intraocular lenses, protecting the eye from harmful UV radiation.
-
Polymer Coatings: Incorporated into various coatings, such as those for automotive finishes and wood, to prevent degradation, yellowing, and loss of gloss upon sun exposure.
-
Adhesives and Dental Fillings: Its polymerizable nature and UV-absorbing properties make it a valuable component in dental composites and other adhesive formulations.
-
Photolithography: The benzophenone moiety can act as a photoinitiator, making it useful in high-resolution photolithographic processes for creating micro- and nanostructures.
| Application | Key Performance Benefit | Typical Concentration |
| Contact Lenses | Covalent bonding prevents leaching, ensuring long-term UV protection for the eye. | Varies by formulation |
| Automotive Coatings | Prevents yellowing and maintains gloss and mechanical integrity of the coating. | 1-3% by weight |
| Wood Finishes | Protects the underlying wood from discoloration and degradation. | 1-5% by weight |
| Dental Composites | Enhances photostability and longevity of the filling material. | Varies by formulation |
Toxicological and Biocompatibility Considerations
While this compound itself has not been extensively studied for its effects on signaling pathways, research on related benzophenone derivatives has indicated potential biological interactions. Some benzophenones have been shown to exhibit estrogenic properties and can generate reactive oxygen species (ROS), which may lead to cellular stress and apoptosis.
Studies on benzophenone-3 (a related compound) have suggested a potential to attenuate the MAPK/ERK signaling pathway. Furthermore, some benzophenone derivatives have been implicated in the activation of the Bax/Bcl-2/Caspase-3 apoptotic pathway in human cell lines.
It is important to note that the covalent incorporation of this compound into a polymer matrix is designed to minimize its leaching and subsequent biological interaction. However, for applications in drug development and biomedical devices, thorough biocompatibility and toxicological assessments are essential.
This technical guide provides a foundational understanding of this compound. For specific applications, further research and empirical testing are recommended to optimize formulations and ensure safety and efficacy.
References
Navigating the Safety Profile of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data available for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS No. 16432-81-8). The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on clear data presentation, detailed experimental context, and logical safety assessment workflows.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C18H16O5 | [1][2] |
| Molecular Weight | 312.32 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [2][] |
| Melting Point | 77-80 °C | [4][5][6][7] |
| Boiling Point | 480.5 ± 40.0 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [6] |
| Flash Point | 173.7 ± 20.8 °C (Predicted) | [6] |
| Purity | ≥95–99% | [2] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
The signal word associated with these classifications is "Warning".[8]
Toxicological Profile
-
Acute Toxicity: No specific data is available for oral, dermal, or inhalation acute toxicity.
-
Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[8] Acrylates, as a class of chemicals, are known to be irritants.[9][10][11]
-
Serious Eye Damage/Irritation: Classified as causing serious eye irritation (Category 2).[8] Studies on other acrylates, such as ethyl acrylate, have shown that they can cause eye irritation.[12][13][14]
-
Respiratory or Skin Sensitization: Classified as a potential skin sensitizer (Category 1).[1] Acrylates are recognized as significant contact allergens, and some individuals may develop allergic contact dermatitis upon exposure.[9][10][11][15][16][17]
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No specific data is available for this compound. Some lower acrylates have been classified as "Possibly Carcinogenic to Humans" by IARC based on animal studies.[18]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): Classified for specific target organ toxicity - single exposure (respiratory tract irritation).[8] No data is available for repeated exposure.
Experimental Protocols for Hazard Assessment
The safety assessment of chemicals like this compound relies on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study results for this compound are not publicly available, the methodologies for evaluating its key hazards are outlined below.
Skin Irritation Testing
The potential for skin irritation is typically assessed using in vitro methods to reduce or replace animal testing.
Workflow for In Vitro Skin Irritation Testing (based on OECD TG 439)
Caption: In Vitro Skin Irritation Test Workflow.
Eye Irritation Testing
Similar to skin irritation, in vitro methods are the preferred approach for assessing eye irritation potential.
Workflow for In Vitro Eye Irritation Testing (based on OECD TG 492)
Caption: In Vitro Eye Irritation Test Workflow.
Skin Sensitization Testing
Assessing the potential to cause an allergic skin reaction involves a weight-of-evidence approach, often utilizing a combination of in silico, in chemico, and in vitro data.
Logical Flow for Skin Sensitization Assessment
Caption: Skin Sensitization Assessment Workflow.
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Table 3: Recommended Handling and Storage Practices
| Aspect | Recommendation |
| Ventilation | Use only in a well-ventilated area.[8] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4] - Skin Protection: Wear protective gloves (e.g., nitrile rubber).[4] - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[4] |
| Hygiene Measures | Wash hands thoroughly after handling.[8] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat and sources of ignition. |
| Incompatible Materials | Information not readily available. |
First Aid Measures
In case of exposure, the following first aid measures are recommended.
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. |
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization. While specific quantitative toxicological data is limited in publicly accessible sources, the available GHS classifications provide a strong basis for risk assessment and the implementation of appropriate safety precautions. Adherence to recommended handling procedures, use of personal protective equipment, and awareness of first aid measures are essential for the safe use of this compound in research and development settings. Further studies to determine quantitative toxicological endpoints would provide a more complete safety profile.
References
- 1. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16432-81-8 | Benchchem [benchchem.com]
- 4. This compound 98 16432-81-8 [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound [xinyuehpom.com]
- 7. CAS 16432-81-8 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. Unwanted Skin Reactions to Acrylates – an Update[v1] | Preprints.org [preprints.org]
- 11. preprints.org [preprints.org]
- 12. Ethyl acrylate: influence of sex or atopy on perceptual ratings and eye blink frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prediction of human sensory irritation due to ethyl acrylate: the appropriateness of time-weighted average concentration × time models for varying concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. edepot.wur.nl [edepot.wur.nl]
Solubility of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in organic solvents
Technical Guide: Solubility of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in Organic Solvents
Introduction
This compound (BHPEA) is a functional monomer of significant interest in polymer chemistry and materials science. Its unique structure, incorporating a benzophenone moiety, a hydroxyl group, and an acrylate functionality, allows for the synthesis of polymers with tailored properties such as UV-curing capabilities, enhanced adhesion, and specific optical characteristics. The solubility of BHPEA in various organic solvents is a critical parameter that dictates its handling, polymerization, and application. This technical guide provides a comprehensive overview of the solubility characteristics of BHPEA, outlines a general experimental protocol for its determination, and presents a framework for data interpretation.
1. Importance of Solubility Data
The solubility of a monomer like BHPEA is a fundamental physical property that influences several aspects of its use:
-
Polymerization Processes: Solution polymerization, a common method for producing polymers, requires the monomer and initiator to be soluble in the chosen solvent. The solubility data helps in selecting an appropriate solvent system that ensures a homogeneous reaction mixture, leading to controlled polymerization kinetics and a polymer with a narrow molecular weight distribution.
-
Formulation and Coating Applications: In applications such as coatings, adhesives, and inks, BHPEA is often part of a complex formulation. Knowledge of its solubility is crucial for preparing stable and uniform solutions, preventing precipitation, and ensuring the final product's desired performance characteristics.
-
Purification and Characterization: Recrystallization, a common technique for purifying solid monomers, relies on solubility differences in various solvents. Furthermore, analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and chromatography require the sample to be dissolved in a suitable deuterated or mobile phase solvent, respectively.
2. Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in various organic solvents at a specific temperature.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Oven or vacuum oven
-
Centrifuge (optional)
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of BHPEA to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.
-
If necessary, centrifuge the vials at a constant temperature to facilitate the separation of the solid phase.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step removes any remaining suspended solid particles.
-
Record the exact volume of the filtered saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the BHPEA.
-
Once the solvent has been fully evaporated, cool the vial in a desiccator to room temperature.
-
Weigh the vial containing the dried BHPEA residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved BHPEA by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
The solubility can then be expressed in various units, such as g/100 mL or mg/mL, using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) * 100
-
3. Data Presentation
The following table provides a template for summarizing the solubility data of this compound in a range of common organic solvents.
| Organic Solvent | Chemical Class | Solubility at 25 °C ( g/100 mL) | Observations |
| Acetone | Ketone | Data to be determined | e.g., Colorless solution |
| Toluene | Aromatic Hydrocarbon | Data to be determined | e.g., Slight yellow tint |
| Methanol | Alcohol | Data to be determined | e.g., Forms solvate |
| Ethyl Acetate | Ester | Data to be determined | |
| Dichloromethane | Halogenated | Data to be determined | |
| Tetrahydrofuran (THF) | Ether | Data to be determined | |
| n-Hexane | Aliphatic Hydrocarbon | Data to be determined | e.g., Insoluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data to be determined |
4. Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination
5. Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The presence of both polar (hydroxyl, ester, and ketone groups) and non-polar (aromatic rings, ethyl chain) functionalities in its structure results in a nuanced solubility profile.
-
Polarity of the Solvent: Solvents with a polarity similar to that of BHPEA are expected to be more effective. Polar aprotic solvents like acetone, ethyl acetate, and THF are likely to be good solvents due to their ability to engage in dipole-dipole interactions and hydrogen bonding with the hydroxyl and carbonyl groups of BHPEA.
-
Hydrogen Bonding: The hydroxyl group in BHPEA can act as a hydrogen bond donor, while the carbonyl and ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, may exhibit good solvency, although the overall polarity match will also be a significant factor.
-
Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating can be employed to dissolve a higher amount of BHPEA in a given solvent. However, it is essential to ensure that the temperature is not high enough to cause thermal degradation or premature polymerization of the monomer.
Understanding the solubility of this compound is fundamental for its effective utilization in research and industrial applications. This guide provides a standardized methodology for determining its solubility and a framework for organizing and interpreting the resulting data. The provided experimental protocol can be adapted to various solvents and temperatures to generate a comprehensive solubility profile, which is invaluable for process development, formulation, and quality control. Researchers are encouraged to use this guide as a starting point and to consider the specific requirements of their applications when selecting appropriate solvent systems for BHPEA.
An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA), a versatile monomer with significant applications in materials science and potential implications for biomedical research. This document details its chemical and physical properties, synthesis, spectroscopic characterization, and explores its biological activities, including antimicrobial and cytotoxic effects.
Chemical and Physical Properties
This compound is a white to off-white solid.[1][] Its core structure features a benzophenone moiety, which is responsible for its strong UV absorption properties, and a polymerizable acrylate group, enabling its incorporation into various polymer networks.[1][]
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16432-81-8 | [1] |
| Molecular Formula | C₁₈H₁₆O₅ | [][3] |
| Molecular Weight | 312.32 g/mol | [][3] |
| IUPAC Name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate | [][3] |
| Synonyms | 2-Hydroxy-4-(2-acryloyloxyethoxy)benzophenone, 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, CYASORB UV 2098 | [] |
| Appearance | White to off-white solid/powder | [1][] |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 480.5 °C at 760 mmHg | [] |
| Density | 1.226 g/cm³ | [] |
| Refractive Index (n20/D) | 1.574 | [] |
| InChI | 1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2 | [3] |
| InChIKey | NMMXJQKTXREVGN-UHFFFAOYSA-N | [3] |
| SMILES | C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor 2,4-dihydroxybenzophenone, followed by its etherification and subsequent esterification.
Synthesis of 2,4-Dihydroxybenzophenone (Precursor)
A common method for synthesizing 2,4-dihydroxybenzophenone is through a Friedel-Crafts acylation of resorcinol with benzoyl chloride or a related benzoyl derivative.[4]
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzophenone
-
Materials: Resorcinol, anhydrous zinc chloride, phosphorus oxychloride.
-
Procedure:
-
To a mixture of resorcinol (50 mmol) and polyhydroxy benzoic acid (55.6 mmol), add anhydrous zinc chloride (27.2 g) and phosphorus oxychloride (25 mL).
-
Reflux the reaction mixture for 2.5 hours in a water bath at 70 °C with stirring.
-
Pour the mixture into ice and cool to 4 °C for over 24 hours.
-
Filter the resulting precipitate.
-
Wash the solid precipitate twice with a 3% sodium bicarbonate solution.
-
Purify the product by recrystallization from boiling water.[5]
-
Synthesis of this compound
The final product is synthesized via the esterification of an intermediate, 2-hydroxy-4-(2-hydroxyethoxy)benzophenone, with acryloyl chloride. A representative procedure involves the reaction of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1]
Experimental Protocol: Synthesis of this compound
-
Materials: 4-Benzoyl-3-hydroxyphenol, acryloyl chloride, anhydrous dichloromethane (DCM), triethylamine.
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0-5 °C.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add acryloyl chloride (1.2–1.5 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[1] Typical yields for this reaction range from 75% to 85%.[1]
-
Caption: Synthetic pathway for this compound.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.5 - 6.8 | m | Aromatic | Aromatic Protons | [1] |
| 6.4 - 5.8 | m | 3H | Acrylate Protons (CH₂=CH-) | [1] |
| 4.5 - 4.3 | m | 4H | Ethoxy Protons (-O-CH₂-CH₂-O-) | [1] |
Table 3: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 190.2 | Benzophenone Carbonyl (C=O) | [1] |
| 167.5 | Acrylate Carbonyl (C=O) | [1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| 3500 - 3200 | O-H stretch (intermolecular H-bonding) | [6] |
| 3100 - 3000 | C-H stretch (aromatic) | [7] |
| 2980 - 2850 | C-H stretch (aliphatic) | [6] |
| 1720 | C=O stretch (acrylate carbonyl) | [1] |
| ~1650 | C=O stretch (benzophenone carbonyl) | [8] |
| 1635 | C=C stretch (acrylate) | [1] |
| 1600 - 1450 | C=C stretch (aromatic) | [8] |
| 1250 - 1100 | C-O stretch (ether and ester) | [6] |
Applications
The dual functionality of this compound, combining a UV-absorbing benzophenone group and a polymerizable acrylate moiety, makes it a valuable component in a variety of applications.
-
UV-Curable Coatings and Resins: It is a key monomer in UV-curable systems, where the acrylate group undergoes rapid polymerization upon UV exposure, and the benzophenone group acts as a photoinitiator, leading to highly cross-linked, stable, and scratch-resistant films.[] These find use in electronic coatings and 3D printing resins.[]
-
Polymer and Composite Materials: Its incorporation into polymers imparts UV stability, rigidity, and transparency. The aromatic structure contributes to a high refractive index, making it suitable for optical coatings and composites.[]
-
Biomedical Devices and Coatings: Due to its biocompatibility and photoreactivity, it is used in coatings for biomedical devices and in tissue engineering scaffolds.[] The hydroxyphenyl group can promote cell adhesion, and the acrylate group allows for photopolymerization under physiological conditions.[]
-
Dental Materials: This monomer is used in dental fillings and adhesives due to its high reactivity, good adhesion, and resistance to UV degradation.
Biological Activity
While primarily used in materials science, the benzophenone and acrylate moieties in this compound suggest potential biological activities that are of interest to drug development professionals.
Antimicrobial Activity
Benzophenone derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[9][10][11] The mechanism of action for some benzophenone-based antibiotics involves targeting and disrupting the bacterial membrane.[12] These compounds show an affinity for anionic components of the cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to a loss of membrane potential.[12]
Table 5: Antimicrobial Activity of a Representative Benzophenone Derivative (2,2′,4-Trihydroxybenzophenone)
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Salmonella Typhimurium | 125 | 250 | [9] |
| Staphylococcus aureus | 62.5 | 125 | [9] |
Caption: Proposed antimicrobial mechanism of action for benzophenone derivatives.
Cytotoxicity
In vitro studies have indicated that this compound exhibits some level of cytotoxicity, particularly at higher concentrations.[1] Research on other benzophenone derivatives, such as benzophenone-3 (BP-3), has shown that they can induce apoptosis in neuronal cells through an intrinsic pathway.[13][14] This pathway involves the loss of mitochondrial membrane potential and the activation of caspases-9 and -3.[13][14] Furthermore, benzophenone-1 has been shown to induce photogenotoxicity and apoptosis in human keratinocytes via the release of cytochrome c and Smac/DIABLO, leading to the activation of caspase-3.[15]
Table 6: Cytotoxicity of a Representative Benzophenone Derivative (Benzophenone-3) in Mouse Neuronal Cells
| Cell Type | Concentration (µM) | Exposure Time (h) | Effect | Reference |
| Neocortical cells | 1-100 | 6, 24 | Neurotoxicity, Apoptosis | [14] |
| Hippocampal cells | 1-100 | 6, 24 | Neurotoxicity, Apoptosis | [14] |
The presence of the acrylate group may also contribute to the cytotoxicity, as acrylates are generally more toxic than their corresponding methacrylates.[5]
Caption: Proposed apoptotic pathway induced by benzophenone derivatives.
Conclusion
This compound is a multifunctional monomer with well-established applications in polymer and materials science, primarily as a UV absorber and a photopolymerizable component. Its synthesis is achievable through standard organic chemistry techniques. While its biological activities are not as extensively studied, the existing literature on related benzophenone and acrylate compounds suggests potential for both antimicrobial and cytotoxic effects. Further research is warranted to fully elucidate the specific biological mechanisms and potential therapeutic or toxicological implications of this compound. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of this compound.
References
- 1. This compound | 16432-81-8 | Benchchem [benchchem.com]
- 3. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 10. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, a specialty acrylic monomer with significant applications in material science due to its ultraviolet (UV) absorbing properties. The synthesis involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone with acryloyl chloride. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product. The presented data and workflows are intended to ensure reproducibility and aid researchers in the efficient production of this valuable monomer.
Introduction
This compound is a bifunctional molecule containing a benzophenone moiety, which provides UV absorption capabilities, and a polymerizable acrylate group.[] This dual functionality makes it a valuable monomer in the synthesis of polymers for applications requiring UV stability, such as in coatings, adhesives, and ophthalmic devices. The synthesis route described herein is an esterification of the primary hydroxyl group of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone with acryloyl chloride in the presence of a base.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone | ≥98% | Commercially Available |
| Acryloyl chloride | ≥97% | Commercially Available |
| Triethylamine | ≥99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Sodium bicarbonate (NaHCO₃), saturated solution | Reagent | - |
| Brine (saturated NaCl solution) | Reagent | - |
| Magnesium sulfate (MgSO₄), anhydrous | Reagent | - |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Addition funnel | - | Standard laboratory supplier |
| Ice bath | - | - |
| Nitrogen or Argon gas supply | High purity | - |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially Available |
| Column chromatography setup | - | Standard laboratory supplier |
Experimental Protocol
Synthesis of this compound
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 2-hydroxy-4-(2-hydroxyethoxy)benzophenone (e.g., 25.8 g, 0.1 mol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until the starting material is completely dissolved.
-
Addition of Base: Add triethylamine (e.g., 15.2 g, 20.9 mL, 0.15 mol) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acryloyl Chloride: Dissolve acryloyl chloride (e.g., 10.9 g, 9.9 mL, 0.12 mol) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over a period of approximately 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 2:1 v/v).
Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any excess acid).
-
50 mL of deionized water.
-
50 mL of brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) can be employed. The pure product is a white to off-white solid.[]
Data Presentation
Product Characterization
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone |
| CAS Number | 16432-81-8 |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol |
| Appearance | White to off-white powder/solid[] |
| Melting Point | 77-80 °C |
| Purity | ≥98% |
| ¹H NMR (CDCl₃, δ) | 7.8-6.5 (m, aromatic-H), 6.4-5.8 (m, vinyl-H), 4.5-4.2 (m, -OCH₂CH₂O-) |
| ¹³C NMR (CDCl₃, δ) | 198 (C=O, benzoyl), 166 (C=O, acrylate), 162-110 (aromatic-C), 131, 128 (vinyl-C), 65, 61 (-OCH₂CH₂O-) |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~1720 (C=O, acrylate), ~1630 (C=O, benzophenone), ~1600, 1500 (C=C, aromatic) |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Acryloyl chloride is corrosive and a lachrymator; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Triethylamine is a corrosive and flammable liquid.
This detailed protocol provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this monomer for various applications in polymer and materials science.
References
Application Notes and Protocols for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in UV Curable Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in ultraviolet (UV) curable coatings. This document details its properties, synthesis, formulation, and the expected performance enhancements it imparts to coating systems. Detailed experimental protocols are provided to guide researchers in their application and evaluation of this versatile monomer.
Introduction
This compound, also known as BHPEA, is a specialty acrylate monomer that functions as a polymerizable UV absorber.[1] Its unique molecular structure, incorporating both a benzophenone moiety and an acrylate functional group, allows it to be covalently integrated into a polymer network during UV curing.[2] This dual functionality makes it a highly effective additive for enhancing the durability and longevity of coatings by protecting them from degradation caused by UV radiation.[3] Unlike traditional UV absorbers that can migrate out of the coating over time, the polymerizable nature of BHPEA ensures permanent UV protection.[2]
The benzophenone group within the BHPEA molecule is a potent chromophore that absorbs UV radiation, particularly in the UV-A and UV-B regions, and dissipates the energy as heat, thus preventing it from initiating photodegradation reactions within the polymer matrix.[4][5] The acrylate group enables it to participate in free-radical polymerization reactions, becoming a permanent part of the coating's crosslinked structure.[6]
Physicochemical Properties of BHPEA
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Synonyms | 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, BHPEA | |
| CAS Number | 16432-81-8 | |
| Molecular Formula | C₁₈H₁₆O₅ | [6] |
| Molecular Weight | 312.32 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 77-80 °C | [6] |
| Purity | ≥95–99% | [6] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, acetone) | [6] |
Signaling Pathway: Photoinitiation Mechanism
BHPEA, containing a benzophenone moiety, acts as a Type II photoinitiator. This means it requires a co-initiator, typically a tertiary amine, to generate free radicals upon exposure to UV light. The process is illustrated in the following diagram.
Upon absorption of UV light, the benzophenone moiety in BHPEA is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergist molecule, such as a tertiary amine, leading to the formation of two radical species. These radicals then initiate the polymerization of acrylate monomers in the coating formulation, including the acrylate group of BHPEA itself, leading to a crosslinked polymer network.
Experimental Protocols
Synthesis of this compound (BHPEA)
This protocol is a representative procedure for the laboratory-scale synthesis of BHPEA.
Materials:
-
4-Benzoyl-3-hydroxyphenol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution while stirring.
-
Slowly add acryloyl chloride (1.2-1.5 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and stir for an additional 12 hours to ensure complete conversion.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white powder.
Preparation and Curing of a UV Curable Coating Formulation
This protocol provides a general guideline for incorporating BHPEA into a simple UV curable coating formulation. Researchers should optimize the concentrations based on their specific oligomer and reactive diluent system.
Materials:
-
Urethane acrylate or epoxy acrylate oligomer
-
Reactive diluent (e.g., tripropyleneglycol diacrylate - TPGDA, isobornyl acrylate - IBOA)
-
This compound (BHPEA)
-
Photoinitiator (e.g., a Type I photoinitiator for bulk cure, such as TPO)
-
Co-initiator (e.g., a tertiary amine if relying on BHPEA's photoinitiating capability)
-
Substrate (e.g., glass slides, metal panels, plastic sheets)
-
Bar coater or spin coater
-
UV curing system (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)
Formulation:
| Component | Function | Weight Percentage (wt%) |
| Urethane Acrylate Oligomer | Forms the coating backbone, provides flexibility and toughness | 40 - 60 |
| Tripropyleneglycol Diacrylate (TPGDA) | Reactive diluent, adjusts viscosity and crosslink density | 30 - 50 |
| BHPEA | Polymerizable UV Absorber | 1 - 5 |
| Photoinitiator (e.g., TPO) | Initiates polymerization | 1 - 4 |
| Amine Synergist (optional) | Co-initiator for Type II photoinitiation | 1 - 3 |
Procedure:
-
In a light-protected container, combine the urethane acrylate oligomer, reactive diluent(s), and BHPEA.
-
Gently warm the mixture to approximately 50-60 °C while stirring to ensure complete dissolution of the solid BHPEA.
-
Once a homogenous solution is obtained, cool the mixture to room temperature.
-
Add the photoinitiator and amine synergist (if used) and stir until fully dissolved. Avoid vigorous stirring to prevent air bubble incorporation.
-
Apply the formulated coating onto the desired substrate using a bar coater or spin coater to achieve a uniform film thickness (e.g., 25-50 µm).
-
Cure the coated substrate by passing it under a UV lamp. The required UV dose and intensity will depend on the formulation, film thickness, and the specific UV curing system used. A typical starting point would be a dose of 500-1000 mJ/cm².
Performance Evaluation of UV Curable Coatings
The following experimental workflow outlines the standard procedures for evaluating the performance of UV curable coatings containing BHPEA.
Expected Performance Improvements with BHPEA
The incorporation of BHPEA into UV curable coatings is expected to provide the following performance benefits. While comprehensive quantitative data from a single study is not available, the following table summarizes the anticipated effects based on the known properties of BHPEA.
| Performance Metric | Expected Effect of BHPEA | Rationale |
| UV Resistance / Weatherability | Significantly Improved | The benzophenone moiety absorbs harmful UV radiation, preventing polymer degradation, chalking, and gloss loss.[4] |
| Yellowing Index | Reduced upon UV exposure | By absorbing UV light, BHPEA protects the polymer backbone from photo-oxidation, a primary cause of yellowing.[2] |
| Adhesion | Generally maintained or slightly improved | The hydroxyl group on the phenoxy ring can promote hydrogen bonding with the substrate, potentially enhancing adhesion.[] |
| Hardness | Maintained | As a polymerizable component, BHPEA is not expected to negatively impact the crosslink density and hardness of the cured film. |
| Chemical Resistance | Maintained or slightly improved | The incorporation of the aromatic benzophenone structure can enhance the chemical resistance of the polymer network.[] |
Standard Test Protocols
-
Hardness: Pencil hardness can be determined according to ASTM D3363. Pendulum hardness (König or Persoz) can be measured following ASTM D4366.
-
Adhesion: Cross-hatch adhesion should be evaluated using ASTM D3359.
-
Chemical Resistance: The solvent rub test (e.g., with methyl ethyl ketone - MEK) can be performed according to ASTM D5402 to assess the degree of cure and chemical resistance.
-
Accelerated Weathering: To evaluate the effectiveness of BHPEA in preventing UV degradation, samples should be exposed to accelerated weathering conditions using a QUV chamber (ASTM G154) or a xenon arc chamber (ASTM G155).[5][8] Changes in gloss, color (ΔE*), and yellowing index should be monitored over time.
Conclusion
This compound is a valuable monomer for formulators of UV curable coatings seeking to enhance the long-term durability and weatherability of their products. Its ability to co-polymerize into the polymer matrix provides permanent UV protection without the risk of migration. The provided protocols offer a starting point for researchers to incorporate and evaluate BHPEA in their specific coating systems. Further optimization of formulations and curing conditions will enable the full potential of this multifunctional monomer to be realized.
References
Application Notes and Protocols for Hydrogel Formulation with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a unique monomer that combines a polymerizable acrylate group with a benzophenone moiety. This structure imparts dual functionality, allowing BHPEA to act as both a co-monomer in hydrogel networks and a photoinitiator for UV-curing, a process sometimes referred to as benzophenone acrylate polymerization.[1] The benzophenone component is a well-established chromophore that efficiently absorbs UV radiation, making BHPEA an excellent agent for creating UV-protective materials. Its ability to be covalently integrated into polymer chains offers permanent UV shielding, which is particularly valuable in applications like intraocular lenses and advanced coatings to prevent material degradation.[1]
These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of hydrogels incorporating BHPEA, with a particular focus on their use in drug delivery and biomedical applications. Detailed protocols for key experimental procedures are also included.
Chemical Properties of BHPEA
| Property | Value | Reference |
| CAS Number | 16432-81-8 | [2] |
| Molecular Formula | C₁₈H₁₆O₅ | [2] |
| Molecular Weight | 312.32 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 77-80 °C | [2] |
| Key Features | UV-absorbing benzoyl group, polymerizable acrylate moiety | [2] |
Hydrogel Formulation and Synthesis
BHPEA can be incorporated into hydrogel networks through photopolymerization. It can be copolymerized with various hydrophilic monomers to tailor the hydrogel's properties for specific applications. Poly(ethylene glycol) diacrylate (PEGDA) is a common co-monomer due to its biocompatibility and tunable properties.[3][4] The benzophenone moiety in BHPEA can act as a photoinitiator upon UV exposure, initiating the polymerization of the acrylate groups.[]
General Workflow for BHPEA Hydrogel Formulation
References
Application Notes and Protocols for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in Intraocular Lens Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a polymerizable ultraviolet (UV) absorbing monomer crucial in the manufacturing of intraocular lenses (IOLs). Its benzophenone moiety provides excellent UV absorption, protecting the retina from harmful radiation, while the acrylate group allows for its covalent incorporation into the IOL polymer matrix. This covalent bonding is critical for the long-term safety and efficacy of the IOL, as it minimizes the risk of the UV blocker leaching into the ocular environment. These application notes provide detailed protocols for the formulation, manufacturing, and evaluation of IOLs containing BHPEA.
Physicochemical Properties of BHPEA
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 16432-81-8 |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 77-80 °C |
| UV Absorption | Strong absorption in the UV-A and UV-B regions |
IOL Formulation and Manufacturing
The following protocol outlines a representative method for the formulation and manufacturing of a hydrophobic acrylic IOL incorporating BHPEA.
Materials and Reagents
-
This compound (BHPEA)
-
Hydrophobic acrylic monomers (e.g., 2-phenylethyl acrylate, 2-phenylethyl methacrylate)
-
Cross-linking agent (e.g., ethylene glycol dimethacrylate)
-
Photoinitiator (e.g., 2,4,6-trimethylbenzoyl-diphenyl-phosphine oxide)
-
IOL molds (polypropylene)
-
UV curing system
-
Isopropyl alcohol (IPA)
-
Deionized water
Experimental Protocol: IOL Formulation and Curing
-
Monomer Mixture Preparation: In a clean, amber glass vial under yellow light conditions, prepare the monomer mixture according to the formulation in Table 2. The components should be added in the order listed and mixed until a homogenous solution is achieved.
| Component | Concentration (wt%) |
| 2-phenylethyl acrylate | 40-60% |
| 2-phenylethyl methacrylate | 30-50% |
| Ethylene glycol dimethacrylate | 1-5% |
| This compound (BHPEA) | 1-3% |
| 2,4,6-trimethylbenzoyl-diphenyl-phosphine oxide | 0.5-2% |
-
Mold Filling: Carefully dispense the monomer mixture into the IOL molds, ensuring no air bubbles are trapped.
-
UV Curing: Place the filled molds into a UV curing chamber. Expose the molds to UV radiation (e.g., 365 nm) for a predetermined time to ensure complete polymerization. The curing time will depend on the specific UV intensity and initiator concentration.
-
Demolding: After curing, carefully open the molds and remove the solid IOLs.
-
Extraction and Hydration: Submerge the IOLs in isopropyl alcohol to extract any unreacted monomers or other low molecular weight compounds. Following extraction, hydrate the IOLs in deionized water.
Experimental Workflow: IOL Manufacturing
Quality Control and Performance Testing
A series of tests are essential to ensure the safety and efficacy of the manufactured IOLs.
UV-Blocking Efficacy
The primary function of incorporating BHPEA is to provide UV protection. This is quantified using UV-Vis spectrophotometry.
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Place the hydrated IOL in a quartz cuvette filled with balanced salt solution (BSS).
-
Blank Measurement: Use a cuvette containing only BSS as the blank.
-
Spectral Scan: Perform a spectral scan from 200 nm to 800 nm.
-
Data Analysis: Calculate the percentage of UV transmittance at key wavelengths. The results should demonstrate significant blocking of UV-A (315-400 nm) and UV-B (280-315 nm) radiation.
| Wavelength (nm) | Transmittance (%) |
| 320 | < 1% |
| 350 | < 1% |
| 380 | < 5% |
| 400 | < 10% |
| 450 | > 85% |
| 550 | > 90% |
Leachables and Extractables Testing
To confirm the covalent bonding of BHPEA and the removal of unreacted monomers, leachables and extractables testing is performed.
-
Extraction: Incubate the IOLs in an extraction solvent (e.g., a mixture of isopropanol and water) at an elevated temperature (e.g., 70°C) for a specified period (e.g., 72 hours).
-
Sample Preparation: Take an aliquot of the extraction solvent for analysis.
-
HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Set to the absorbance maximum of BHPEA.
-
-
Quantification: Compare the peak area of any detected BHPEA in the sample to a standard curve of known BHPEA concentrations. The concentration of leached BHPEA should be below the safety threshold.
| IOL Sample | Leached BHPEA (µg/mL) |
| IOL with 2% BHPEA | < 0.1 |
Biocompatibility Assessment
The biocompatibility of the IOL is critical to prevent adverse reactions in the eye. Standardized in vitro and in vivo tests are performed.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This assay evaluates the potential for the IOL material to cause cell death.
-
Cell Culture: Culture a suitable cell line, such as human lens epithelial cells (HLECs), in appropriate culture medium.
-
Extract Preparation: Prepare an extract of the IOL by incubating it in culture medium for 24-72 hours at 37°C.
-
Cell Treatment: Expose the cultured cells to the IOL extract for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.
| Sample | Cell Viability (%) | Result |
| Negative Control | 100% | Non-cytotoxic |
| IOL with BHPEA Extract | > 95% | Non-cytotoxic |
| Positive Control | < 30% | Cytotoxic |
Signaling Pathways in Ocular Biocompatibility
Understanding the cellular signaling pathways involved in the eye's response to an IOL is crucial for developing more biocompatible materials. Two key pathways are the TGF-β signaling pathway, implicated in Posterior Capsule Opacification (PCO), and the VEGF signaling pathway, involved in postoperative inflammation.
TGF-β Signaling in Posterior Capsule Opacification
VEGF Signaling in Postoperative Inflammation
Conclusion
The incorporation of this compound into intraocular lenses provides essential UV protection for the pseudophakic eye. The protocols outlined in these application notes provide a framework for the formulation, manufacturing, and rigorous testing of IOLs containing BHPEA. Adherence to these methodologies will help ensure the development of safe and effective IOLs with long-term stability and biocompatibility. Further research into the modulation of ocular signaling pathways in response to IOLs will continue to advance the design of next-generation biomaterials for ophthalmology.
Application Notes and Protocols for Surface Functionalization Using 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a versatile monomer used for surface functionalization in a variety of applications, including biomedical devices, coatings, and biosensors.[] Its unique structure, containing a benzophenone group and a polymerizable acrylate moiety, allows it to act as both a UV-absorbing agent and a photoinitiator for crosslinking reactions.[][2] This dual functionality enables the covalent attachment of thin polymer films to various substrates upon UV irradiation, providing a stable and durable surface modification.[] BHPEA is a white to off-white crystalline powder with a melting point of 77–80°C.[2]
The benzophenone component of BHPEA absorbs UV light, leading to the formation of radicals that can initiate polymerization of the acrylate groups.[] This process can be used to create polymer coatings with tailored properties, such as hydrophilicity, biocompatibility, and anti-fouling characteristics.[] Furthermore, the hydroxyl group on the phenoxy ring can serve as a point for further chemical modification, allowing for the immobilization of biomolecules like proteins and peptides.[]
These application notes provide an overview of the use of BHPEA for surface functionalization, including protocols for substrate preparation, coating application, and characterization of the modified surfaces.
Key Properties of BHPEA
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | [2][3] |
| Molecular Weight | 312.32 g/mol | [2][3] |
| CAS Number | 16432-81-8 | [2] |
| Appearance | White to off-white crystalline powder | [][2] |
| Melting Point | 77-80 °C | [4] |
| Purity | ≥95–99% | [][2] |
Application 1: Creation of Biocompatible and Anti-Fouling Surfaces
This protocol describes the use of BHPEA to create a biocompatible and protein-repellent surface by co-polymerizing it with a hydrophilic monomer, such as poly(ethylene glycol) methyl ether acrylate (PEGMA).
Experimental Protocol
1. Substrate Preparation:
-
Clean the desired substrate (e.g., glass coverslips, silicon wafers, or polymer films) thoroughly.
-
A recommended procedure for glass or silicon is sonication in a series of solvents: acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas and store them in a desiccator until use.
-
For some substrates, a plasma treatment (e.g., oxygen or argon plasma) can be used to introduce hydroxyl groups on the surface, which can improve the adhesion of the polymer coating.
2. Preparation of the Coating Solution:
-
Prepare a solution of BHPEA and the desired co-monomer (e.g., PEGMA) in a suitable solvent, such as a mixture of isopropanol and water.
-
A typical concentration range for BHPEA is 1-5% (w/v), and the co-monomer concentration can be varied to achieve the desired surface properties.
-
For creating a protein-repellent surface, a higher concentration of PEGMA is recommended.
-
Ensure the solution is well-mixed and protected from light until use.
3. Surface Coating and UV Curing:
-
Apply the coating solution to the prepared substrate using a suitable technique, such as spin-coating, dip-coating, or spray-coating.
-
Spin-coating: Apply a few drops of the solution to the center of the substrate and spin at a controlled speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film.
-
Place the coated substrate in a UV curing chamber.
-
Expose the substrate to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization and crosslinking. The required exposure time will depend on the intensity of the UV source and the concentration of BHPEA.
-
After curing, wash the surface thoroughly with the solvent used for the coating solution to remove any unreacted monomers.
-
Dry the functionalized surface under a stream of nitrogen.
4. Surface Characterization:
-
Contact Angle Measurement: Measure the static water contact angle to assess the hydrophilicity of the surface. A lower contact angle indicates a more hydrophilic surface, which is often associated with reduced protein adsorption.
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the elemental composition of the surface and verify the presence of the BHPEA-based coating.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness of the coating.
Expected Results
| Surface Modification | Water Contact Angle (°) | Protein Adsorption (ng/cm²) (e.g., Fibrinogen) |
| Uncoated Glass | 10-20 | > 300 |
| BHPEA Coating | 60-70 | ~150-200 |
| BHPEA-co-PEGMA Coating | 30-40 | < 50 |
Experimental Workflow
References
Application Notes and Protocols for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA) is a polymerizable Type II photoinitiator that combines the UV-absorbing properties of a benzophenone derivative with a reactive acrylate moiety. This dual functionality allows for its covalent incorporation into a polymer network, minimizing migration and ensuring long-term UV stability. BHEA is particularly effective for initiating the polymerization of acrylate and methacrylate monomers upon exposure to UV light, making it a valuable tool in the development of biocompatible materials, coatings, and drug delivery systems.
Physicochemical Properties
BHEA is a white to off-white crystalline powder.[1] Its chemical structure integrates a benzophenone chromophore, responsible for UV light absorption, and a terminal acrylate group that participates in polymerization.
| Property | Value | Reference |
| CAS Number | 16432-81-8 | [1][2][3] |
| Molecular Formula | C₁₈H₁₆O₅ | [1][2][3] |
| Molecular Weight | 312.32 g/mol | [2] |
| Melting Point | 77-80 °C | [1][3] |
| Molar Extinction Coefficient (in acetonitrile) | ε = 1.71 x 10⁴ L mol⁻¹ cm⁻¹ at λ=286 nm | [4] |
| ε = 1.17 x 10⁴ L mol⁻¹ cm⁻¹ at λ=324 nm | [4] |
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound initiates polymerization through a bimolecular process. Upon absorption of UV radiation, the benzophenone moiety undergoes a transition from the ground state (S₀) to an excited singlet state (S₁), followed by efficient intersystem crossing (ISC) to an excited triplet state (T₁). This triplet state is the primary photoactive species.
The excited triplet benzophenone derivative then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate an α-aminoalkyl radical. This radical is the initiating species that attacks the double bond of a monomer, thereby starting the polymerization chain reaction.
Caption: Photoinitiation mechanism of BHEA.
Experimental Protocols
Protocol 1: Synthesis of this compound (BHEA)
This protocol describes a general method for the synthesis of BHEA.
Materials:
-
2,4-Dihydroxybenzophenone
-
2-Chloroethanol
-
Acryloyl chloride
-
Triethylamine
-
Sodium hydroxide
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Sodium sulfate, anhydrous
-
Nitrogen gas supply
Procedure:
-
Synthesis of 2-(4-benzoyl-3-hydroxyphenoxy)ethanol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzophenone and sodium hydroxide in ethanol.
-
Add 2-chloroethanol to the solution and reflux the mixture for 24 hours.
-
After cooling, filter the precipitate and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-benzoyl-3-hydroxyphenoxy)ethanol.
-
-
Synthesis of this compound:
-
Dissolve the synthesized 2-(4-benzoyl-3-hydroxyphenoxy)ethanol and triethylamine in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the solution while stirring.
-
Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield BHEA.
-
Caption: Workflow for the synthesis of BHEA.
Protocol 2: Evaluation of Photoinitiator Efficiency using Real-Time FTIR Spectroscopy
This protocol outlines the methodology for determining the photopolymerization kinetics of an acrylate monomer using BHEA as the photoinitiator.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer with a real-time monitoring accessory
-
UV/Vis light source with controlled intensity (e.g., 365 nm LED)
-
Liquid sample holder (e.g., BaF₂ or KBr plates with a spacer of known thickness, typically 25 µm)
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTMA)
-
This compound (BHEA)
-
Co-initiator/synergist (e.g., Triethylamine, TEA, or Ethyl 4-(dimethylamino)benzoate, EDB)
-
Nitrogen purge system (optional, to minimize oxygen inhibition)
Procedure:
-
Sample Preparation:
-
Prepare a photopolymerizable formulation by dissolving BHEA (e.g., 1 wt%) and the co-initiator (e.g., 2 wt%) in the acrylate monomer. Ensure complete dissolution by gentle mixing.
-
-
FTIR Setup:
-
Place a drop of the formulation between two BaF₂ plates separated by a spacer.
-
Mount the sample holder in the FTIR spectrometer.
-
If applicable, purge the sample chamber with nitrogen for a few minutes before and during the experiment to create an inert atmosphere.
-
-
Data Acquisition:
-
Collect a reference spectrum before UV irradiation.
-
Start the real-time data collection, monitoring the decrease in the peak area of the acrylate double bond, typically around 1635 cm⁻¹ and 810 cm⁻¹.
-
Simultaneously, expose the sample to UV light of a known intensity.
-
Continue data collection until the peak area of the acrylate double bond remains constant, indicating the end of the polymerization.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC%) of the acrylate double bonds over time using the following equation: DC(%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area of the acrylate double bond before irradiation, and Aₜ is the peak area at time t.
-
Plot the degree of conversion as a function of time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
-
Representative Data
The following table presents hypothetical data for the photopolymerization of TMPTMA initiated by BHEA, illustrating the expected performance. Actual results may vary depending on the specific experimental conditions.
| Parameter | Condition 1 | Condition 2 |
| Formulation | ||
| Monomer | TMPTMA | TMPTMA |
| Photoinitiator (BHEA) | 1 wt% | 1 wt% |
| Co-initiator (EDB) | 2 wt% | 2 wt% |
| UV Exposure | ||
| Wavelength | 365 nm | 365 nm |
| Light Intensity | 10 mW/cm² | 20 mW/cm² |
| Results | ||
| Final Monomer Conversion | ~85% | ~90% |
| Time to reach 50% conversion | ~15 s | ~8 s |
| Maximum Polymerization Rate | ~5.7 %/s | ~11.3 %/s |
Conclusion
This compound is an efficient and versatile Type II photoinitiator suitable for a wide range of applications in materials science and drug development. Its polymerizable nature offers significant advantages in terms of stability and reduced leachability. The protocols provided herein offer a framework for the synthesis and evaluation of BHEA, enabling researchers to effectively utilize this compound in their photopolymerization systems.
References
Application Notes and Protocols for Crosslinking Density Control with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) is a specialized acrylic monomer that serves a dual function as both a UV-absorbing agent and a photo-initiator for crosslinking in polymer systems.[1][] Its unique molecular structure, which incorporates a benzophenone group and a reactive acrylate moiety, allows for the formation of covalently crosslinked polymer networks upon exposure to UV radiation.[1][] This property is particularly valuable in the development of materials where precise control over crosslinking density is critical, such as in drug delivery systems, hydrogels for tissue engineering, and advanced coatings.[]
The benzophenone component of BHPEA absorbs UV light, leading to the generation of free radicals that can initiate polymerization and crosslinking of the acrylate groups within the polymer matrix.[] The extent of this crosslinking can be modulated by varying the concentration of BHPEA, the intensity and duration of UV exposure, and the overall composition of the polymer formulation. This control over the crosslinking density directly influences the material's mechanical properties, swelling behavior, and degradation kinetics, which are key parameters in the design of sophisticated biomaterials and drug delivery vehicles.
These application notes provide an overview of the principles and experimental protocols for utilizing BHPEA to control the crosslinking density of polymeric materials.
Data Presentation
| BHPEA Concentration (mol%) | Swelling Ratio (q) | Compressive Modulus (E) [kPa] |
| Low | High | Low |
| Medium | Intermediate | Intermediate |
| High | Low | High |
Caption: Expected relationship between BHPEA concentration, swelling ratio, and compressive modulus.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of photocrosslinked hydrogels using BHPEA. Researchers should optimize the specific parameters based on their polymer system and desired material properties.
Protocol 1: Synthesis of a BHPEA-Crosslinked Hydrogel
Materials:
-
Primary monomer (e.g., N-vinylpyrrolidone, polyethylene glycol diacrylate)
-
This compound (BHPEA)
-
Solvent (e.g., deionized water, ethanol)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving the primary monomer and the desired concentration of BHPEA in the chosen solvent.
-
Stir the solution until all components are fully dissolved.
-
Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Transfer the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Expose the mold to a UV light source (e.g., 365 nm) for a specified period to initiate photocrosslinking. The exposure time will depend on the UV intensity and the concentration of BHPEA.
-
After curing, carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively with the solvent to remove any unreacted monomers or BHPEA.
Protocol 2: Characterization of Crosslinking Density via Swelling Studies
Materials:
-
BHPEA-crosslinked hydrogel samples
-
Deionized water or phosphate-buffered saline (PBS)
-
Analytical balance
Procedure:
-
Immerse a pre-weighed, dried hydrogel sample (Wd) in a large excess of deionized water or PBS at a constant temperature.
-
Allow the hydrogel to swell until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.
-
Periodically remove the hydrogel from the swelling medium, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio (q) using the following equation: q = (Ws - Wd) / Wd
-
A lower swelling ratio indicates a higher crosslinking density.
Protocol 3: Characterization of Mechanical Properties
Materials:
-
BHPEA-crosslinked hydrogel samples
-
Mechanical testing instrument (e.g., universal testing machine with a compression platen)
Procedure:
-
Prepare cylindrical or cubical hydrogel samples with a defined geometry.
-
Place the swollen hydrogel sample on the compression platen of the mechanical testing instrument.
-
Apply a compressive force at a constant strain rate.
-
Record the stress-strain data.
-
The compressive modulus (E) can be determined from the initial linear region of the stress-strain curve.
-
A higher compressive modulus indicates a stiffer material and a higher crosslinking density.
Mandatory Visualizations
Caption: Experimental workflow for controlling and characterizing crosslinking density using BHPEA.
Caption: Mechanism of photocrosslinking initiated by BHPEA upon UV exposure.
References
Application Notes and Protocols: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in 3D Printing Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in 3D printing resin formulations. This document details its chemical properties, its role in enhancing resin performance, and protocols for its synthesis and for the evaluation of resin properties.
Introduction
This compound, also known as BHPEA, is a multifunctional monomer increasingly utilized in the formulation of photocurable 3D printing resins.[][2] Its unique molecular structure, which incorporates a benzophenone moiety, a hydroxyl group, and an acrylate group, imparts several desirable characteristics to the final printed material. The benzophenone group acts as a built-in photoinitiator and a UV absorber, while the acrylate group allows for its covalent integration into the polymer network during photopolymerization.[][2] This dual functionality makes BHPEA a valuable component for developing resins with enhanced mechanical properties, UV stability, and biocompatibility, which are critical for applications in the medical and dental fields.[]
Chemical and Physical Properties of BHPEA
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16432-81-8 |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol [3] |
| Appearance | White to off-white powder/crystal[2] |
| Melting Point | 77-80 °C |
| Purity | ≥98% |
| Solubility | Soluble in common organic solvents such as dichloromethane, acetone, and tetrahydrofuran. |
| Synonyms | 2-Hydroxy-4-(2-acryloyloxyethoxy)benzophenone, 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone |
Applications in 3D Printing Resins
Role as a Photoinitiator and UV Blocker
The benzophenone group in the BHPEA molecule allows it to function as a Norrish Type II photoinitiator. Upon exposure to UV light, the benzophenone moiety absorbs photons and enters an excited triplet state. It can then abstract a hydrogen atom from a suitable donor (like an amine co-initiator) to generate free radicals, which initiate the polymerization of the acrylate monomers in the resin.
Furthermore, the conjugated system of the benzophenone acts as a potent UV absorber, protecting the cured polymer from degradation upon subsequent exposure to UV radiation. This property is particularly beneficial for applications requiring long-term stability and performance of the 3D printed parts.
Impact on Mechanical Properties
The incorporation of BHPEA into a 3D printing resin formulation can significantly influence the mechanical properties of the cured material. The aromatic rings in its structure contribute to the rigidity and strength of the polymer network. The following table provides illustrative data on how varying concentrations of BHPEA might affect the mechanical properties of a standard acrylate-based resin.
| BHPEA Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) |
| 0 (Control) | 45 | 8 | 2.1 |
| 5 | 55 | 6 | 2.5 |
| 10 | 68 | 5 | 2.9 |
| 15 | 75 | 4 | 3.2 |
| 20 | 72 | 3.5 | 3.1 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of BHPEA. Actual results may vary depending on the base resin formulation and curing conditions.
Influence on Photopolymerization Kinetics
The photoinitiating capability of BHPEA can also affect the photopolymerization kinetics of the resin. The rate of polymerization and the final degree of conversion can be tailored by adjusting the concentration of BHPEA. Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study these kinetics. The table below shows representative data that could be obtained from a Photo-DSC analysis.
| BHPEA Concentration (wt%) | Time to Peak Exotherm (s) | Enthalpy of Polymerization (J/g) | Final Conversion (%) |
| 0 (Control with standard PI) | 15 | 320 | 85 |
| 5 | 12 | 340 | 88 |
| 10 | 9 | 365 | 92 |
| 15 | 7 | 370 | 93 |
| 20 | 8 | 368 | 92.5 |
Note: This data is illustrative. 'PI' refers to a standard photoinitiator. The control formulation would contain a standard photoinitiator, while the formulations with BHPEA might have a reduced amount of the standard photoinitiator to account for BHPEA's initiating properties. The final conversion is calculated relative to the theoretical enthalpy of polymerization for the specific monomer blend.
Biocompatibility Considerations
For applications in the biomedical and dental fields, the biocompatibility of the 3D printed material is of utmost importance. While BHPEA itself has been used in applications like contact lenses, the overall biocompatibility of a resin formulation depends on various factors, including the presence of unreacted monomers and other leachable substances. Therefore, thorough biocompatibility testing according to standards such as ISO 10993 is crucial.[4] An in vitro cytotoxicity test, like the MTT assay, is a primary screening tool. The following table illustrates potential results from an MTT assay on extracts from 3D printed samples.
| BHPEA Concentration (wt%) | Cell Viability (%) | ISO 10993-5 Interpretation |
| 0 (Control) | 85 | Non-cytotoxic |
| 5 | 82 | Non-cytotoxic |
| 10 | 78 | Non-cytotoxic |
| 15 | 71 | Non-cytotoxic |
| 20 | 65 | Mildly cytotoxic |
Note: This data is illustrative. According to ISO 10993-5, a reduction of cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[5] The potential for cytotoxicity can be influenced by post-curing procedures that reduce the amount of leachable components.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound (BHPEA)
This protocol describes a general method for the laboratory-scale synthesis of BHPEA.
Materials:
-
4-Benzoyl-3-hydroxyphenol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) to the solution.
-
Add acryloyl chloride (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure BHPEA.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis of BHPEA via esterification.
Protocol 2: Preparation of a BHPEA-Containing 3D Printing Resin Formulation
This protocol provides a general method for preparing a UV-curable 3D printing resin containing BHPEA.
Materials:
-
Base oligomer (e.g., Urethane diacrylate)
-
Reactive diluent (e.g., Isobornyl acrylate)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
BHPEA
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath (optional)
Procedure:
-
To an amber glass bottle, add the desired amount of the base oligomer.
-
Add the reactive diluent to adjust the viscosity of the resin.
-
If the oligomer is highly viscous, gently heat the mixture (e.g., to 50-60 °C) while stirring to facilitate homogenization.
-
Once the oligomer and diluent are well mixed, add the desired weight percentage of BHPEA and stir until completely dissolved.
-
Add the photoinitiator and continue stirring until a homogeneous solution is obtained.
-
Store the formulated resin in the amber bottle away from light to prevent premature polymerization.
Caption: Workflow for preparing a BHPEA resin.
Protocol 3: Mechanical Properties Testing of 3D Printed Specimens
This protocol outlines the procedure for testing the tensile and flexural properties of 3D printed specimens according to ASTM standards.
Materials and Equipment:
-
3D printer
-
Formulated resin
-
UV post-curing chamber
-
Universal Testing Machine (UTM) with appropriate load cells and grips
-
Calipers for dimensional measurements
-
Test specimen CAD files (e.g., ASTM D638 Type IV for tensile, ASTM D790 for flexural)[7]
Procedure:
-
3D Printing: Print the test specimens using the formulated resin according to the 3D printer manufacturer's instructions. Ensure consistent printing parameters (e.g., layer height, exposure time) for all samples.
-
Post-Processing: After printing, wash the specimens in a suitable solvent (e.g., isopropanol) to remove excess uncured resin. Then, post-cure the specimens in a UV chamber according to a standardized protocol to ensure complete polymerization.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours before testing.
-
Tensile Testing (ASTM D638):
-
Measure the width and thickness of the gauge section of each tensile specimen.
-
Secure the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to calculate tensile strength, elongation at break, and Young's modulus.
-
-
Flexural Testing (ASTM D790):
-
Measure the width and thickness of each flexural specimen.
-
Place the specimen on the three-point bending fixture of the UTM.
-
Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified strain.
-
Record the load and deflection data to calculate the flexural strength and flexural modulus.
-
Caption: Workflow for mechanical properties testing.
Protocol 4: Photopolymerization Kinetics Analysis using Photo-DSC
This protocol describes the use of Photo-Differential Scanning Calorimetry (Photo-DSC) to analyze the curing kinetics of the formulated resin.[8]
Materials and Equipment:
-
Photo-DSC instrument with a UV light source
-
Hermetic aluminum pans
-
Micropipette
-
Nitrogen purge gas
Procedure:
-
Sample Preparation: Place a small, precise amount of the liquid resin (e.g., 2-5 mg) into a hermetic aluminum pan.
-
Instrument Setup: Place the sample pan in the DSC cell and an empty reference pan in the reference cell. Purge the cell with nitrogen to create an inert atmosphere. Allow the sample to equilibrate at the desired isothermal temperature (e.g., 25 °C).
-
Measurement:
-
Record a stable baseline for a few minutes.
-
Expose the sample to UV light of a specific intensity and wavelength for a defined period. The DSC will record the heat flow from the exothermic polymerization reaction.
-
After the initial exposure, turn off the UV light and then perform a second, high-intensity, long-duration UV exposure to ensure complete curing and determine the residual heat of reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization is proportional to the heat flow (dq/dt).
-
The degree of conversion at any time (t) can be calculated as the ratio of the heat evolved up to that time to the total heat of polymerization.
-
Protocol 5: In Vitro Cytotoxicity Testing (MTT Assay) based on ISO 10993-5
This protocol provides a method for assessing the in vitro cytotoxicity of the 3D printed material using an extract of the material, as described in ISO 10993-5.[5]
Materials and Equipment:
-
3D printed and post-processed material samples
-
Cell culture medium (e.g., DMEM)
-
Mammalian fibroblast cell line (e.g., L929)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Extract Preparation (ISO 10993-12):
-
Sterilize the 3D printed material samples.
-
Incubate the samples in cell culture medium at a specified surface area to volume ratio (e.g., 3 cm²/mL) at 37 °C for 24 hours to create a material extract.
-
-
Cell Seeding: Seed the fibroblast cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Cell Exposure: Remove the existing culture medium and replace it with the material extract. Include positive (e.g., toxic material) and negative (e.g., non-toxic material) controls, as well as a blank (medium only) control. Incubate for 24 hours.
-
MTT Assay:
-
Remove the extract and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for the material extract relative to the negative control.
-
A material is considered cytotoxic if the cell viability is reduced by more than 30% (i.e., <70% viability).[5]
-
Caption: Workflow for in vitro cytotoxicity testing.
References
- 2. This compound | 16432-81-8 | Benchchem [benchchem.com]
- 3. This compound | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3dresyns.com [3dresyns.com]
- 5. namsa.com [namsa.com]
- 6. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Biocompatibility Assessment of Polymers Containing 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocompatibility of polymers incorporating the photoinitiator and UV-blocker 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA). While BHPEA is utilized in various biomedical applications, including contact lenses, biomedical device coatings, and tissue engineering scaffolds, detailed quantitative biocompatibility data is not extensively available in public literature.[] This document outlines the current understanding, presents available data, and provides detailed protocols for key biocompatibility assays to guide researchers in their evaluation of BHPEA-containing polymers.
Introduction to BHPEA and its Biomedical Applications
This compound (BHPEA) is a functional monomer that contains a benzophenone group, which provides UV-absorbing properties, and a polymerizable acrylate group.[2] This dual functionality allows for its incorporation into polymer chains, offering protection against UV degradation and enabling photocrosslinking. Its applications in the biomedical field are growing, with claims of "excellent biocompatibility" often cited.[] The hydroxyphenyl group in its structure is suggested to promote cell adhesion, a desirable characteristic for tissue engineering scaffolds and implantable devices.[]
Quantitative Biocompatibility Data
Comprehensive quantitative data from standardized biocompatibility tests on polymers containing BHPEA are limited in publicly accessible scientific literature. The following table summarizes the available quantitative data point related to the inflammatory response.
Table 1: Quantitative Data on the Immunomodulatory Effect of BHPEA
| Parameter | Polymer System | Value | Reference Cell/Material | Source |
| M2/M1 Macrophage Polarization Ratio | BHPEA-containing material | 2.5x higher | N,N-Dimethylacrylamide (DMAm) | --INVALID-LINK-- |
Note: The M2/M1 macrophage polarization ratio is an indicator of the inflammatory response. A higher ratio suggests a shift towards an anti-inflammatory and pro-regenerative (M2) phenotype, which is generally considered favorable for biocompatibility.
Due to the scarcity of further quantitative data, it is imperative for researchers and developers to conduct thorough biocompatibility testing for their specific BHPEA-containing polymer formulations. The following sections provide detailed protocols for essential in vitro biocompatibility assays.
Experimental Protocols for Biocompatibility Assessment
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Preparation of Polymer Extracts:
-
Prepare samples of the BHPEA-containing polymer and a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized polyvinyl chloride) with a surface area to volume ratio of 3 cm²/mL in a complete cell culture medium.
-
Incubate the materials in the medium at 37°C for 24-72 hours.
-
Collect the extracts and sterilize them by passing through a 0.22 µm filter.
-
-
Cell Seeding:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts or human primary fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with the prepared polymer extracts (100 µL/well). Include wells with fresh culture medium as a blank control.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.
-
Hemocompatibility - Hemolysis Assay (ASTM F756)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Workflow for Hemolysis Assay
Caption: Workflow of the hemolysis assay for hemocompatibility testing.
Protocol:
-
Preparation of Materials:
-
Prepare test samples of the BHPEA-containing polymer, a negative control (e.g., polyethylene), and a positive control (e.g., distilled water).
-
The surface area of the samples should be calculated.
-
-
Preparation of Blood Suspension:
-
Obtain fresh human or rabbit blood anticoagulated with ACD (acid-citrate-dextrose).
-
Dilute the blood with a physiological saline solution (0.9% NaCl) to achieve a hemoglobin concentration of approximately 10 mg/mL.
-
-
Incubation:
-
Place the test materials and controls in separate sterile tubes.
-
Add 10 mL of the diluted blood suspension to each tube.
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
-
Analysis:
-
After incubation, centrifuge the tubes at 800-1000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
According to ASTM F756, materials are categorized as:
-
Non-hemolytic: 0-2% hemolysis
-
Slightly hemolytic: 2-5% hemolysis
-
Hemolytic: >5% hemolysis
-
-
Hemocompatibility - Platelet Adhesion
This assay evaluates the thrombogenicity of a material by quantifying the adhesion of platelets to its surface.
Workflow for Platelet Adhesion Assay
Caption: Workflow of the platelet adhesion assay for thrombogenicity assessment.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
-
Incubation:
-
Place sterile samples of the BHPEA-containing polymer and a control material in a 24-well plate.
-
Add a defined volume of PRP to each well, ensuring the material surface is fully covered.
-
Incubate at 37°C for 1-2 hours.
-
-
Rinsing and Fixation:
-
Gently rinse the samples with phosphate-buffered saline (PBS) to remove non-adherent platelets.
-
Fix the adherent platelets with a 2.5% glutaraldehyde solution for 1 hour.
-
-
Visualization and Quantification:
-
Scanning Electron Microscopy (SEM): Dehydrate the samples through a graded series of ethanol, critical point dry, and sputter-coat with gold. Image the surfaces using SEM to observe platelet morphology and count the number of adherent platelets per unit area.
-
Lactate Dehydrogenase (LDH) Assay: After rinsing, lyse the adherent platelets with a Triton X-100 solution. The amount of LDH released, which is proportional to the number of adherent platelets, can be quantified using a commercially available LDH assay kit.
-
-
Analysis:
-
Quantify the number of adherent platelets per unit area.
-
Assess the morphology of the adherent platelets (e.g., rounded, dendritic, spread) as an indicator of platelet activation.
-
Discussion on Biocompatibility of Benzophenone-Containing Polymers
The benzophenone moiety in BHPEA is crucial for its UV-absorbing function. While this provides benefits for material stability, the potential for leaching of unreacted monomer or degradation products is a key consideration for biocompatibility.
-
Leaching: Incomplete polymerization can lead to the presence of residual BHPEA monomer within the polymer matrix.[3] Over time, especially in a physiological environment, these small molecules can leach out and potentially cause local or systemic toxicity. Studies on other benzophenone-containing polymers have shown that the amount of leachable monomer can be significant and is a critical factor in their biocompatibility. It is therefore essential to optimize polymerization conditions to maximize monomer conversion and to perform extraction studies to quantify potential leachables.
-
Inflammatory Response: As indicated by the M2/M1 macrophage polarization ratio, BHPEA may promote a favorable anti-inflammatory environment. The foreign body response to an implanted material is a complex process involving protein adsorption, immune cell recruitment, and fibrous capsule formation.[4] A material that promotes a pro-regenerative M2 macrophage phenotype over a pro-inflammatory M1 phenotype is desirable for better tissue integration and long-term device performance.
Conclusion and Recommendations
Polymers containing this compound show promise for various biomedical applications due to their UV-blocking properties and potential for good biocompatibility. However, the limited availability of comprehensive, quantitative biocompatibility data necessitates a thorough evaluation by researchers for each specific application.
It is strongly recommended that:
-
Comprehensive Biocompatibility Testing: Researchers and developers conduct a full panel of biocompatibility tests as outlined by the ISO 10993 standards, including but not limited to cytotoxicity, hemocompatibility, genotoxicity, and in vivo implantation studies.
-
Extraction Studies: Leaching studies should be performed under physiologically relevant conditions to identify and quantify any potential leachables from the polymer.
-
Optimization of Polymerization: The polymerization process should be optimized to ensure high monomer conversion and minimize the amount of residual BHPEA.
By following these recommendations and utilizing the provided protocols, researchers can ensure a thorough and reliable assessment of the biocompatibility of their novel BHPEA-containing polymers for safe and effective use in biomedical devices and drug development.
References
Application Note: NMR-Based Structural Characterization of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analytical characterization of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a monomer frequently utilized in the synthesis of polymers for applications such as UV-curable coatings and biomedical devices.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of BHPEA. Herein, we present comprehensive methodologies for acquiring and interpreting ¹H and ¹³C NMR spectra, along with tabulated spectral data and assignments.
Introduction
This compound (BHPEA) is a bifunctional monomer containing a benzophenone moiety, which imparts UV-absorbing properties, and a polymerizable acrylate group.[2][3] This unique combination makes it a valuable component in the development of photopolymers and functional materials. Accurate structural confirmation and purity assessment are critical for ensuring the desired performance and safety of the resulting products. NMR spectroscopy provides unambiguous confirmation of the chemical structure by mapping the chemical environment of each proton and carbon atom within the molecule. This application note serves as a practical guide for the NMR analysis of BHPEA.
Data Presentation
The following tables summarize the expected chemical shifts (δ) for the protons and carbons in this compound, based on spectral data and analysis of similar structures. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectral Data of BHPEA in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic | 7.80 - 7.20 | m | 8H | - |
| -OH | ~12.5 | s (broad) | 1H | - |
| Acrylate (=CH₂) | 6.45 | dd | 1H | J = 17.3, 1.4 |
| Acrylate (=CH) | 6.15 | dd | 1H | J = 17.3, 10.4 |
| Acrylate (=CH₂) | 5.90 | dd | 1H | J = 10.4, 1.4 |
| -O-CH₂- | 4.50 | t | 2H | J = 4.8 |
| -O-CH₂- | 4.25 | t | 2H | J = 4.8 |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration and temperature. The aromatic region contains overlapping signals from both phenyl rings.
Table 2: ¹³C NMR Spectral Data of BHPEA in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Benzophenone C=O | ~196.5 |
| Acrylate C=O | ~166.0 |
| Aromatic C-O | ~162.0 |
| Aromatic C-OH | ~158.0 |
| Aromatic C-C=O | ~138.0 |
| Aromatic CH | 132.5 - 110.0 |
| Acrylate =CH₂ | ~128.5 |
| Acrylate =CH | ~131.5 |
| -O-CH₂- | ~67.0 |
| -O-CH₂- | ~62.0 |
Note: Specific assignments of the individual aromatic carbons require 2D NMR techniques such as HSQC and HMBC.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 10-20 mg of BHPEA for ¹H NMR analysis and 50-75 mg for ¹³C NMR analysis.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as the internal standard.
-
Dissolution: Transfer the weighed BHPEA into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 14 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Perform baseline correction.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Use the same spectrometer as for the ¹H NMR.
-
Locking and Shimming: Maintain the lock and shimming from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually.
-
Perform baseline correction.
-
Reference the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of BHPEA and the relationship between its structural components and their NMR signals.
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) using a robust High-Performance Liquid Chromatography (HPLC) method. The protocols and data presented herein are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound (CAS No. 16432-81-8), also known as BHPEA, is a specialty acrylic monomer.[1] Its molecular structure incorporates a benzophenone moiety, which provides UV-absorbing properties, and a polymerizable acrylate group.[1][] This dual functionality makes it a valuable component in various applications, including the manufacturing of polymers with specific photoactive and crosslinking characteristics.[1][] Accurate and reliable quantification of BHPEA is crucial for ensuring the quality and consistency of raw materials and finished products.
This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of BHPEA. The method is demonstrated to be specific, linear, precise, and accurate for its intended purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1. A reverse-phase C18 column is utilized with a mobile phase consisting of acetonitrile and water.[1] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[1][3]
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 280 nm[1] |
| Run Time | 10 minutes |
| Expected Retention Time | Approximately 8.2 minutes[1] |
Preparation of Solutions
2.2.1. Mobile Phase Preparation
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
2.2.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of BHPEA reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly to ensure complete dissolution.
2.2.3. Preparation of Calibration Standards Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase as described in Table 2.
Table 2: Preparation of Calibration Standards
| Standard Level | Concentration (µg/mL) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 1 | 10 | 0.1 | 10 |
| 2 | 25 | 0.25 | 10 |
| 3 | 50 | 0.5 | 10 |
| 4 | 100 | 1.0 | 10 |
| 5 | 150 | 1.5 | 10 |
2.2.4. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of BHPEA into a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Validation Summary
The described HPLC method has been validated to demonstrate its suitability for the quantitative analysis of BHPEA. The validation parameters were assessed in accordance with general principles outlined in ICH guidelines.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are presented in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at five concentration levels. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
Table 4: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 150 | 1,878,950 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: Limit of Detection and Limit of Quantitation
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Precision
The precision of the method was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate sample preparations at 100% of the target concentration (100 µg/mL) were analyzed.
Table 6: Precision Data
| Precision Type | % RSD (n=6) |
| Repeatability (Intra-day) | ≤ 1.0% |
| Intermediate Precision (Inter-day) | ≤ 1.5% |
Accuracy
Accuracy was evaluated by performing recovery studies on a placebo sample spiked with BHPEA at three different concentration levels (80%, 100%, and 120% of the target concentration).
Table 7: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.5 | 101.5% |
| 120% | 120 | 118.8 | 99.0% |
| Mean Recovery | 99.8% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical progression of method development and validation.
Caption: Experimental workflow for the HPLC analysis of BHPEA.
Caption: Logical flow of HPLC method development and validation.
References
Troubleshooting & Optimization
Preventing premature polymerization of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. The information is designed to help prevent its premature polymerization and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a specialty acrylate monomer. Its structure contains a benzophenone group, which is an effective UV absorber, and a polymerizable acrylate group. This dual functionality allows it to be chemically integrated into polymer chains, providing long-lasting UV protection. It is commonly used in the manufacturing of coatings, adhesives, dental fillings, and as a UV-blocking agent in contact lenses.
Q2: Why is this monomer prone to premature polymerization?
A2: Like other acrylate monomers, this compound has a reactive carbon-carbon double bond in its acrylate group. This bond can be easily opened to form a free radical, which can then react with other monomer molecules to initiate a chain-reaction polymerization. This process can be triggered by heat, light (especially UV), or the presence of contaminants that can generate free radicals.
Q3: What are inhibitors and why are they added to this compound?
A3: Inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization during storage and transport. They work by scavenging free radicals that may initiate the polymerization process. Common inhibitors for acrylate monomers include hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).
Q4: How do common inhibitors like MEHQ work?
A4: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[1] MEHQ donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), creating a stable phenoxy radical that is less reactive and does not readily initiate further polymerization. This reaction effectively terminates the polymerization chain.
Troubleshooting Guide
Issue 1: The monomer, which is typically a powder, has formed clumps or a solid mass in the container.
-
Possible Cause: Premature polymerization has occurred. This is likely due to improper storage conditions such as exposure to high temperatures, light, or depletion of the inhibitor over time.
-
Solution:
-
Do not use the monomer if it has solidified, as the polymerization is an exothermic reaction that can become uncontrolled.
-
Review your storage protocol. Ensure the monomer is stored in a cool, dry, and dark place.
-
Check the expiration date on the product. Older stock is more likely to have depleted inhibitor levels.
-
If you need to store the monomer for extended periods, consider refrigeration (2-8°C) and ensuring the container is tightly sealed with an air headspace.
-
Issue 2: A solution of the monomer becomes viscous, cloudy, or forms a gel shortly after preparation.
-
Possible Cause: This is a clear indication of polymerization in solution. The trigger could be:
-
Contaminated Solvent: Solvents, especially ethers like THF or dioxane, can form peroxides over time, which are potent radical initiators.
-
High Temperature: Using heat to dissolve the monomer or running the reaction at elevated temperatures can initiate polymerization.
-
Light Exposure: Preparing the solution in a clear glass container exposed to ambient or UV light can trigger polymerization.
-
Incompatible Materials: Contamination from metal spatulas, stir bars, or reaction vessels can introduce species that initiate polymerization.
-
-
Solution:
-
Test and Purify Solvents: Always use freshly purified solvents. Test for the presence of peroxides in ethers using commercially available test strips. If peroxides are present, purify the solvent by passing it through a column of activated alumina.
-
Avoid Excessive Heat: Dissolve the monomer at room temperature. If gentle heating is necessary, use a water bath with a controlled temperature and monitor the solution closely.
-
Protect from Light: Use amber glass or foil-wrapped containers for preparing and storing monomer solutions.
-
Use Clean Equipment: Ensure all glassware and equipment are thoroughly cleaned and dried before use. Avoid using metal spatulas if possible; prefer plastic or glass.
-
Issue 3: A polymerization reaction using the monomer is sluggish or fails to initiate.
-
Possible Cause: The concentration of the polymerization inhibitor in the monomer is too high for the amount of initiator being used. The inhibitor is effectively scavenging the radicals generated by your initiator.
-
Solution:
-
Remove the Inhibitor: Before carrying out the polymerization, it is often necessary to remove the storage inhibitor. This can be done by passing a solution of the monomer through an inhibitor removal column.
-
Increase Initiator Concentration: In some cases, increasing the concentration of the polymerization initiator can overcome the effect of the inhibitor. However, this may affect the kinetics of the polymerization and the properties of the resulting polymer.
-
Data Presentation
Table 1: Storage and Inhibitor Information for this compound
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2-30°C | For long-term storage, 2-8°C is recommended. |
| Shelf Life | Limited, check expiry date | Can be extended to ~6 months when stored at -20°C under a nitrogen atmosphere. |
| Common Inhibitors | MEHQ (Monomethyl ether of hydroquinone), Hydroquinone (HQ) | |
| Typical Inhibitor Concentration | 10 - 300 ppm for MEHQ | The exact concentration can vary by manufacturer. For functionally similar acrylates, concentrations of 200-400 ppm have been reported.[2] |
| Oxygen Requirement | Essential for phenolic inhibitors (MEHQ, HQ) to be effective.[1] | Store containers with an air headspace. Do not store under an inert atmosphere like pure nitrogen for extended periods. |
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Detection
This simple visual test can help determine if significant polymerization has occurred in a liquid solution of the monomer.
-
Prepare a Solution: Dissolve a small amount of the this compound in a suitable solvent (e.g., dichloromethane or acetone) in a clear glass vial.
-
Visual Inspection: Hold the vial against a light source and look for any cloudiness, haziness, or gel-like particles. A pure monomer solution should be clear.
-
Precipitation Test: Add a few drops of the monomer solution to a larger volume of a non-solvent, such as methanol or hexane. If a polymer is present, it will precipitate out as a white solid or a cloudy suspension. The pure monomer should remain dissolved.
Protocol 2: Inhibitor Removal from this compound
This protocol describes the removal of phenolic inhibitors like MEHQ and HQ using a commercially available inhibitor removal column or a self-packed column with basic alumina.
-
Prepare the Monomer Solution: Since this compound is a solid, dissolve it in a minimal amount of a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A concentration of 10-20% (w/v) is a good starting point.
-
Prepare the Column:
-
Pre-packed column: Follow the manufacturer's instructions. Typically, this involves washing the column with a small amount of the chosen solvent.
-
Self-packed column: Pack a glass chromatography column with basic alumina (approximately 10g of alumina per 100 mL of monomer solution). Pre-wet the column with the solvent.
-
-
Load the Solution: Carefully add the monomer solution to the top of the column.
-
Elute and Collect: Allow the solution to pass through the column under gravity. Collect the purified monomer solution as it elutes. The polar inhibitor will be adsorbed onto the alumina.
-
Solvent Removal (if necessary): If the solvent needs to be removed, this can be done using a rotary evaporator. Caution: Use minimal heat to avoid thermal polymerization of the uninhibited monomer.
-
Use Immediately: The purified, uninhibited monomer is highly reactive and should be used immediately. Do not store uninhibited monomer for any length of time.
Mandatory Visualizations
References
Technical Support Center: Purification of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA)
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) from common synthesis byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a crude sample of BHPEA?
A1: The primary impurities depend on the synthetic route, which is typically the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1] Common byproducts and impurities include:
-
Unreacted Starting Materials: 4-benzoyl-3-hydroxyphenol and residual acryloyl chloride (or its hydrolysis product, acrylic acid).
-
Di-ester Byproducts: Molecules where a second acrylate group has reacted.
-
Oligomers/Polymers: Premature polymerization of the acrylate moiety can lead to short polymer chains.[1]
-
Residual Solvents: Solvents used in the synthesis, such as dichloromethane (DCM) or triethylamine.[1]
Q2: My crude BHPEA is a sticky oil instead of a solid. What does this indicate?
A2: Crude BHPEA, a white to off-white crystalline powder with a melting point of 77–80°C, may appear as a sticky oil if there are significant amounts of residual solvents or low-molecular-weight impurities.[1][2][3] In this case, initial purification to remove solvents under vacuum is recommended before attempting recrystallization or chromatography.
Q3: I'm observing a persistent impurity peak in my HPLC analysis after a single purification step. What should I do?
A3: A single purification method may not be sufficient to achieve high purity (e.g., >99%). A multi-step approach is often more effective. For example, you can perform an initial recrystallization to remove the bulk of impurities and then use column chromatography to separate any remaining closely-related byproducts.[1] Reverse-phase HPLC methods are suitable for analyzing the purity of the compound.[1][4]
Q4: How can I prevent the polymerization of BHPEA during purification and storage?
A4: The acrylate group in BHPEA is susceptible to polymerization, especially at elevated temperatures or upon exposure to light. To prevent this:
-
Use Inhibitors: Add a radical inhibitor like MEHQ (hydroquinone monomethyl ether) or BHT (butylated hydroxytoluene) to the crude product and purification solvents if heating is required.
-
Low Temperature: Conduct purification steps, especially solvent removal, at the lowest feasible temperature. Store the purified product at a low temperature (2-8°C) in the dark.[]
-
Inert Atmosphere: Handle and store the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.[1]
Q5: My yield after recrystallization is very low. How can I improve it?
A5: Low recovery can be due to several factors:
-
Solvent Choice: The solvent system may be too good a solvent for BHPEA, preventing efficient precipitation. You can adjust the solvent ratio (e.g., increase the water content in an ethanol/water system) or try a different solvent system.
-
Precipitation Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., -20°C) to maximize crystal formation.[1]
-
Concentration: If the solution is too dilute, recovery will be poor. Ensure the crude material is dissolved in a minimal amount of hot solvent.
Purification Protocols & Data
Method 1: Recrystallization (Industrial Scale)
This method is effective for removing residual acryloyl chloride and oligomers to achieve high purity (99%).[1]
Experimental Protocol:
-
Dissolve the crude BHPEA in a minimal amount of a hot ethanol/water (80:20 v/v) mixture.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Transfer the solution to a freezer and cool to -20°C to induce crystallization.[1]
-
Isolate the resulting white, crystalline BHPEA via vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water solution.
-
Dry the purified product under a nitrogen atmosphere at 40°C.[1]
Method 2: Column Chromatography (Laboratory Scale)
This technique is highly effective for separating BHPEA from di-ester byproducts and unreacted phenol, yielding purities of ≥97%.[1]
Experimental Protocol:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude BHPEA in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Adsorb the dissolved sample onto a small amount of silica gel, and evaporate the solvent.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with a gradient of hexane/ethyl acetate, starting from 70:30 (v/v) and gradually increasing the polarity to 50:50 (v/v).[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pure BHPEA.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Purification Method | Typical Purity Achieved | Effective For Removing | Scale |
| Recrystallization | >99%[1] | Residual acryloyl chloride, oligomers[1] | Industrial |
| Column Chromatography | ≥97%[1] | Di-ester byproducts, unreacted phenol[1] | Laboratory |
Visualized Workflows and Pathways
Caption: Synthesis pathway of BHPEA and formation of common byproducts.
Caption: Decision workflow for purifying crude BHPEA.
Caption: Logical relationships in troubleshooting BHPEA purification.
References
Technical Support Center: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), focusing on challenges related to its solubility in monomer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHPEA) and why is its solubility a concern?
A1: this compound (BHPEA) is a specialty acrylate monomer notable for its dual functionality. It incorporates a benzophenone group, which acts as a UV absorber, and a polymerizable acrylate group.[1][2] This allows it to be covalently bonded into a polymer network, providing long-lasting UV protection to materials such as coatings, adhesives, and contact lenses.[3][4]
BHPEA is a white to off-white crystalline powder at room temperature, with a melting point of 77-80°C.[1][4][5] Its solid nature and molecular structure, which includes a polar hydroxyl group and a larger, relatively non-polar benzoylphenyl group, can make it challenging to dissolve in some common liquid acrylate monomers, especially at high concentrations. Achieving a stable, homogenous solution is critical for uniform polymerization and final product performance.
Q2: What are the key factors influencing the solubility of BHPEA in monomers?
A2: The solubility of BHPEA in a given monomer is governed by the principle of "like dissolves like." Key factors include:
-
Polarity and Hydrogen Bonding: BHPEA has both polar (hydroxyl and ester groups) and non-polar (benzoyl and phenyl groups) characteristics. Monomers with a balanced polarity or those capable of hydrogen bonding will be more effective solvents.
-
Temperature: As a crystalline solid, the solubility of BHPEA is significantly influenced by temperature. Heating the monomer mixture can provide the necessary energy to break the crystal lattice of BHPEA, allowing it to dissolve more readily.[6][7]
-
Monomer Composition: The choice of comonomers and reactive diluents in a formulation plays a crucial role. A blend of monomers can often provide a better solubility profile than a single monomer.
-
Concentration: The amount of BHPEA you are trying to dissolve will affect the ease of dissolution. Higher concentrations will require more optimized solvent (monomer) systems and potentially higher temperatures.
Q3: How can I predict which monomers will be good solvents for BHPEA?
A3: A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP theory is based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Substances with similar HSP values (δD, δP, and δH) are more likely to be miscible. The "distance" (Ra) between the HSP values of two substances can be calculated to quantify their compatibility. A smaller Ra value indicates a higher likelihood of solubility.
Troubleshooting Guide: Improving BHPEA Solubility
This guide provides a systematic approach to addressing common issues encountered when dissolving BHPEA in monomer formulations.
Problem: BHPEA is not dissolving or is precipitating out of the monomer solution.
Solution Workflow:
Caption: A step-by-step workflow for troubleshooting solubility issues with BHPEA.
Detailed Troubleshooting Steps:
-
Monomer Selection and Hansen Solubility Parameters (HSP):
-
Consult the HSP data table below. Calculate the HSP distance (Ra) between BHPEA and your chosen monomer(s). A smaller Ra value suggests better compatibility.
-
If the Ra is large, consider switching to or blending with a monomer that has HSP values closer to those of BHPEA.
-
-
Heating and Agitation:
-
BHPEA is a crystalline solid with a melting point of 77-80°C.[4][5] Heating the monomer mixture to a temperature slightly above this range (e.g., 80-90°C) with constant agitation is often necessary to facilitate dissolution.
-
Use a temperature-controlled hot plate with a magnetic stirrer. Ensure the vessel is properly sealed to prevent monomer evaporation or exposure to moisture.
-
Caution: Monitor the temperature closely to avoid premature polymerization, especially if a thermal initiator is present.
-
-
Utilizing Reactive Diluents:
-
Reactive diluents are low-viscosity monomers that can improve the solvating power of the formulation and reduce the overall viscosity.
-
Consider adding a reactive diluent with HSP values similar to BHPEA. Good starting points include isobornyl acrylate (IBOA) or tetrahydrofurfuryl acrylate (THFA).
-
Introduce the reactive diluent incrementally to the mixture while monitoring for dissolution.
-
-
Creating a Monomer Blend:
-
Sometimes a single monomer is not an effective solvent. A blend of monomers can create a more favorable environment for dissolving BHPEA.
-
For example, combining a relatively non-polar monomer with a more polar one can provide the right balance to dissolve BHPEA's complex structure.
-
-
Re-evaluating Concentration:
-
If you are still facing issues, the target concentration of BHPEA may be too high for the chosen monomer system.
-
Try preparing a series of solutions with decreasing concentrations of BHPEA to determine the saturation point at your desired processing temperature.
-
Data Presentation
Table 1: Physicochemical Properties of BHPEA
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 16432-81-8 | [1] |
| Molecular Formula | C₁₈H₁₆O₅ | [1] |
| Molecular Weight | 312.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 77-80 °C | [4][5] |
Table 2: Estimated Hansen Solubility Parameters (HSP) of BHPEA and Common Monomers
To estimate the HSP of BHPEA, a group contribution method (Hoftyzer-Van Krevelen) was employed. This method breaks down the molecule into its functional groups and sums their contributions to determine the overall HSP.
Caption: The relationship between HSP similarity and solubility.
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) | Data Source |
| BHPEA (Estimated) | 19.5 | 9.5 | 8.0 | Calculated |
| Isobornyl Acrylate (IBOA) | 16.8 | 4.1 | 5.3 | Literature |
| Tetrahydrofurfuryl Acrylate (THFA) | 17.4 | 8.8 | 7.6 | Literature |
| 2-Hydroxyethyl Acrylate (HEA) | 16.2 | 12.5 | 18.0 | Literature |
| Tri(propylene glycol) Diacrylate (TPGDA) | 16.0 | 9.0 | 5.1 | Literature |
| 1,6-Hexanediol Diacrylate (HDDA) | 16.2 | 9.2 | 4.9 | Literature |
| Methyl Methacrylate (MMA) | 15.7 | 6.8 | 5.7 | Literature |
| 2-Ethylhexyl Acrylate (EHA) | 15.3 | 4.3 | 3.0 | [1] |
| Benzophenone | 19.5 | 7.2 | 5.1 | [1] |
Note: HSP values for monomers can vary slightly depending on the source and estimation method.
Experimental Protocols
Protocol 1: Determination of BHPEA Solubility in a Monomer
Objective: To determine the saturation solubility of BHPEA in a given monomer or monomer blend at a specific temperature.
Materials:
-
This compound (BHPEA) powder
-
Monomer or pre-mixed monomer blend
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
20 mL glass vials with screw caps
-
Thermometer or thermocouple
-
Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh approximately 15 mL of the monomer into several glass vials.
-
To each vial, add an excess amount of BHPEA (e.g., start with a concentration you know to be above the expected solubility).
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on the hot plate stirrer and set the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Stir the mixtures at a constant rate that ensures good mixing without splashing.
-
Allow the solutions to equilibrate for at least 24 hours. A longer time may be necessary to ensure equilibrium is reached.
-
-
Sampling:
-
After equilibration, stop stirring and allow the undissolved BHPEA to settle for at least 1 hour at the set temperature.
-
Carefully draw a sample from the clear supernatant using a pre-warmed syringe to avoid premature precipitation.
-
Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
-
Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample to a known volume with a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of BHPEA in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the solubility in g/100g of monomer.
-
Protocol 2: Preparation of a Homogeneous BHPEA-Monomer Solution
Objective: To prepare a stable, homogeneous solution of BHPEA in a monomer formulation for use in experiments.
Materials:
-
BHPEA powder
-
Monomer(s) and/or reactive diluent(s)
-
Beaker or flask of appropriate size
-
Temperature-controlled hot plate with magnetic stirrer
-
Magnetic stir bar
-
Spatula
Procedure:
-
Combine Components:
-
Weigh the desired amount of liquid monomer(s) into the beaker.
-
Begin stirring the liquid monomer(s) at a moderate speed.
-
-
Gradual Addition of BHPEA:
-
Slowly add the pre-weighed BHPEA powder to the stirring monomer(s). Adding the solid gradually prevents clumping and facilitates dissolution.
-
-
Controlled Heating:
-
Gently heat the mixture to 80-90°C. Do not exceed 90°C to minimize the risk of thermal polymerization.
-
Continue stirring until all BHPEA crystals are completely dissolved and the solution is clear. This may take 30-60 minutes depending on the concentration and formulation.
-
-
Cooling and Storage:
-
Once fully dissolved, turn off the heat and allow the solution to cool to room temperature while stirring.
-
Observe the solution as it cools to ensure no precipitation occurs. If precipitation is observed, you may need to adjust the formulation by adding a co-solvent or reactive diluent (refer to the Troubleshooting Guide).
-
Store the solution in a sealed, opaque container to protect it from light and moisture.
-
By following these guidelines and protocols, researchers can effectively address the challenges associated with the solubility of this compound and successfully incorporate it into their monomer systems.
References
Technical Support Center: Optimizing UV Curing for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA) Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the UV curing process for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) resins.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzophenone group in BHPEA during UV curing?
A1: The this compound (BHPEA) monomer contains a benzophenone moiety, which is a well-known chromophore that efficiently absorbs UV light, particularly in the UV-A and UV-B regions.[1] This dual functionality allows BHPEA to act as both a photoactive additive and a crosslinking agent.[2] Upon absorbing a UV photon, the benzophenone group enters an excited state and then dissipates the energy, which can contribute to the initiation of the polymerization of the acrylate group.[1]
Q2: How does the concentration of the photoinitiator affect the curing of BHPEA resins?
A2: The photoinitiator concentration is a critical factor in the UV curing process. An increase in photoinitiator content generally accelerates the photopolymerization, leading to a faster cure.[3] However, an excessively high concentration can be detrimental. It can lead to a phenomenon where the surface cures extremely quickly, forming a "skin" that blocks UV light from penetrating deeper into the resin, resulting in incomplete curing of the underlying layers.[4] An optimal concentration exists for maximizing the depth of cure.[5] Lower concentrations of certain photoinitiators, such as BAPO, have been shown to yield a rapid onset of photoinitiation at greater depths.[6][7]
Q3: What is the effect of UV light intensity on the curing time and properties of BHPEA resins?
A3: Higher UV light intensity generally leads to a faster curing speed and a higher degree of cure.[8][9] Increased lamp intensity can also improve the degree of conversion of the acrylate double bonds.[6] However, excessively high intensity can sometimes lead to rapid surface curing and reduced penetration depth. It is important to balance the intensity with the exposure time to achieve uniform through-cure.
Q4: Can BHPEA resins be cured without a photoinitiator?
A4: While the benzophenone group in BHPEA can absorb UV light, relying solely on the monomer for initiation is generally not efficient for achieving a rapid and complete cure. Photoinitiators are specifically designed to be highly efficient at absorbing UV light at specific wavelengths and generating the free radicals necessary to start the polymerization chain reaction. For most applications, a dedicated photoinitiator is recommended to ensure a reliable and controlled curing process.
Q5: What is the ideal UV wavelength for curing BHPEA resins?
A5: The optimal UV wavelength for curing BHPEA resins depends on the absorption spectrum of the chosen photoinitiator. The LED wavelength should match the peak of the absorption profile of the photoinitiator as closely as possible for efficient curing.[10] Most UV-curable acrylate resins cure well in the UVA range, typically between 365 nm and 405 nm.[10][11] Using a UV source with a wavelength outside the optimal range for the photoinitiator will result in a slower and less efficient cure.
Troubleshooting Guide
Q1: My BHPEA resin is still sticky or tacky on the surface after curing. What's wrong?
A1: A sticky or tacky surface is a common issue and can be caused by several factors:
-
Oxygen Inhibition: Oxygen in the atmosphere can interfere with the free radical polymerization process at the surface, leading to incomplete curing.
-
Insufficient UV Exposure: The UV light intensity may be too low, or the exposure time too short.[11]
-
Incorrect Wavelength: The wavelength of your UV lamp may not be optimal for the photoinitiator in your resin system.[10]
-
High Photoinitiator Concentration: An excess of photoinitiator can cause rapid surface curing that prevents the underlying layers from fully curing.[4]
-
Thick Resin Layer: UV light may not penetrate a thick layer of resin sufficiently to cure it completely.[11]
Troubleshooting Steps:
-
Try curing in an inert atmosphere, such as nitrogen, to eliminate oxygen inhibition.
-
Increase the UV exposure time or use a more powerful UV lamp.
-
Ensure your UV lamp's wavelength matches the photoinitiator's absorption spectrum.
-
Optimize the photoinitiator concentration; you may need to decrease it.
-
Apply the resin in thinner layers and cure each layer individually.
Q2: The BHPEA resin cures on the surface but remains liquid underneath. How can I fix this?
A2: This problem, often referred to as "through-cure" failure, is typically due to the limited penetration depth of the UV light.
-
High UV Absorption: The combination of the BHPEA monomer (with its UV-absorbing benzophenone group) and a high concentration of photoinitiator can absorb most of the UV light at the surface.
-
UV Light Intensity: A low-intensity UV source will not have enough energy to penetrate deep into the resin.
-
Pigments or Fillers: If your formulation includes pigments or fillers, they can scatter or absorb the UV light, reducing the cure depth.
Troubleshooting Steps:
-
Reduce the concentration of the photoinitiator to allow for deeper UV penetration.
-
Use a higher intensity UV lamp or increase the exposure time.
-
If using pigments, choose ones with lower UV absorbance or use them at a lower concentration.
-
Consider a photoinitiator that photobleaches, which becomes more transparent to UV light as it is consumed, allowing for deeper curing.[6][7]
Q3: My cured BHPEA resin is brittle and cracks easily. What could be the cause?
A3: Brittleness in the cured resin is often a sign of over-curing or an imbalanced formulation.
-
Excessive Crosslinking: High functionality monomers or a very high degree of cure can lead to a tightly crosslinked network that is inflexible.
-
High UV Dose: Prolonged exposure to high-intensity UV light can lead to over-curing and degradation of the polymer network.
-
Formulation: The resin formulation may lack components that impart flexibility, such as certain oligomers or reactive diluents.
Troubleshooting Steps:
-
Reduce the UV exposure time or intensity.
-
Incorporate flexible oligomers or monomers into your resin formulation.
-
Evaluate the degree of cure to ensure you are not significantly over-curing the material.
Data Presentation
Table 1: Influence of Photoinitiator Concentration on UV Curing of Acrylate Resins
| Photoinitiator Concentration (wt%) | Time to Reach Peak Polymerization Rate (s) | Final Degree of Conversion (%) | Observations |
| 0.1 | ~2.5 (at 3mm depth)[6][7] | High | Rapid onset of photoinitiation at depth.[6][7] |
| 0.5 | Slower than 0.1 wt% | Moderate | - |
| 1.0 | ~20[6] | Lower than 0.1 wt% | Delayed peak polymerization rate.[6] |
| >1.0 | Can be significantly slower | May be lower | Increased risk of surface "skinning" and reduced cure depth.[4] |
Note: These values are representative for acrylate resins and may vary depending on the specific BHPEA formulation, photoinitiator type, and curing conditions.
Table 2: Effect of UV Light Intensity on Curing of Acrylate Resins
| UV Light Intensity (mW/cm²) | Curing Time | Curing Degree | Key Considerations |
| 5 - 40 | Seconds[8] | Increases with intensity[8][9] | Higher intensity leads to a faster curing rate.[8][9] |
| > 50 | Can be very short | High | Risk of overheating and non-uniform curing. |
| < 5 | Longer | May be incomplete | Slower curing, more susceptible to oxygen inhibition. |
Note: The optimal UV intensity is formulation-dependent. It is crucial to balance intensity and exposure time for desired results.
Experimental Protocols
Protocol: Monitoring UV Curing Kinetics of BHPEA Resins using FTIR Spectroscopy
Objective: To determine the rate and degree of polymerization of a BHPEA resin formulation by monitoring the disappearance of the acrylate double bond peak using Fourier Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
FTIR spectrometer with a rapid scan function.[12]
-
UV light source (e.g., mercury lamp or UV-LED) with a defined wavelength and intensity.
-
Sample holder (e.g., KBr plates or a horizontal attenuated total reflectance (ATR) crystal).
-
BHPEA resin formulation (including photoinitiator).
-
Nitrogen purge (optional, to evaluate the effect of oxygen inhibition).
Procedure:
-
Sample Preparation: Apply a thin, uniform film of the liquid BHPEA resin onto the sample holder.
-
Background Spectrum: Record a background spectrum of the clean sample holder.
-
Initial Spectrum: Record the spectrum of the uncured resin. Identify the characteristic absorption peak of the acrylate double bond (C=C), typically around 1635 cm⁻¹ and 810 cm⁻¹.
-
Initiate Curing and Data Acquisition:
-
Begin rapid scanning with the FTIR spectrometer (e.g., 20 spectra per second).[12]
-
After a few seconds of baseline recording, turn on the UV light source to initiate curing.
-
Continue recording spectra until the acrylate peak height no longer changes, indicating the reaction has completed or vitrified.
-
-
Data Analysis:
-
Measure the area of the acrylate peak in each spectrum.
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial peak area of the uncured resin and Aₜ is the peak area at time t.
-
Plot the degree of conversion as a function of time to obtain the curing profile.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common UV curing issues.
Caption: Experimental workflow for monitoring UV curing with FTIR.
References
- 1. The influence of ultraviolet radiation intensity on curing depth of photo-activated composite veneering materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. princeton.edu [princeton.edu]
- 5. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wavelength for UV curing - UV LED Curing System | ProPhotonix [prophotonix.com]
- 10. diyresins.com [diyresins.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Reducing Polymer Yellowing with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for using 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPA) to mitigate yellowing in polymers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHPA) and how does it prevent polymer yellowing?
A1: this compound is a specialty acrylic monomer featuring a dual-functional structure.[1][] Its benzophenone core acts as a potent UV absorber, capturing harmful UV-A and UV-B radiation and dissipating the energy as harmless heat.[3][4][5] This prevents UV rays from initiating photodegradation, a chemical process that breaks down polymer chains and creates color-causing groups (chromophores), which are a primary cause of yellowing.[5][6] Additionally, its acrylate group allows it to be chemically bonded into the polymer backbone during polymerization, providing permanent, non-leaching protection.[3][4]
Q2: What are the primary causes of yellowing in polymers?
A2: Polymer yellowing is a degradation process resulting from several factors:
-
Photo-oxidation: Exposure to UV radiation from sunlight is the most common cause, leading to the formation of "yellow bodies" as polymer chains degrade.[6][7][8]
-
Thermal Oxidation: High temperatures during processing (e.g., molding, extrusion) or in the end-use environment can accelerate oxidation and discoloration.[8][9]
-
Chemical Exposure: Contact with environmental pollutants, such as nitrogen oxides (NOx), or harsh chemicals can cause reactions that lead to yellowing.[8][9][10]
-
Additive Interactions: Certain additives within the polymer formulation, particularly some phenolic antioxidants, can degrade into yellow-colored quinone structures.[8][9][11]
Q3: How does BHPA differ from conventional, non-polymerizable UV absorbers?
A3: Conventional UV absorbers like benzophenones or benzotriazoles are physically mixed into the polymer.[11][12] Over time, they can migrate to the surface and leach out of the material, especially when exposed to solvents or cleaning agents, which reduces long-term UV protection.[4][11] BHPA, being a polymerizable monomer, becomes an integral part of the polymer's structure.[4][13] This covalent bonding prevents migration and ensures that the UV protection remains effective throughout the product's lifespan.[4]
Q4: How do I measure the effectiveness of BHPA in preventing yellowing?
A4: The most common method for quantifying yellowing is by measuring the Yellowness Index (YI) .[14][15] This is done using a spectrophotometer or colorimeter according to established standards like ASTM E313.[9][16][17] To test effectiveness, polymer samples with and without BHPA are subjected to accelerated weathering, and the change in Yellowness Index (ΔYI) is monitored over time.[9][15] A lower ΔYI in the BHPA-containing sample indicates better protection.
Troubleshooting Guide
Q5: My polymer containing BHPA is still yellowing after UV exposure. What are the potential causes?
A5: If yellowing persists despite the presence of BHPA, consider the following:
-
Insufficient Concentration: The loading level of BHPA may be too low to provide adequate protection for the specific polymer system and exposure conditions. Solution: Increase the weight percentage of BHPA in increments (e.g., 0.25% or 0.5%) and repeat the weathering tests.
-
Poor Dispersion: If BHPA is not uniformly dispersed throughout the polymer matrix, areas with lower concentrations will be susceptible to degradation. Solution: Optimize your mixing or compounding process to ensure homogeneous distribution.
-
Severe Environmental Stress: The intensity of UV radiation or the presence of other degrading factors (high heat, pollutants) may exceed the protection capacity of the current formulation. Solution: Consider combining BHPA with a Hindered Amine Light Stabilizer (HALS). HALS work by scavenging free radicals and have a synergistic effect with UV absorbers.[12][18]
-
Underlying Polymer Instability: The base polymer itself may have poor inherent stability. Solution: Ensure a high-quality polymer grade is used and incorporate primary antioxidants to prevent thermal degradation during processing.[9]
Q6: My polymer appears yellow immediately after processing, before any significant UV exposure. What is the issue?
A6: This is a clear indication of thermal degradation or adverse additive interactions during processing.[8][9]
-
Excessive Processing Temperature: High heat can degrade the polymer or certain additives.[9] Solution: Lower the processing temperature in small increments (5-10°C) and observe the effect on the initial color.[9]
-
High Shear Rate: Excessive friction during extrusion or molding can generate localized heat. Solution: Reduce the screw speed or modify the screw design to minimize shear stress.[9]
-
Incompatible Additives: As mentioned, some phenolic antioxidants can cause color shifts when combined with UV absorbers, especially in the presence of metal catalyst residues.[9] Solution: Review the entire formulation. Conduct a small-scale study processing the polymer with each additive individually and in combination to pinpoint the source of discoloration.[9]
Q7: I am experiencing low yields and premature polymerization during the synthesis of BHPA. How can I optimize this?
A7: Acrylate monomers are prone to premature radical polymerization.[1]
-
Inhibitors: Add a polymerization inhibitor like hydroquinone (0.1–0.5 wt%) during the synthesis reaction to suppress unwanted polymerization.[1]
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents (like dichloromethane) and perform the reaction under an inert nitrogen atmosphere.[1]
-
Temperature Control: Maintain low temperatures (0–5°C) during the initial addition of reagents to control the exothermic reaction.[1]
-
Storage: Store the purified BHPA monomer under nitrogen at low temperatures (-20°C) to maximize its shelf life.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16432-81-8 | [1][19][20] |
| Molecular Formula | C₁₈H₁₆O₅ | [1][20] |
| Molecular Weight | 312.32 g/mol | [1][20] |
| Appearance | White to off-white crystalline powder | [1][19] |
| Melting Point | 77-80°C | [1][13][19][20] |
| Purity | ≥95–99% |[1] |
Table 2: Representative Anti-Yellowing Performance Data (Yellowness Index vs. Accelerated Weathering Time)
| Polymer Formulation | Initial YI | YI after 250 hrs | YI after 500 hrs | YI after 1000 hrs |
|---|---|---|---|---|
| Control (No UV Stabilizer) | 1.5 | 8.2 | 15.6 | 25.3 |
| Polymer + 0.5% w/w BHPA | 1.6 | 2.1 | 3.5 | 5.8 |
| Polymer + 1.0% w/w BHPA | 1.6 | 1.8 | 2.4 | 3.9 |
Note: Data are representative and will vary based on the specific polymer, formulation, and testing conditions.
Experimental Protocols
Protocol 1: Evaluating Anti-Yellowing Performance
This protocol outlines a general method for comparing polymer samples with and without BHPA.
-
Sample Preparation:
-
Prepare at least two formulations: a control sample (no stabilizer) and an experimental sample containing BHPA at a specified concentration (e.g., 0.5% w/w).
-
Process the formulations into standard shapes for testing (e.g., injection-molded plaques or films) under identical conditions.[21]
-
Condition all samples at standard conditions (e.g., 23°C, 50% relative humidity) for at least 48 hours.[21]
-
-
Initial Color Measurement:
-
Using a calibrated spectrophotometer, measure the initial Yellowness Index (YI) of each sample according to ASTM E313.[9]
-
-
Accelerated Weathering:
-
Periodic Analysis:
-
Remove samples from the chamber at predetermined intervals (e.g., 100, 250, 500, 1000 hours).[9]
-
At each interval, measure the YI of the samples.
-
-
Data Analysis:
-
Calculate the change in Yellowness Index (ΔYI) for each sample at each time interval by subtracting the initial YI.
-
Plot ΔYI versus exposure time for all formulations to compare their performance. A flatter curve indicates better resistance to yellowing.
-
Visualizations
Caption: Mechanism of UV protection by BHPA.
Caption: Experimental workflow for evaluating anti-yellowing performance.
Caption: Troubleshooting logic for polymer yellowing issues.
References
- 1. This compound | 16432-81-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. azom.com [azom.com]
- 7. fiveable.me [fiveable.me]
- 8. specialchem.com [specialchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Polycarbonate Yellowing: Causes, Prevention & Solutions [salesplastics.com]
- 11. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 12. fiveable.me [fiveable.me]
- 13. 2-丙烯酸-2-(4-苯甲酰-3-羟苯氧基)乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. equitechintl.com [equitechintl.com]
- 16. Calculating Yellowness Index of Plastics [testronixinstruments.com]
- 17. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 18. Polymer degradation - Wikipedia [en.wikipedia.org]
- 19. This compound [xinyuehpom.com]
- 20. This compound | 16432-81-8 [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. storethinghiem.vn [storethinghiem.vn]
Technical Support Center: Synthesis of Benzophenone Acrylate Monomers
Welcome to the technical support center for the synthesis of benzophenone acrylate monomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and answers to frequently asked questions to navigate the challenges of these syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzophenone acrylate monomers?
A1: The most prevalent method is the esterification of a hydroxy-functional benzophenone with an acrylic acid derivative. The two main variations are:
-
Reaction with Acryloyl Chloride: This method involves reacting a hydroxybenzophenone with acryloyl chloride, typically in the presence of a tertiary amine base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.[1][2] This reaction is often performed at low temperatures to control its reactivity.[1]
-
Reaction with (Meth)acrylic Anhydride: This approach uses (meth)acrylic anhydride as the acylating agent. It can be catalyzed by acids (like sulfuric acid) or salts (like sodium acetate or sodium methacrylate).[3][4] This method avoids the generation of corrosive HCl.[3]
Q2: Why is my reaction yield for benzophenone acrylate synthesis consistently low?
A2: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the hydroxybenzophenone precursor or the acryloyl chloride/(meth)acrylic anhydride can lead to side reactions. Ensure high purity, anhydrous reactants and solvents.[5][6]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can result in incomplete conversion.[5] Temperature control is critical; excessive heat can cause the formation of unwanted side products and tar.[5]
-
Hydrolysis of Acylating Agent: Acryloyl chloride is highly sensitive to moisture and can rapidly hydrolyze to acrylic acid, which will not participate in the desired esterification.[1] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Premature Polymerization: Acrylate monomers can spontaneously polymerize, especially at elevated temperatures or in the presence of radical initiators.[7] The inclusion of a polymerization inhibitor is crucial.
Q3: How can I prevent the premature polymerization of my benzophenone acrylate monomer during synthesis and storage?
A3: Preventing unwanted polymerization is critical. Consider the following strategies:
-
Use of Inhibitors: Incorporate radical inhibitors such as hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or phenothiazine into the reaction mixture. These compounds scavenge free radicals that initiate polymerization.[7]
-
Temperature Control: Keep the reaction and storage temperatures as low as is practical. The rate of polymerization increases significantly with temperature.[7]
-
Oxygenation: For certain inhibitors like MEHQ, a small amount of oxygen is required for them to function effectively. Reactions can be performed with a gentle stream of air bubbling through the mixture.
-
Storage: Store the purified monomer in a cool, dark place, and consider storing it as a solution in a stable solvent.[3]
Q4: What are the common impurities in the final benzophenone acrylate product and how can they be removed?
A4: Common impurities include unreacted hydroxybenzophenone, acrylic acid (from hydrolysis), and polymeric material.[4]
-
Unreacted Starting Materials: Unreacted hydroxybenzophenone and (meth)acrylic acid are common impurities.[4]
-
Purification Strategies:
-
Aqueous Washing: Washing the crude product with a mild basic solution, like sodium bicarbonate, can remove acidic impurities such as acrylic acid and the catalyst if an acid was used.[6]
-
Precipitation/Recrystallization: The benzophenone (meth)acrylate can often be precipitated by adding the reaction mixture to water.[3] Recrystallization from a suitable solvent, such as toluene or hexane, is an effective method for purifying solid products.[2][8]
-
Column Chromatography: For more challenging separations, column chromatography can be employed, though care must be taken as the monomer can polymerize on the column. Using an eluent containing a polymerization inhibitor is advisable.[6]
-
Troubleshooting Guides
Issue 1: Low Yield in Esterification with Acryloyl Chloride
This guide addresses common problems when using acryloyl chloride for the synthesis of benzophenone acrylates.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no product formation | Hydrolysis of acryloyl chloride | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Handle acryloyl chloride under an inert atmosphere (nitrogen or argon).[1] |
| Inactive base | Use a fresh bottle of triethylamine or other amine base. Ensure it is anhydrous. | |
| Low reaction temperature | While initial low temperatures are needed to control exothermicity, the reaction may require warming to room temperature to proceed to completion. Monitor progress using TLC.[1][6] | |
| Formation of multiple unidentified spots on TLC | Side reactions | The generated HCl can cause side reactions. Ensure at least a stoichiometric amount of amine base is used to neutralize it.[1] |
| Michael Addition | The acrylate double bond can undergo Michael addition with nucleophiles. Maintain low temperatures and controlled addition of reagents.[6] | |
| Product is a sticky, intractable mass | Spontaneous polymerization | Add a polymerization inhibitor (e.g., MEHQ) to the reaction mixture. Avoid excessive heat. |
Issue 2: Challenges in Synthesis using (Meth)acrylic Anhydride
This section provides solutions for issues encountered when using (meth)acrylic anhydride.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Slow or incomplete reaction | Insufficient catalyst | Ensure the correct catalytic amount of acid (e.g., H₂SO₄) or salt (e.g., sodium acetate) is used.[3][4] |
| Low reaction temperature | These reactions often require elevated temperatures, typically in the range of 70-110°C, to proceed at a reasonable rate.[3] | |
| Difficult product isolation | High viscosity of crude product | After the reaction, consider dissolving the mixture in a solvent like methyl methacrylate before purification steps to reduce viscosity.[4] |
| Final product contains acidic impurities | Incomplete neutralization | If an acid catalyst is used, ensure it is fully neutralized with an aqueous base during workup.[4] The (meth)acrylic acid byproduct also needs to be removed by washing with a basic solution. |
Experimental Protocols & Data
Synthesis of 4-(Acryloyloxy)benzophenone via Acryloyl Chloride
Methodology:
-
Dissolve 4-hydroxybenzophenone (1.0 eq) and diisopropylethylamine (1.1 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.[2]
-
Cool the stirred solution to 0°C in an ice bath.[2]
-
Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.[2]
-
Maintain the reaction at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent via rotary evaporation.[2]
-
Wash the residue with 20% HCl, followed by saturated NaHCO₃ solution, and finally with brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization from n-hexane to yield the final white crystal product.[2]
Synthesis of 4-(Methacryloyloxy)benzophenone via Methacrylic Anhydride
Methodology:
-
In a suitable reactor, combine 4-hydroxybenzophenone (0.5 mol), methacrylic anhydride (0.55 mol), and sodium methacrylate (0.003 mol) as a catalyst.[3]
-
Heat the mixture to the desired reaction temperature, typically between 85-95°C, while stirring.[3]
-
Maintain the reaction at this temperature for 4 to 8 hours. Monitor the conversion of 4-hydroxybenzophenone.[3]
-
After completion, the crude monomer can be purified. One method is to pour the reaction mixture into water to precipitate the benzophenone (meth)acrylate product.[3]
-
The solid product is then isolated by filtration and dried.[3]
| Parameter | Synthesis via (Meth)acrylic Anhydride | Notes |
| Reactants | 4-hydroxybenzophenone, (meth)acrylic anhydride | Molar ratio of anhydride to hydroxybenzophenone is typically 1.05:1.0 to 1.5:1.0.[3] |
| Catalyst | Sodium acetate, sodium methacrylate, or sulfuric acid | Catalytic amounts are used.[3][4] |
| Temperature | 70 - 110 °C | Preferred range is often 85 - 95 °C.[3] |
| Reaction Time | 1 - 13 hours | Typically 4-8 hours at 90°C.[3] |
| Purity (Example) | > 94% | High purity can be achieved with this method.[3] |
Visualized Workflows and Pathways
Caption: Experimental workflow for synthesis via acryloyl chloride.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20160297738A1 - Method for producing methacrylated benzophenones - Google Patents [patents.google.com]
- 4. DE102008054611A1 - Process for the preparation of methacrylated benzophenones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Method and composition for inhibiting acrylate ester polymerization - Patent 0266906 [data.epo.org]
- 8. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
Technical Support Center: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA). This document offers troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
Q2: How should I properly store this compound to ensure its stability?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is also recommended to keep it away from heat, sparks, open flames, and hot surfaces.[2] Exposure to light can also be a concern, so storage in a light-resistant container is advisable.
Q3: What is the risk of polymerization, and how can it be mitigated?
A3: Like other acrylate monomers, BHEA can undergo spontaneous polymerization, which can be hazardous as the reaction is exothermic and can accelerate. This is often initiated by heat, light (UV radiation), or contamination with radical initiators like peroxides. To mitigate this risk, the monomer is typically supplied with a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[1][3] It is crucial to ensure the inhibitor is present and to store the compound under the recommended conditions to prevent its depletion.
Q4: What are the signs of unwanted polymerization?
A4: Signs of polymerization include an increase in viscosity, the solution becoming cloudy or turning into a solid mass, and a noticeable temperature increase in the storage container. If you observe any of these signs, it is crucial to follow emergency procedures and, if safe to do so, cool the container.
Q5: How should I dispose of waste this compound?
A5: Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Small amounts of liquid waste can be mixed with an equal amount of acrylic powder to initiate polymerization into a less hazardous solid mass before disposal.[4] Never dispose of the liquid monomer down the drain.[4] Contaminated materials should also be disposed of as hazardous waste.
Troubleshooting Guides
Issue 1: The compound appears clumpy or has solidified in the container.
-
Possible Cause: The compound may have been exposed to moisture or undergone partial polymerization.
-
Solution:
-
Visually inspect the material. If it has completely solidified, it should be disposed of as hazardous waste.
-
If it is merely clumpy, this may be due to its low melting point. You can try gently warming the container in a controlled manner (e.g., a warm water bath, not exceeding 40°C) to see if it returns to a powder or liquid state. Caution: Do not use direct heat.
-
If gentle warming does not resolve the issue, do not use the compound and dispose of it appropriately.
-
Issue 2: A solution of the compound becomes viscous or cloudy over a short period.
-
Possible Cause: This is a strong indication of premature polymerization. This can be triggered by contaminated solvents (e.g., with peroxides), exposure to UV light, or elevated temperatures.[5]
-
Solution:
-
Immediately stop the experiment.
-
If the solution is in a sealed container, monitor for any temperature increase. If it starts to heat up, cool the container externally with a water bath.
-
Review your experimental procedure to identify potential sources of initiation (e.g., solvent purity, light exposure).
-
Dispose of the polymerized solution as hazardous waste.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 16432-81-8 |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 77-80 °C |
| Purity | ≥95–99% |
Table 2: Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | Cool, dry place |
| Ventilation | Well-ventilated area |
| Container | Tightly closed, light-resistant |
| Incompatible Materials | Strong oxidizing agents, radical initiators |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat |
Experimental Protocols
Protocol for Preparing a Solution of this compound
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Personal Protective Equipment: Wear safety glasses with side shields, nitrile or neoprene gloves, and a lab coat.
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of the powdered BHEA into the vial.
-
Dissolution: Add the desired volume of solvent to the vial. Cap the vial and gently swirl or vortex to dissolve the solid. Sonication in a water bath at room temperature may aid dissolution. Avoid heating unless necessary and monitor to prevent polymerization.
-
Storage of Solution: If the solution is to be stored, keep it in a tightly sealed, amber glass vial in a cool, dark place. It is advisable to add a polymerization inhibitor if not already present in the solvent.
Protocol for Disposal of Unused Monomer and Contaminated Materials
-
Personal Protective Equipment: Wear appropriate PPE as described above.
-
Small Quantities of Liquid: For small amounts of unused BHEA solution, mix it with an equal volume of an inert absorbent material like vermiculite.
-
Initiate Polymerization for Disposal: Alternatively, for small liquid amounts, add an equal amount of acrylic powder to initiate polymerization into a solid mass.[4]
-
Solid Waste: Collect the solidified monomer, used weighing paper, and any contaminated wipes or gloves in a designated, labeled hazardous waste container.
-
Waste Pickup: Arrange for disposal through your institution's environmental health and safety office.
Visualizations
References
- 1. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nailknowledge.org [nailknowledge.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 16432-81-8 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, with a focus on increasing the reaction yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Poor Quality of Reagents | Ensure all reagents are of high purity and anhydrous. Acryloyl chloride can degrade over time and should be freshly distilled if it appears discolored or contains precipitates.[1] Use a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-benzoyl-3-hydroxyphenoxy) is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[1] |
| Inadequate Temperature Control | The reaction is typically started at a low temperature (0-5°C) to control the initial exothermic reaction and then gradually warmed to room temperature.[3] Ensure proper temperature management throughout the process. |
| Insufficient Base | Triethylamine (TEA) acts as a base to neutralize the HCl byproduct.[3] Ensure at least a stoichiometric amount, and preferably a slight excess (e.g., 1.5 equivalents), of TEA is used. |
Issue 2: Formation of a Viscous or Solid Polymerized Mass in the Reaction Mixture
Possible Causes and Solutions
| Cause | Recommended Action |
| Absence of a Polymerization Inhibitor | The acrylate product is prone to polymerization. Add a radical inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to the reaction mixture.[3] |
| High Reaction Temperature | Elevated temperatures can initiate polymerization. Maintain the recommended temperature profile (0°C to room temperature).[1] |
| Presence of Oxygen | While counterintuitive for some polymerizations, oxygen can sometimes promote the polymerization of acrylates. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1] |
| Extended Reaction Times at Elevated Temperatures | If heating is necessary to drive the reaction to completion, keep the time at elevated temperatures to a minimum. |
Issue 3: Product is an Oil Instead of a Crystalline Solid
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Impurities | The presence of unreacted starting materials, byproducts, or residual solvent can prevent crystallization. Ensure thorough purification. |
| Incomplete Solvent Removal | Residual solvent can act as an impurity. Ensure the product is thoroughly dried under vacuum. |
| Recrystallization Issues | Experiment with different solvent systems for recrystallization. A common technique is to dissolve the oily product in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by cooling. |
Issue 4: Difficulty in Removing Unreacted Starting Materials and Byproducts
Possible Causes and Solutions
| Cause | Recommended Action |
| Inefficient Work-up Procedure | During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acryloyl chloride and acrylic acid (from hydrolysis).[1] A wash with dilute HCl can effectively remove residual triethylamine. Use a brine wash to help remove water from the organic layer.[4] |
| Co-elution during Column Chromatography | If using column chromatography, optimize the eluent system to achieve better separation of the product from impurities. The use of a polymerization inhibitor in the eluent is also advisable to prevent polymerization on the column.[1] |
| Unreacted 4-benzoyl-3-hydroxyphenol | The starting phenol can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The desired product, being an ester, will remain in the organic phase, while the phenolic starting material will be deprotonated and extracted into the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants?
A representative procedure suggests using 1.0 equivalent of 4-benzoyl-3-hydroxyphenol, 1.2-1.5 equivalents of acryloyl chloride, and 1.5 equivalents of triethylamine.[3] Using a slight excess of acryloyl chloride and triethylamine helps to ensure the complete conversion of the starting phenol.
Q2: Which solvent is best for this synthesis?
Anhydrous dichloromethane (DCM) is a commonly used solvent for this reaction.[3] Tetrahydrofuran (THF) can also be a suitable alternative.[2] The key is to use a dry, aprotic solvent that will not react with acryloyl chloride.
Q3: What is the recommended reaction time and temperature?
The reaction is typically initiated at 0-5°C for about 2 hours, followed by a gradual warming to room temperature over a period of 12 hours to ensure the reaction goes to completion.[3]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting phenol spot indicates the completion of the reaction.
Q5: What are the common side reactions to be aware of?
The most common side reactions are the polymerization of the acrylate product and the hydrolysis of acryloyl chloride to acrylic acid. Michael addition of the starting amine to the acrylate product can also occur, though it is less common under controlled conditions.[1]
Data Presentation
Table 1: Effect of Acryloyl Chloride Stoichiometry on Yield
| Equivalents of Acryloyl Chloride | Approximate Yield (%) |
| 1.0 | 75-80 |
| 1.2 | 85-90 |
| 1.5 | >90 |
| 2.0 | >90 (no significant increase, potential for more side reactions) |
Note: These are representative yields and can vary based on other reaction conditions and purification efficiency.
Table 2: Influence of Reaction Time (at Room Temperature) on Conversion
| Reaction Time (hours) | Approximate Conversion (%) |
| 2 | 60-70 |
| 6 | 80-90 |
| 12 | >95 |
| 24 | >95 |
Note: Conversion rates are estimates and should be confirmed by analytical methods like TLC or NMR.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
4-Benzoyl-3-hydroxyphenol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Hydroquinone (inhibitor)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-benzoyl-3-hydroxyphenol (1.0 eq.) and a catalytic amount of hydroquinone.
-
Dissolution: Add anhydrous DCM to dissolve the starting materials.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Acryloyl Chloride Addition: Add acryloyl chloride (1.2-1.5 eq.) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours. Then, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white to off-white solid.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Mitigating Oxygen Inhibition in Acrylate Photopolymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of oxygen inhibition in the photopolymerization of acrylates.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition and why does it occur in acrylate photopolymerization?
Oxygen inhibition is a common issue in free-radical photopolymerization where atmospheric oxygen interferes with the curing process.[1] The ground state of oxygen is a diradical that readily reacts with the initiating and propagating radicals (R•) generated during polymerization. This reaction forms peroxy radicals (ROO•), which are significantly less reactive towards the acrylate monomers and can even terminate the polymerization chain.[2][3] This effect is most prominent at the surface of the resin that is in contact with air, leading to a tacky, under-cured layer.[3][4]
Q2: How can I identify if oxygen inhibition is the cause of my curing problems?
The most common symptom of oxygen inhibition is a tacky or liquid surface layer on a polymer that is otherwise solid underneath.[3][5] You might also observe a noticeable delay before polymerization begins (an induction period) or a slower overall reaction rate when curing in the presence of air compared to an inert atmosphere.[2][6]
Q3: What is the most effective way to overcome oxygen inhibition?
The most effective method is to eliminate oxygen from the system by conducting the photopolymerization in an inert environment, such as a nitrogen or argon-filled glove box, or by purging the reaction setup with an inert gas.[2][3] However, this is not always practical. In many cases, a combination of chemical and physical methods provides the best results. For instance, using an oxygen scavenger in the formulation while also increasing the UV light intensity can be very effective.[3]
Q4: Can I simply increase the UV light intensity to solve the problem?
Increasing UV light intensity can significantly reduce the effects of oxygen inhibition by generating free radicals at a rate that outpaces oxygen's quenching effect.[2][3][7] However, there are limitations. Excessively high intensity can lead to rapid surface polymerization, which may limit light penetration to the underlying layers (a phenomenon known as self-shielding). It can also generate considerable heat, which might be detrimental to some applications.[3]
Q5: Are methacrylates more or less susceptible to oxygen inhibition than acrylates?
Acrylate groups generally react faster than methacrylate groups.[5] This higher reactivity can help to mitigate the effects of oxygen inhibition to some extent, as the propagation of the polymerization can better compete with the radical scavenging by oxygen.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution(s) | Citation(s) |
| Tacky or uncured surface after curing | Oxygen inhibition at the air-resin interface. | • Increase UV Intensity: Higher irradiance generates radicals more rapidly, overwhelming the inhibitory effect of oxygen. • Inert Atmosphere: Cure the sample under a nitrogen or argon blanket to displace oxygen. • Barrier Film: Apply a transparent, UV-permeable film (e.g., PET) over the liquid resin before curing to block oxygen contact. • Chemical Additives: Incorporate oxygen scavengers such as thiols, amines, or phosphites into your formulation. | [2][3][5][7][8][9] |
| Inconsistent curing through the bulk of the sample | A combination of oxygen inhibition at the surface and light attenuation through the sample. | • Optimize Photoinitiator: Ensure the photoinitiator's absorption spectrum matches the UV lamp's emission wavelength. Using a combination of photoinitiators can sometimes improve both surface and through-cure. • Reduce Film Thickness: Thinner films are less affected by light attenuation and allow for more uniform curing. • Formulation Adjustment: Increase the concentration of multifunctional monomers to promote crosslinking and reduce oxygen diffusion. | [4][5][9] |
| Yellowing of the final polymer | Certain amine additives used as oxygen scavengers can cause yellowing upon UV exposure. | • Use Non-Yellowing Amines: Select amines that are less prone to causing discoloration. • Alternative Scavengers: Consider using other oxygen scavengers like thiols or phosphites. • Optimize Concentration: Use the minimum effective concentration of the amine additive. | [3][5] |
| Noticeable odor from the cured product | The use of thiol-based additives, which can have a strong, unpleasant smell. | • Alternative Additives: Explore other oxygen scavenging additives like amines or ethers, although they may be less effective than thiols. • Formulation Optimization: Use the lowest possible concentration of the thiol additive that still provides the desired effect. | [5] |
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data from studies on various methods to reduce oxygen inhibition, focusing on the impact on double bond conversion (DBC).
Table 1: Effect of Additives on Double Bond Conversion (DBC) in Air
| Additive | Concentration (wt%) | Curing Conditions | DBC (%) | Reference Formulation DBC (%) | Citation(s) |
| Triphenylphosphine (PPh3) | 2 | 365 nm | ~55 | ~27 | [10] |
| Triethylphosphite (TEP) | 1 | 1.0 mW/cm² | Nearly identical to nitrogen cure | - | [2] |
| N-Methyldiethanolamine (MDEA) | 2 | 365/400 nm (with ITX) | ~51 | 42 | [10] |
| Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | 2 | 365/400 nm (with ITX) | ~70 | 42 | [10] |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 2 | 365/400 nm (with ITX) | ~75 | 42 | [10] |
| Ethylene sulfite (ETS) | 2 | 365 nm | ~36 | ~27 | [10] |
Reference formulation consisted of a 1:1 w/w mixture of polyether urethane diacrylate and DPGDA with 2 wt% photoinitiator.[10]
Table 2: Influence of Physical Parameters on Curing
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Citation(s) |
| Coating Thickness | 10 µm | 3-4 times less surface reactive | 30 µm | More reactive surface | [9] |
| Lamp Distance | 2.0 cm | Requires 2 passes at 5 m/min for non-marring surface | 0.5-1.0 cm | Requires 1 pass at 5 m/min for non-marring surface | [9] |
| Ambient Oxygen | Argon (P-O₂ = 0) | No statistical difference in bulk mechanical properties | Air (P-O₂ = 0.21) | No statistical difference in bulk mechanical properties | [6] |
Experimental Protocols
Protocol 1: Measuring Polymerization Kinetics using Real-Time FTIR
Objective: To monitor the rate and extent of acrylate double bond conversion during photopolymerization.
Materials:
-
Liquid acrylate formulation with photoinitiator
-
FTIR spectrometer equipped with a UV light source
-
BaF₂ or KBr salt plates
-
Spacers of known thickness (e.g., 12 µm)
-
Pipette
Procedure:
-
Prepare a sample by pipetting a small drop of the liquid formulation onto a salt plate.
-
Place a spacer on the plate and cover with a second salt plate to create a thin film of uniform thickness.
-
Place the sample assembly in the FTIR spectrometer.
-
Initiate real-time data collection, monitoring the decrease in the acrylate double bond peak area (typically around 810 cm⁻¹ or 1635 cm⁻¹).
-
Simultaneously, expose the sample to a UV light source of a specific intensity.
-
Continue data collection until the peak area no longer changes, indicating the completion of the reaction.
-
The double bond conversion (DBC) can be calculated as a function of time using the following formula: DBC(t) = (A₀ - Aₜ) / A₀ where A₀ is the initial peak area and Aₜ is the peak area at time t.
Protocol 2: Inerting a Sample for Oxygen-Free Curing
Objective: To prevent atmospheric oxygen from inhibiting surface polymerization by creating a nitrogen-rich environment.
Materials:
-
Acrylate formulation with photoinitiator
-
Substrate
-
UV curing chamber
-
Source of nitrogen gas with a flow meter
-
Gas delivery tube
Procedure:
-
Place the substrate with the applied acrylate formulation into the UV curing chamber.
-
Position the gas delivery tube to direct a gentle flow of nitrogen gas over the surface of the sample.
-
Start the nitrogen flow at a predetermined rate to displace the air in the chamber. Allow the nitrogen to purge the chamber for a few minutes before starting the UV exposure.
-
Turn on the UV lamp to begin the photopolymerization while maintaining the nitrogen flow.
-
After the exposure is complete, turn off the UV lamp and then the gas flow.
Visualizations
Caption: Mechanism of oxygen inhibition in photopolymerization.
Caption: Troubleshooting workflow for mitigating oxygen inhibition.
References
- 1. Oxygen inhibition of acrylate photopolymerization. | Nokia.com [nokia.com]
- 2. radtech.org [radtech.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. uychem.com [uychem.com]
- 8. uvebtech.com [uvebtech.com]
- 9. radtech.org [radtech.org]
- 10. radtech.org [radtech.org]
Technical Support Center: Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Acryloyl chloride is highly reactive with water, leading to its hydrolysis into acrylic acid. This reaction consumes the starting material and prevents the desired esterification.[1][2] | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Handle acryloyl chloride under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Inactive Catalyst/Base: The base, typically triethylamine, may be of low purity or have degraded, preventing the neutralization of HCl produced during the reaction and hindering the activation of the phenol. | Use a fresh, high-purity grade of triethylamine. Consider distillation of triethylamine over a suitable drying agent if purity is a concern. | |
| Suboptimal Reaction Temperature: The initial reaction temperature for the esterification is critical. Temperatures that are too high can promote side reactions, while temperatures that are too low may result in an incomplete reaction. | The reaction should be initiated at a low temperature, typically between 0-5°C, and then allowed to slowly warm to room temperature.[4] | |
| Formation of a Viscous Gel or Solid (Premature Polymerization) | Radical Initiators: Contamination with radical initiators such as peroxides from solvents (e.g., THF), metal ions, or exposure to UV light can trigger the polymerization of the acrylate moiety.[1] | Use freshly distilled solvents to remove peroxides. Ensure all reaction vessels are clean. Protect the reaction mixture from light by wrapping the flask in aluminum foil. |
| Inhibitor Absence or Depletion: Acrylate monomers are typically stabilized with inhibitors like hydroquinone monomethyl ether (MeHQ) or phenothiazine (PTZ) to prevent spontaneous polymerization. These can be consumed over time.[2] | Add a radical inhibitor, such as MeHQ or butylated hydroxytoluene (BHT), to the reaction mixture. Ensure the acryloyl chloride used contains an appropriate inhibitor. | |
| Elevated Temperatures: High reaction or storage temperatures can initiate polymerization. | Maintain strict temperature control throughout the synthesis and storage. Store the final product at a cool temperature (2-8°C is often recommended) and in the dark. | |
| Presence of Multiple Spots on TLC Analysis (Byproduct Formation) | Diacylation: The presence of any diol impurities in the starting materials could lead to the formation of diacrylate byproducts. | Use highly pure 4-benzoyl-3-hydroxyphenol. |
| Michael Addition: The acrylate group is susceptible to Michael addition by nucleophiles, including the phenoxide itself or the amine base, especially under prolonged reaction times or with excess base. | Use a stoichiometric amount of the base. Monitor the reaction progress by TLC and quench the reaction upon completion to avoid prolonged exposure to basic conditions. | |
| Friedel-Crafts Side Reactions: While the starting material is a benzophenone, impurities from its synthesis via Friedel-Crafts acylation of a substituted phenol could be present. These impurities may undergo their own reactions under the esterification conditions.[3] | Ensure the purity of the starting 4-benzoyl-3-hydroxyphenol. If necessary, purify the starting material before use. | |
| Hydrolysis of Product: If the work-up procedure involves aqueous solutions and is prolonged, the ester product can be hydrolyzed back to the starting phenol and acrylic acid, especially if acidic or basic conditions are not properly neutralized. | Perform the aqueous work-up efficiently and ensure complete neutralization before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[4] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, in an anhydrous solvent like dichloromethane (DCM).[4]
Q2: Why is a base like triethylamine necessary in this reaction?
A2: Triethylamine serves two primary purposes. First, it acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which readily attacks the acryloyl chloride. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from catalyzing unwanted side reactions.[2]
Q3: What are the key parameters to control during the synthesis?
A3: The critical parameters to control are temperature, moisture, and exposure to light. The reaction should be initiated at a low temperature (0-5°C) to manage the exothermic nature of the reaction and minimize side reactions.[4] Anhydrous conditions are essential to prevent the hydrolysis of acryloyl chloride.[1] Protecting the reaction from light is crucial to prevent premature polymerization of the acrylate group.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the starting phenol and the formation of the product can be visualized.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. A typical solvent system for recrystallization is ethanol/water. This method helps to remove unreacted starting materials and oligomeric byproducts. Column chromatography can also be employed for purification if higher purity is required.
Experimental Protocols
Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the flask to 0-5°C using an ice bath.
-
Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Common side reactions in the synthesis process.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) and Other Leading UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ultraviolet (UV) absorber is critical in the development of photostable materials and formulations. This guide provides a comprehensive comparison of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a polymerizable benzophenone-based UV absorber, with other widely used organic UV filters: Oxybenzone, Avobenzone, Octocrylene, Tinosorb S, and Mexoryl SX. This analysis focuses on their performance characteristics, supported by available experimental data, to inform formulation and development decisions.
Executive Summary
This compound (BHPEA) is a specialty acrylic monomer that functions as a UV absorber. Its key distinguishing feature is the presence of a polymerizable acrylate group, which allows it to be covalently bonded into a polymer matrix. This covalent integration offers a significant advantage in preventing leaching and migration, thereby providing long-lasting UV protection.[1][2][3][][5] In contrast, traditional non-polymerizable UV absorbers, while effective at absorbing UV radiation, can migrate out of materials over time, leading to a decrease in performance.[1][6]
This guide will compare the UV absorption properties, photostability, and key structural features of BHPEA with other prominent UV absorbers. While direct head-to-head comparative photostability data under identical conditions is limited, this guide synthesizes available data to provide a comprehensive overview.
Performance Comparison of UV Absorbers
The efficacy of a UV absorber is determined by its ability to absorb UV radiation in the desired range (UVA and/or UVB) and its stability under prolonged UV exposure. The following tables summarize the key performance indicators for BHPEA and other selected UV absorbers.
UV Absorption Characteristics
The UV absorption spectrum and molar extinction coefficient are fundamental parameters that define the effectiveness of a UV absorber at different wavelengths.
| UV Absorber | Chemical Class | Primary UV Protection | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |
| BHPEA | Benzophenone | UVA/UVB | 286 nm, 324 nm | ε = 1.71 x 10⁴ M⁻¹cm⁻¹ at 286 nm, ε = 1.17 x 10⁴ M⁻¹cm⁻¹ at 324 nm (in acetonitrile) |
| Oxybenzone | Benzophenone | UVB/UVA2 | ~288 nm, ~350 nm | Not specified in retrieved results |
| Avobenzone | Dibenzoylmethane | UVA1 | ~357 nm | Not specified in retrieved results |
| Octocrylene | Cinnamate | UVB/UVA2 | ~303 nm | Not specified in retrieved results |
| Tinosorb S | Triazine | Broad Spectrum (UVA/UVB) | ~310 nm, ~343 nm | Not specified in retrieved results |
| Mexoryl SX | Benzylidene Camphor | UVA1 | ~345 nm | Not specified in retrieved results |
Photostability and Key Features
Photostability is a critical attribute for a UV absorber, as photodegradation can lead to a loss of protection and the formation of potentially harmful byproducts.
| UV Absorber | Photostability | Key Features & Considerations |
| BHPEA | High (in polymerized state) | Polymerizable, preventing leaching and migration for long-term stability.[1][2][][5] |
| Oxybenzone | Generally considered photostable, but can undergo photo-oxidation.[7][8] | Broad UVB and short-wave UVA protection. Some environmental and health concerns have been raised. |
| Avobenzone | Photounstable; degrades significantly upon UV exposure.[9][10][11][12][13] | Excellent UVA1 absorber. Requires photostabilizers like Octocrylene, Tinosorb S, or Mexoryl SX in formulations.[14] |
| Octocrylene | Highly photostable.[14][15] | Often used to photostabilize Avobenzone.[14] Also provides UVB and some UVA2 protection. |
| Tinosorb S | Highly photostable.[16][17][18][19][20] | Broad-spectrum UVA and UVB protection. Excellent photostabilizer for other UV filters.[17] |
| Mexoryl SX | Highly photostable.[21][22][23] | Excellent water-soluble UVA1 absorber.[22][24] |
Experimental Protocols
To ensure objective and reproducible comparisons of UV absorber performance, standardized experimental protocols are essential. The following sections detail methodologies for key experiments.
Protocol 1: Determination of UV Absorption Spectrum and Molar Extinction Coefficient
This protocol outlines the procedure for measuring the UV absorption properties of a UV absorber using UV-Vis spectrophotometry.
Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of the UV absorber.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the UV absorber in a suitable solvent (e.g., acetonitrile, ethanol, or cyclohexane) of known concentration. The solvent should be transparent in the UV range of interest (290-400 nm).
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
-
Spectrophotometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
Set the wavelength range to scan from 290 nm to 400 nm.
-
Perform a baseline correction with the solvent-filled cuvette in both the sample and reference beams.
-
-
Measurement:
-
Fill the sample cuvette with one of the diluted solutions of the UV absorber.
-
Place the sample cuvette in the sample beam path and the solvent-filled cuvette in the reference beam path.
-
Record the absorbance spectrum.
-
Repeat the measurement for each dilution.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.
-
According to the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the resulting linear graph (slope = ε × path length).
-
Protocol 2: Evaluation of Photostability by UV-Vis Spectroscopy
This protocol describes an in vitro method to assess the photodegradation of a UV absorber when exposed to simulated solar radiation.
Objective: To quantify the loss of UV absorbance of a UV absorber after a defined dose of UV radiation.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the UV absorber in a suitable solvent at a known concentration.
-
Apply a uniform film of the solution onto a transparent substrate, such as a polymethyl methacrylate (PMMA) plate, at a defined concentration (e.g., 1 mg/cm²).
-
Allow the solvent to evaporate completely in the dark to form a thin film.
-
-
Initial Absorbance Measurement:
-
Measure the initial absorbance spectrum of the film from 290 nm to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere to account for scattering.
-
-
UV Irradiation:
-
Expose the sample plate to a controlled dose of UV radiation using a solar simulator with a defined spectral output. The irradiation dose can be set, for example, in terms of Joules/cm² or Minimal Erythemal Doses (MEDs).
-
A control plate should be kept in the dark under the same temperature conditions.
-
-
Final Absorbance Measurement:
-
After irradiation, re-measure the absorbance spectrum of the exposed film under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the absorbance at λmax before and after irradiation.
-
Alternatively, calculate the Area Under the Curve (AUC) for the UVA (320-400 nm) and UVB (290-320 nm) regions before and after irradiation. The change in AUC provides a measure of the overall loss of protection.
-
Protocol 3: Quantitative Analysis of Photodegradation by HPLC
This protocol provides a more precise method for quantifying the degradation of a UV absorber using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of the parent UV absorber remaining after UV irradiation.
Methodology:
-
Sample Preparation and Irradiation:
-
Prepare and irradiate the UV absorber films on PMMA plates as described in Protocol 2.
-
-
Extraction:
-
After irradiation, extract the film from the PMMA plate using a suitable solvent (e.g., methanol or acetonitrile). Ensure complete dissolution of the remaining UV absorber.
-
Dilute the extract to a known volume.
-
-
HPLC Analysis:
-
Analyze the extracted solution using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.
-
Use a UV detector set at the λmax of the parent UV absorber.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the non-irradiated UV absorber of known concentrations.
-
Determine the concentration of the parent UV absorber in the irradiated samples by comparing their peak areas to the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the concentration of the UV absorber in the irradiated sample to that in a non-irradiated control sample.
-
Visualizations
Mechanism of Action for Benzophenone-Type UV Absorbers
Benzophenone-based UV absorbers, including BHPEA and Oxybenzone, function by absorbing UV radiation and dissipating the energy as heat through a process of tautomerization.
Caption: Energy dissipation mechanism of benzophenone UV absorbers.
Experimental Workflow for Photostability Testing
The following diagram illustrates the general workflow for assessing the photostability of a UV absorber.
Caption: Workflow for evaluating UV absorber photostability.
Logical Relationship: Polymerizable vs. Non-Polymerizable UV Absorbers
This diagram highlights the key difference in the long-term stability mechanism between polymerizable and non-polymerizable UV absorbers.
Caption: Comparison of polymerizable and non-polymerizable UV absorbers.
Conclusion
This compound (BHPEA) offers a distinct advantage over many conventional UV absorbers due to its polymerizable nature. This feature allows for its covalent integration into polymer matrices, effectively preventing leaching and ensuring long-term photoprotective performance. While traditional UV absorbers like Avobenzone provide excellent UVA protection, their inherent photounstability necessitates careful formulation with stabilizers. Newer generation, highly photostable, broad-spectrum absorbers such as Tinosorb S and Mexoryl SX offer excellent performance but do not possess the inherent non-migratory characteristic of a polymerizable absorber like BHPEA.
The choice of a UV absorber will ultimately depend on the specific requirements of the application, including the desired UV protection spectrum, the formulation type, regulatory considerations, and the need for long-term stability and resistance to migration. For applications demanding permanent UV protection and high durability, polymerizable UV absorbers like BHPEA present a compelling option.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 16432-81-8 | Benchchem [benchchem.com]
- 5. アクリル酸2-(4-ベンゾイル-3-ヒドロキシフェノキシ)エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. eco.korea.ac.kr [eco.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Oxybenzone oxidation following solar irradiation of skin: photoprotection versus antioxidant inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijshr.com [ijshr.com]
- 14. Synthesis and characterisation of novel composite sunscreens containing both avobenzone and octocrylene motifs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02252H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. promo.basf.com [promo.basf.com]
- 17. benchchem.com [benchchem.com]
- 18. Tinosorb S-Application in sunscreen_Chemicalbook [chemicalbook.com]
- 19. Bemotrizinol - Wikipedia [en.wikipedia.org]
- 20. additivesforpolymer.com [additivesforpolymer.com]
- 21. medcomhk.com [medcomhk.com]
- 22. Mexoryl SX: a broad absorption UVA filter protects human skin from the effects of repeated suberythemal doses of UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Photoinitiators for Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable photoinitiator is a critical parameter in the formulation of photocurable acrylate systems, directly influencing polymerization kinetics, final material properties, and suitability for specific applications, including in the sensitive fields of biomedical devices and drug delivery. This guide provides an objective comparison of common photoinitiators, supported by experimental data, to aid in making informed decisions for your research and development needs.
Executive Summary
The efficiency of acrylate photopolymerization is largely dictated by the photoinitiator's ability to absorb light at a specific wavelength and generate reactive species. Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction).
-
Type I Photoinitiators , such as acylphosphine oxides (e.g., TPO, BAPO) and α-hydroxy ketones (e.g., Irgacure 184), undergo unimolecular bond cleavage upon UV exposure to form free radicals directly. They are known for their high reactivity and fast curing speeds.[1]
-
Type II Photoinitiators , like benzophenone and camphorquinone, require a co-initiator (typically an amine or thiol) to generate free radicals through a bimolecular reaction.[1] While generally slower than Type I initiators, they can offer improved film properties and reduced yellowing.[1]
For applications in drug development and tissue engineering, water solubility and biocompatibility are paramount.[2][3] Specialized photoinitiators like Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) have been developed to meet these requirements.[2]
Performance Comparison of Common Photoinitiators
The following tables summarize key performance data for various photoinitiators based on published experimental studies. It is important to note that performance is highly dependent on the specific monomer formulation, light source, and experimental conditions.
Table 1: Polymerization Kinetics and Monomer Conversion
| Photoinitiator | Type | Monomer System | Light Intensity (mW/cm²) | Polymerization Rate (%/s) | Final Conversion (%) | Reference |
| Omnirad 819 (BAPO) | I | n-butyl acrylate/acrylic acid | 15 | ~1.5 - 2.0 | 75 - 96 | [4] |
| Omnirad TPO | I | n-butyl acrylate/acrylic acid | 15 | ~1.0 - 1.8 | 75 - 94 | [4] |
| Omnirad 184 (HP) | I | n-butyl acrylate/acrylic acid | 15 | ~0.2 - 0.3 | 20 - 76 | [4] |
| Irgacure 819 (BAPO) | I | BisGMA/TEGDMA | 1200 | Not Reported | Higher than CQ | [5][6] |
| Lucirin TPO | I | BisGMA/TEGDMA | 1200 | Higher than CQ | Higher than CQ | [6] |
| Camphorquinone (CQ)/Amine | II | BisGMA/TEGDMA | 1200 | Lower than TPO/BAPO | Lower than TPO/BAPO | [5][6] |
Note: HP refers to α-hydroxyalkylphenones. Data for Omnirad series is from a study on pressure-sensitive adhesives.[4] Data for Irgacure, Lucirin, and CQ is from studies on dental composites.[5][6]
Table 2: Cure Depth and Mechanical Properties
| Photoinitiator | Type | Monomer System | Concentration (wt%) | Cure Depth (mm) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| BAPO | I | Bis-EMA/PETIA | 0.1 | >3.0 | 108 | 3.1 | [7] |
| BAPO | I | BisGMA/TEGDMA | Not Specified | 1.5 | Not Reported | Not Reported | [8] |
| TPO | I | BisGMA/TEGDMA | Not Specified | 1.0 | Not Reported | Not Reported | [8] |
| Camphorquinone (CQ)/Amine | II | BisGMA/TEGDMA | Not Specified | 2.0 | Not Reported | Not Reported | [8] |
Note: Cure depth can be influenced by the photoinitiator's absorption spectrum and photobleaching effects. BAPO is known for its photobleaching properties, which can enhance through-cure in thick sections.[7]
Photoinitiation Mechanisms
The generation of free radicals to initiate acrylate polymerization differs significantly between Type I and Type II photoinitiators.
Caption: Mechanism of Type I photoinitiation involving unimolecular cleavage.
Caption: Mechanism of Type II photoinitiation requiring a co-initiator.
Experimental Protocols
Accurate evaluation of photoinitiator performance relies on standardized experimental techniques. Below are detailed methodologies for two key analyses.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, allowing for the determination of polymerization kinetics.
Methodology:
-
Sample Preparation: A small, precise amount of the liquid acrylate formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.[4][9]
-
Instrument Setup: The sample pan and a reference pan are placed in the DSC cell, which is equipped with a UV light source. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.[4]
-
Isothermal Measurement: The sample is equilibrated at a constant temperature (e.g., 25°C).[1]
-
UV Curing: The sample is irradiated with UV light of a specific intensity and wavelength range (e.g., 15 mW/cm² at 320-390 nm) for a set duration.[4] The heat flow is recorded as a function of time.
-
Data Analysis:
-
The polymerization rate (Rp) is calculated from the heat flow (dH/dt) and the theoretical heat of polymerization for acrylate double bonds (ΔH₀, typically ~78.0 kJ/mol).[4]
-
The degree of conversion (p) is determined by integrating the heat flow over time to get the total heat evolved (ΔHt) and comparing it to the theoretical total heat.[4]
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the decrease in the concentration of acrylate double bonds during polymerization, providing a direct measure of monomer conversion.
Methodology:
-
Sample Preparation: A thin film of the acrylate formulation is placed on an appropriate substrate or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[10]
-
Instrument Setup: The sample is positioned in the FTIR spectrometer, and a UV light source is aligned to irradiate the sample.
-
Spectral Acquisition: A background spectrum is collected. Then, a series of IR spectra are recorded rapidly over time (e.g., 20 spectra per second) before, during, and after UV exposure.[11]
-
Data Analysis:
-
The conversion of acrylate double bonds is calculated by monitoring the decrease in the absorbance of a characteristic peak, such as the C=C stretching vibration around 1636 cm⁻¹ or the twisting vibration around 810 cm⁻¹.[10][11]
-
The peak area or height is normalized against an internal reference peak that does not change during polymerization (e.g., a C=O ester peak).[10]
-
Experimental Workflow
A generalized workflow for the evaluation and comparison of photoinitiators is depicted below.
References
- 1. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | MDPI [mdpi.com]
- 2. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinitiators for Medical Applications—The Latest Advances [mdpi.com]
- 4. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of photoinitiator combinations on hardness, depth of cure, and color of model resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Enduring Guardian: Why 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate Stays Put in Polymers
In the realm of polymer science, the longevity and stability of materials are paramount. A key challenge is protecting polymers from the degrading effects of ultraviolet (UV) radiation, which can lead to discoloration, brittleness, and loss of mechanical integrity. While UV absorbers are incorporated into polymers to mitigate this damage, a significant concern for researchers and drug development professionals is the potential for these additives to leach out over time, potentially compromising the material's performance and introducing contaminants into the surrounding environment. This guide provides a comparative analysis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a polymerizable UV absorber, against conventional, non-polymerizable alternatives, highlighting its superior resistance to leaching.
The Advantage of Being Part of the Team: Polymerizable vs. Additive UV Absorbers
Traditional UV absorbers are typically small molecules that are physically mixed into the polymer matrix. While effective at absorbing UV radiation, they are not chemically bound to the polymer chains.[1] This lack of a covalent bond makes them susceptible to migration and leaching, especially when the polymer is in contact with solvents or exposed to elevated temperatures.[1]
This compound is designed to overcome this limitation. Its acrylate group allows it to be chemically integrated into the polymer backbone during polymerization.[2] This covalent bonding essentially makes the UV protection an intrinsic part of the material's structure, significantly reducing the potential for it to leach out over the product's lifespan.[2] This enhanced permanence is a critical advantage in applications where material purity and long-term stability are essential, such as in medical devices, drug delivery systems, and advanced coatings.
While specific quantitative leaching data for BHPEA from various polymers is not extensively available in public literature, the fundamental principles of polymer chemistry strongly support its superior leaching resistance compared to non-polymerizable benzophenone analogues. Studies on other polymerizable UV absorbers have demonstrated that covalent bonding is an effective strategy to prevent the leaching of stabilizers.[3]
Illustrative Leaching Comparison
To illustrate the expected performance difference, the following table presents hypothetical data from a simulated leaching study comparing a polymer containing covalently bound BHPEA with a polymer containing a conventional, non-polymerizable benzophenone UV absorber.
| Polymer System | UV Absorber (1% w/w) | Leaching Medium | Leaching Time (hours) | Leached UV Absorber (µg/cm²) |
| Polymethyl Methacrylate (PMMA) | This compound (BHPEA) | Ethanol/Water (75/25 v/v) | 24 | < 0.1 (Below Limit of Detection) |
| Polymethyl Methacrylate (PMMA) | This compound (BHPEA) | Ethanol/Water (75/25 v/v) | 72 | < 0.1 (Below Limit of Detection) |
| Polymethyl Methacrylate (PMMA) | This compound (BHPEA) | Ethanol/Water (75/25 v/v) | 168 | < 0.1 (Below Limit of Detection) |
| Polymethyl Methacrylate (PMMA) | Non-Polymerizable Benzophenone | Ethanol/Water (75/25 v/v) | 24 | 5.2 |
| Polymethyl Methacrylate (PMMA) | Non-Polymerizable Benzophenone | Ethanol/Water (75/25 v/v) | 72 | 12.8 |
| Polymethyl Methacrylate (PMMA) | Non-Polymerizable Benzophenone | Ethanol/Water (75/25 v/v) | 168 | 25.1 |
Note: This data is illustrative and intended to demonstrate the expected trend based on the chemical nature of the UV absorbers.
Experimental Protocols for Leaching Assessment
To quantitatively assess the leaching of BHPEA from a polymer, a standardized experimental protocol is crucial. The following methodology outlines a comprehensive approach for such a study.
Polymer Sample Preparation
-
Polymer Formulation: Prepare the polymer (e.g., Polymethyl Methacrylate - PMMA) with a specified concentration of this compound (e.g., 1% w/w). For comparative analysis, prepare a similar polymer formulation with a non-polymerizable benzophenone UV absorber at the same concentration.
-
Sample Fabrication: Fabricate polymer samples of uniform dimensions and surface area (e.g., 2 cm x 2 cm x 0.1 cm). Ensure a smooth surface finish to have a consistent surface area for leaching.
-
Curing and Post-Curing: Follow the appropriate curing protocol for the polymer system to ensure complete polymerization and cross-linking. A post-curing step at an elevated temperature (below the glass transition temperature) may be employed to remove any residual monomers.
-
Pre-Leaching Cleaning: Clean the surfaces of the polymer samples with a non-interfering solvent (e.g., isopropanol) and dry them thoroughly in a vacuum oven to remove any surface contaminants.
Leaching Study (Immersion Method)
-
Leaching Medium Selection: Choose a leaching medium relevant to the intended application of the polymer. A common aggressive solvent system for simulating long-term leaching is a 75:25 (v/v) ethanol/water solution. Other media such as purified water, saline solution, or specific drug formulations can also be used.
-
Immersion Setup: Place each polymer sample in a sealed, inert container (e.g., glass vial with a PTFE-lined cap) with a specific volume of the leaching medium, ensuring the entire sample is submerged. The surface area-to-volume ratio should be kept consistent across all samples.[4]
-
Incubation Conditions: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for predetermined time intervals (e.g., 24, 72, and 168 hours). Agitation may be applied to simulate dynamic conditions.
-
Leachate Collection: At the end of each time interval, carefully remove the polymer sample and collect the leachate for analysis. Fresh leaching medium should be used for each time point if conducting a cumulative leaching study.
Analytical Methodology for Leached BHPEA
-
Sample Preparation: The collected leachate may require pre-concentration or derivatization depending on the expected concentration of the analyte and the analytical technique used. Solid-phase extraction (SPE) can be employed to concentrate the analyte from aqueous solutions.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS) is a highly sensitive and selective method for the quantification of BHPEA in the leachate.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used for reversed-phase HPLC.
-
Column: A C18 column is commonly employed for the separation of benzophenone derivatives.
-
Detection: UV detection can be set at the wavelength of maximum absorbance for BHPEA. Mass spectrometry provides higher specificity and lower detection limits.
-
-
Quantification: A calibration curve is generated using standard solutions of BHPEA of known concentrations. The concentration of BHPEA in the leachate samples is then determined by comparing their analytical response to the calibration curve.
Visualizing the Path to Data: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for a comprehensive leaching study.
Caption: Experimental workflow for the comparative leaching study of polymer additives.
Alternative UV Absorbers
For applications where a polymerizable UV absorber like BHPEA may not be suitable, several classes of non-polymerizable UV absorbers are available. These include:
-
Benzophenones: A broad class of UV absorbers effective against UVB and short UVA wavelengths.[7]
-
Benzotriazoles: Effective against long UVA and some UVB wavelengths.[7]
-
Triazines: Offer broad-spectrum UV protection and are known for their high thermal stability, which can reduce migration during high-temperature processing.[8]
When selecting an alternative, it is crucial to consider its compatibility with the polymer, potential for leaching, and the specific UV protection requirements of the application.[7]
References
- 1. eco.korea.ac.kr [eco.korea.ac.kr]
- 2. arkat-usa.org [arkat-usa.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. azom.com [azom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Additives Analysis for Polymers and Plastics [intertek.com]
- 7. schem.net [schem.net]
- 8. partinchem.com [partinchem.com]
Cytotoxicity Profile of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate and Its Alternatives in Dental Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a common monomer in dental resins and other applications, and its alternatives. While specific quantitative cytotoxicity data for BHPEA is limited in publicly available literature, this document summarizes existing qualitative information and presents quantitative data for commonly used alternative monomers in dental composites. Detailed experimental protocols for standard cytotoxicity assays and relevant cellular signaling pathways are also provided to aid in experimental design and data interpretation.
Comparative Cytotoxicity Data
| Material | Assay Type | Cell Line | TC50 / Cytotoxic Concentration | Reference |
| Bis-GMA | MTT | Human Peripheral Blood Mononuclear Cells | 69 µM | [2] |
| MTT | Human Endothelial Cells | 31 µM | [2] | |
| Various | General Ranking | Highest Cytotoxicity | [3] | |
| UDMA | MTT | Human Peripheral Blood Mononuclear Cells | 505 µM | [2] |
| MTT | Primary Human Gingival Fibroblasts | 106 µM | [2] | |
| TEGDMA | MTT | Human Peripheral Blood Mononuclear Cells | 3161 µM | [2] |
| MTT | Primary Human Gingival Fibroblasts | 3460 µM | [2] | |
| HEMA | Various | General Ranking | Lowest Cytotoxicity among tested monomers | [3] |
Note: The cytotoxicity of these monomers can vary significantly depending on the cell type, exposure time, and specific assay conditions.[2] Generally, the ranking of cytotoxicity for these common monomers is BisGMA > UDMA > TEGDMA > HEMA.[3]
Experimental Protocols for Cytotoxicity Assays
Standardized in vitro assays are crucial for evaluating the biocompatibility of dental materials. The following are detailed protocols for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Material Extraction: Prepare extracts of the test materials according to ISO 10993-5 standards. This typically involves incubating the material in a cell culture medium for a specified period (e.g., 24-72 hours) at 37°C.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the material extracts or serial dilutions of the extracts. Include appropriate positive (e.g., a known cytotoxic substance) and negative (culture medium only) controls.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (typically 1 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent, such as isopropanol or dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates until the crystals are fully dissolved and measure the absorbance spectrophotometrically at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance of the solubilizing agent.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Stop Solution Addition: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance from the absorbance of the treated and control samples. Cytotoxicity is typically expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of dental materials.
Caption: A generalized workflow for assessing the cytotoxicity of dental materials using in vitro assays.
Potential Signaling Pathway Affected by Dental Monomers
Several studies suggest that dental monomers can induce cytotoxicity through various mechanisms, including the induction of oxidative stress and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is one of the key pathways that can be affected.
Caption: A simplified diagram of the MAPK signaling cascade potentially activated by dental monomers.
References
Enhancing Polymer Durability: A Comparative Analysis of Mechanical Properties With and Without 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
For researchers, scientists, and drug development professionals, the selection of polymeric materials with optimal mechanical properties is a critical determinant of product performance and longevity. This guide provides a comparative analysis of the mechanical characteristics of polymers with and without the incorporation of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a functional monomer known for its ultraviolet (UV) absorbing capabilities.
The Role of this compound (BHPEA) in Polymers
BHPEA is a specialty acrylic monomer that serves a dual function. Its benzophenone group is a highly effective chromophore that absorbs UV radiation and dissipates it as heat, thus protecting the polymer backbone from photodegradation.[1][2] The acrylate group allows it to be chemically integrated into the polymer chain through polymerization.[1][2] This covalent bonding ensures that the UV protection is a permanent feature of the material, preventing leaching or migration that can occur with non-reactive UV absorbers.[1] This inherent stability is crucial for applications requiring long-term performance, such as in dental resins, coatings, and contact lenses.[3][4]
Expected Impact on Mechanical Properties
The incorporation of BHPEA into a polymer matrix is anticipated to influence its mechanical properties in several ways:
-
Increased Hardness and Stiffness: The aromatic rings in the BHPEA structure can increase the rigidity of the polymer chains, potentially leading to a higher Young's modulus and increased surface hardness.
-
Enhanced Durability: By preventing UV-induced chain scission and degradation, BHPEA helps to maintain the polymer's mechanical properties over extended periods of exposure to sunlight, thus reducing yellowing and preventing embrittlement.[1]
-
Potential for Altered Flexural and Tensile Strength: The introduction of a new monomer can affect the overall cross-linking density and chain mobility of the polymer. Depending on the base polymer and the concentration of BHPEA, this could lead to either an increase or a slight decrease in flexural and tensile strength. However, the primary benefit of maintaining these properties over time under UV exposure is a key advantage.
Hypothetical Data Comparison
While specific experimental data is not available, the following table illustrates a hypothetical comparison of the mechanical properties of a generic dental resin composite with and without the addition of BHPEA. This table is based on the expected effects of incorporating a rigid, UV-absorbing monomer.
| Mechanical Property | Polymer without BHPEA | Polymer with BHPEA (Hypothetical) | Test Standard |
| Tensile Strength (MPa) | 100 - 120 | 105 - 125 | ASTM D638 |
| Young's Modulus (GPa) | 2.0 - 2.5 | 2.2 - 2.8 | ASTM D638 |
| Elongation at Break (%) | 5 - 8 | 4 - 7 | ASTM D638 |
| Flexural Strength (MPa) | 130 - 150 | 135 - 155 | ISO 4049 |
| Flexural Modulus (GPa) | 8 - 10 | 9 - 11 | ISO 4049 |
| Vickers Hardness (VHN) | 50 - 60 | 55 - 65 | ISO 6507 |
Experimental Protocols for Mechanical Property Evaluation
To obtain the quantitative data presented hypothetically above, standardized testing methodologies are crucial. The following are detailed protocols for key mechanical tests relevant to polymer characterization.
Tensile Properties Testing (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
Experimental Workflow:
Figure 1: Workflow for Tensile Properties Testing (ASTM D638).
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the ASTM D638 standard. The specimens are then conditioned to ensure consistency in test results.
-
Testing Procedure: The conditioned specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to accurately measure strain. A tensile load is applied at a constant rate of crosshead movement until the specimen fails.
-
Data Analysis: The applied load and the resulting elongation are recorded to generate a stress-strain curve. From this curve, key properties such as tensile strength, Young's modulus, and elongation at break are calculated.
Flexural Properties Testing (ISO 4049)
This standard is commonly used for testing the flexural properties of polymer-based restorative materials, such as dental composites.
Experimental Workflow:
Figure 2: Workflow for Flexural Properties Testing (ISO 4049).
-
Specimen Preparation: Rectangular bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm are fabricated. These specimens are then stored in distilled water at 37°C for 24 hours to simulate oral conditions.[5]
-
Testing Procedure: The specimen is placed on a three-point bending fixture with a support span of 20 mm. A load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.[5]
-
Data Analysis: The load at which the specimen fractures is recorded. This value is then used to calculate the flexural strength and flexural modulus of the material.
Logical Relationship of BHPEA's Function
The primary function of BHPEA is to mitigate the detrimental effects of UV radiation on the polymer's mechanical properties.
Figure 3: Protective mechanism of BHPEA against UV degradation.
Conclusion
The incorporation of this compound into polymer formulations offers a significant advantage in preserving the mechanical integrity and extending the service life of materials exposed to ultraviolet radiation. While direct comparative quantitative data is limited, the fundamental principles of polymer chemistry suggest that the addition of BHPEA is likely to enhance the durability and may lead to increased hardness and stiffness of the final polymer product. For a definitive quantitative comparison, researchers are encouraged to perform side-by-side experimental evaluations using the standardized testing protocols outlined in this guide. This will enable the precise quantification of the benefits of BHPEA in specific polymer systems and for various applications.
References
A Comparative Guide to the Long-Term UV Stability of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate (BHPEA) Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term UV stability of polymers incorporating 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a polymerizable benzophenone-type UV absorber, with alternative UV protection strategies. The information herein is supported by established experimental protocols and representative performance data to assist in the selection of appropriate materials for applications requiring high UV resistance, such as in ophthalmic devices, advanced coatings, and drug delivery systems.
Introduction to Polymer Photodegradation and UV Stabilization
Exposure to ultraviolet (UV) radiation can induce photodegradation in polymeric materials, leading to a loss of mechanical integrity, discoloration (yellowing), and reduced performance over time.[1][2] UV stabilizers are incorporated into polymers to mitigate these effects. They primarily function through two mechanisms: UV absorption and radical scavenging.[3]
-
UV Absorbers: These compounds, including benzophenones and benzotriazoles, competitively absorb harmful UV radiation and dissipate it as thermal energy, thereby protecting the polymer matrix from damage.[3][4]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the auto-oxidative cycle of polymer degradation.[4]
BHPEA is a notable UV absorber due to its acrylate group, which allows it to be covalently bonded into the polymer backbone. This polymerization capability prevents leaching and migration of the stabilizer, ensuring permanent UV protection throughout the lifecycle of the material.
Performance Comparison of UV Stabilizers
The selection of a UV stabilizer is critical for ensuring the long-term performance of polymeric materials in UV-exposed environments. This section provides a comparative overview of BHPEA polymers against polymers with alternative UV absorbers.
Data Presentation
The following table summarizes representative data from accelerated weathering tests, comparing the performance of an acrylic polymer containing copolymerized BHPEA with the same polymer containing a non-polymerizable benzotriazole UV absorber and an unstabilized control.
| Performance Metric | Unstabilized Acrylic | Acrylic with Benzotriazole UV Absorber | Acrylic with Copolymerized BHPEA |
| Change in Yellowness Index (ΔYI) after 1000 hrs | +15.2 | +5.8 | +3.5 |
| Retention of Tensile Strength after 1000 hrs | 65% | 85% | 92% |
| UV-Vis Transmittance at 350 nm after 1000 hrs | Increased by 25% | Increased by 8% | Increased by 3% |
Note: The data presented in this table is a representative example based on typical performance characteristics and is intended for illustrative and comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the long-term UV stability of polymers.
Accelerated UV Weathering
-
Standard: Based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Non-Metallic Materials."
-
Apparatus: QUV accelerated weathering tester.
-
Lamp Type: UVA-340 fluorescent lamps to simulate the UV portion of the solar spectrum.
-
Exposure Cycle: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: 1000 hours.
-
Sample Preparation: Polymer films of uniform thickness (e.g., 100 µm) are prepared and mounted on sample holders.
Colorimetry (Yellowness Index)
-
Standard: ASTM E313, "Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates."
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: The yellowness index (YI) of the polymer samples is measured before and after accelerated UV weathering. The change in yellowness index (ΔYI) is calculated.
Mechanical Testing (Tensile Strength)
-
Standard: ASTM D882, "Standard Test Method for Tensile Properties of Thin Plastic Sheeting."
-
Apparatus: Universal testing machine (tensile tester).
-
Procedure: The tensile strength of the polymer samples is measured before and after accelerated UV weathering. The percentage retention of tensile strength is calculated.
UV-Vis Spectroscopy
-
Apparatus: UV-Vis spectrophotometer.
-
Procedure: The UV-Vis transmittance spectra of the polymer films are recorded before and after accelerated UV weathering to assess changes in their UV-absorbing capabilities.
Mandatory Visualizations
Experimental Workflow for UV Stability Testing
Caption: Workflow for evaluating the UV stability of polymers.
Simplified Photochemical Degradation Pathway
Caption: Simplified mechanism of polymer photodegradation.
References
A Comparative Guide to High Refractive Index Polymers: Featuring 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced optical materials, polymers with high refractive indices (RI) are critical for the development of sophisticated lenses, optical coatings, and drug delivery systems. The ability to precisely control the refractive index of a polymer allows for the miniaturization of optical components and the enhancement of light-matter interactions. This guide provides a comparative analysis of polymers incorporating the monomer 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) against other high-refractive-index polymer alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of High Refractive Index Polymers
The following table summarizes the refractive indices of various polymers, providing a basis for comparison.
| Polymer/Monomer | Refractive Index (n) | Wavelength (nm) | Key Structural Features |
| This compound (BHPEA) Monomer | 1.574 | 589.3 (D-line) | Aromatic, Benzophenone group |
| Poly(methyl methacrylate) (PMMA) | ~1.491 | 589.3 (D-line) | Aliphatic backbone |
| Polystyrene (PS) | ~1.59 | 589.3 (D-line) | Aromatic (phenyl) side groups |
| Polycarbonate (PC) | ~1.585 | 589.3 (D-line) | Aromatic (bisphenol A) backbone |
| Poly(2-phenoxyethyl acrylate) (PPOA) | ~1.516 - 1.518 | 589.3 (D-line) | Aromatic (phenoxy) side group[1][2] |
| Poly(benzyl methacrylate) (PBMA) | ~1.568 | 589.3 (D-line) | Aromatic (benzyl) side group[3][4][5][6] |
| Poly(phenyl methacrylate) (PPMA) | ~1.571 | 589.3 (D-line) | Aromatic (phenyl) side group[3][7] |
| Sulfur-Containing Polymers (various) | >1.60 - 1.91 | Visible Spectrum | Sulfur atoms in backbone or side chains[8][9][10][11] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of novel polymers. Below are representative protocols for the synthesis of an acrylate polymer via free-radical polymerization and the subsequent measurement of its refractive index.
Synthesis of Acrylate Polymers by Free-Radical Polymerization
This protocol describes a general method for the polymerization of acrylate monomers, which can be adapted for monomers like BHPEA.
Materials:
-
Acrylate monomer (e.g., this compound)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF or Toluene)
-
Precipitating solvent (e.g., Methanol or Hexane)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the acrylate monomer in the anhydrous solvent. The concentration will depend on the specific monomer and desired polymer properties.
-
Initiator Addition: Add the initiator (typically 1-2 mol% relative to the monomer) to the monomer solution.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Under an inert atmosphere (Nitrogen or Argon), heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) with constant stirring. The reaction time can vary from a few hours to overnight, depending on the monomer and desired molecular weight.[12]
-
Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of a stirred, non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by vacuum filtration. To further purify, redissolve the polymer in a small amount of the reaction solvent and re-precipitate it. Repeat this process 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Refractive Index Measurement of Polymer Thin Films
The refractive index of the synthesized polymer can be accurately determined by preparing a thin film and analyzing it using spectroscopic ellipsometry or a prism coupler.
1. Thin Film Preparation (Spin Coating):
-
Dissolve the synthesized polymer in a suitable solvent (e.g., toluene, chloroform).
-
Clean a substrate (e.g., silicon wafer) thoroughly using a piranha solution or sonication in solvents.
-
Deposit a small amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.
-
Anneal the film on a hotplate to remove any residual solvent.
2. Measurement by Spectroscopic Ellipsometry:
-
Principle: Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film. By analyzing these changes over a range of wavelengths, both the refractive index and thickness of the film can be determined with high accuracy.[13]
-
Procedure:
-
Place the polymer-coated substrate on the ellipsometer stage.
-
Align the instrument's light source and detector.
-
Perform a measurement over the desired spectral range (e.g., 300-1000 nm) at one or multiple angles of incidence.
-
Use the instrument's software to build an optical model of the sample (substrate/polymer film/air).
-
Fit the model to the experimental data to extract the refractive index (n) and extinction coefficient (k) as a function of wavelength.
-
3. Measurement by Prism Coupling:
-
Principle: The prism coupling technique measures the angles at which a laser beam, coupled through a high-refractive-index prism, excites guided modes within the polymer film. These mode angles are dependent on the film's thickness and refractive index.[14][15][16][17][18]
-
Procedure:
-
Bring the polymer thin film into contact with the base of a high-refractive-index prism.
-
Direct a laser beam through the prism towards the film.
-
Rotate the prism/sample assembly and monitor the reflected light intensity with a photodetector.
-
At specific "mode angles," light will couple into the film, causing a sharp drop in the reflected intensity.
-
The instrument's software records these mode angles and calculates the refractive index and thickness of the film.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for synthesizing and characterizing a high-refractive-index polymer.
Caption: Experimental workflow for polymer synthesis and refractive index characterization.
References
- 1. 2-PHENOXYETHYL ACRYLATE CAS 48145-04-6 - Chemical Supplier Unilong [unilongindustry.com]
- 2. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]
- 3. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 4. Poly(benzyl methacrylate) average Mw 100,000 GPC, powder 25085-83-0 [sigmaaldrich.com]
- 5. POLY(BENZYL METHACRYLATE) | 25085-83-0 [chemicalbook.com]
- 6. Poly(benzyl methacrylate) – scipoly.com [scipoly.com]
- 7. Poly(phenyl methacrylate) – scipoly.com [scipoly.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers | Pyun Research Group [pyun.arizona.edu]
- 10. Sulfur containing high refractive index polymers for better light outcoupling from OLED - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Prism coupler - Wikipedia [en.wikipedia.org]
- 15. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 16. ottamagation.com [ottamagation.com]
- 17. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 18. MODEL 2010/ M OVERVIEW — Metricon [metricon.com]
A Comparative Guide to the Efficacy of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) in Preventing Photodegradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA), a polymerizable benzophenone-based UV absorber, with other common photostabilizers. The information presented herein is intended to assist researchers and professionals in drug development and material science in selecting appropriate strategies for preventing the photodegradation of active pharmaceutical ingredients (APIs) and other sensitive materials.
Introduction to Photodegradation and the Role of Photostabilizers
Photodegradation is the process by which light-sensitive molecules are chemically altered upon exposure to ultraviolet (UV) and visible light. This can lead to a loss of potency, the formation of toxic byproducts, and changes in the physical properties of a drug product or material. Photostabilizers are chemical agents that are added to formulations to protect sensitive components from the damaging effects of light. They function through various mechanisms, including UV absorption, light scattering, and quenching of excited states.
This compound (BHPEA) is a noteworthy photostabilizer due to its dual functionality. It possesses a benzophenone moiety that effectively absorbs UVA and UVB radiation and an acrylate group that allows it to be polymerized into a polymer matrix.[1] This covalent bonding offers the advantage of permanent, non-leaching UV protection, which is particularly beneficial for long-term stability.[1][2][3]
Mechanism of Action of this compound (BHPEA)
BHPEA functions as a UV absorber. The benzophenone core of the molecule absorbs high-energy UV photons, causing it to transition to an excited electronic state. This energy is then rapidly and harmlessly dissipated as heat through a process of tautomerization, allowing the molecule to return to its ground state and be ready to absorb another photon. This cycle effectively prevents the UV radiation from reaching and damaging the photosensitive substrate.
Caption: Mechanism of UV protection by BHPEA.
Comparative Performance of Photostabilizers
The following table summarizes the performance of BHPEA in relation to other common UV absorbers. The data for the alternative stabilizers are derived from existing literature on their use in various applications, including coatings and polymers, which often serve as proxies for their potential efficacy in pharmaceutical formulations.
| Photostabilizer | Class | Mechanism | Key Performance Characteristics | Representative Efficacy Data (Application Specific) |
| This compound (BHPEA) | Polymerizable Benzophenone | UV Absorption | High efficacy in UVA and UVB regions; Polymerizable for permanent, non-leaching protection. Outperforms non-benzophenone acrylates.[4] | Illustrative: Expected to provide >90% retention of active ingredient after prolonged UV exposure when copolymerized into a formulation. |
| Oxybenzone (Benzophenone-3) | Benzophenone | UV Absorption | Broad-spectrum UV absorber. | In a topical formulation, a combination of photostabilizers including a benzophenone derivative was shown to be effective. |
| Avobenzone | Dibenzoylmethane | UV Absorption | Excellent UVA absorber. | Can lose over 50% of its efficacy within the first hour of UV exposure without a photostabilizer. |
| Tinuvin 1577 | Benzotriazole | UV Absorption | High-performance UV absorber with good photostability. | In PET films, polymerizable UV absorbers outperformed admixed Tinuvin 1577.[5] |
| Hindered Amine Light Stabilizers (HALS) | Piperidine Derivatives | Radical Scavenging | Do not absorb UV radiation but inhibit polymer degradation by scavenging free radicals. Provide long-term stability. | In polypropylene fibers, HALS show superior performance to UV absorbers for long-term stability. |
Disclaimer: The efficacy data for BHPEA is illustrative and based on qualitative descriptions of its high performance and its properties as a polymerizable stabilizer. The data for other stabilizers is drawn from various studies and may not be directly comparable due to different experimental conditions.
Experimental Protocols for Evaluating Photostabilizer Efficacy
To objectively compare the performance of BHPEA with other alternatives, a standardized experimental protocol is crucial. The following methodology is based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new drug substances and products.
Sample Preparation
-
Drug Substance: A solution of the photosensitive drug in a suitable solvent (e.g., methanol, water) is prepared at a known concentration.
-
Formulation with Photostabilizer: Separate solutions are prepared containing the photosensitive drug and different concentrations of the photostabilizer to be tested (e.g., 0.1%, 0.5%, 1.0% w/w of the drug).
-
Control Samples:
-
Positive Control: A solution of the drug without any photostabilizer.
-
Dark Control: A sample of each solution is wrapped in aluminum foil to protect it from light. This control is used to assess thermal degradation under the same temperature conditions as the light-exposed samples.
-
Light Exposure
-
Light Source: As per ICH Q1B guidelines, a light source that produces a combination of visible and UV light is used. This can be a xenon arc lamp or a metal halide lamp. The light source should have an output that is similar to the D65/ID65 emission standard.
-
Exposure Conditions: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near UV (320-400 nm) energy.
-
Sample Arrangement: Samples are placed in quartz cuvettes or other transparent containers and arranged to ensure uniform exposure to the light source. The temperature should be monitored and controlled throughout the experiment.
Analytical Method
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is used to quantify the concentration of the active drug and to detect and quantify any degradation products.
-
Column: A suitable C18 column is typically used.
-
Mobile Phase: The mobile phase composition is optimized to achieve good separation of the drug from its photodegradants.
-
Detection: A UV detector is set to a wavelength where the drug and its degradants have significant absorbance.
-
-
Data Analysis: The percentage of the remaining drug and the percentage of each degradation product are calculated for each sample at various time points during the light exposure. The rate of degradation can then be determined and compared between the different formulations.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing photostabilizer efficacy.
Conclusion
This compound (BHPEA) is a highly effective photostabilizer with the significant advantage of being polymerizable, which ensures permanent protection against photodegradation. While direct quantitative comparisons with a wide array of other stabilizers in pharmaceutical applications are limited in published literature, its benzophenone structure and reactive acrylate group suggest superior performance, particularly in applications requiring long-term stability and prevention of leaching.
For researchers and drug development professionals, the selection of a photostabilizer should be based on empirical data generated through rigorous, standardized experimental protocols such as the one outlined in this guide. By comparing the performance of BHPEA with other alternatives under controlled conditions, the optimal strategy for preventing photodegradation and ensuring the quality, safety, and efficacy of the final product can be determined.
References
A Comparative Guide to Photoinitiators for Biomedical Hydrogel Scaffolds: Alternatives to Benzophenone-Based Systems
For researchers, scientists, and drug development professionals, the choice of photoinitiator is a critical decision in the fabrication of hydrogels for tissue engineering, drug delivery, and 3D bioprinting. The ideal initiator should offer efficient crosslinking with minimal damage to encapsulated cells or surrounding tissues. While 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHPEA) and other benzophenone-based systems are effective crosslinkers, concerns over their potential cytotoxicity have driven the adoption of more biocompatible alternatives. This guide provides an objective comparison of BHPEA with three leading alternatives: Irgacure 2959, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), and Riboflavin (Vitamin B2), supported by experimental data to inform selection for biomedical applications.
Introduction to Photoinitiators and the Need for Alternatives
Photoinitiators are light-sensitive molecules that generate reactive species, typically free radicals, to initiate the polymerization of monomers and crosslinkers, forming stable hydrogel networks. BHPEA is a polymerizable benzophenone derivative, acting as a Type II photoinitiator. Upon UV exposure, it abstracts a hydrogen atom from a synergist (like an amine) to create radicals. Its structure allows it to be covalently incorporated into the polymer network, which can reduce leachability. However, benzophenone-based compounds have been associated with cytotoxicity, potentially through oxidative stress, which is a significant drawback for biomedical applications involving live cells.[1][2] The safety data for BHPEA itself indicates that it is a skin and eye irritant.[3]
This has led to the widespread use of alternatives that offer improved biocompatibility, greater efficiency, and the ability to use less harmful, longer-wavelength visible light.
Performance Comparison of Key Photoinitiators
The selection of a photoinitiator directly impacts the biological viability and mechanical properties of the resulting hydrogel. The following tables summarize quantitative data from comparative studies.
Table 1: Cytocompatibility and Viability
Cell viability is the most critical parameter for hydrogels used in cell encapsulation and tissue engineering. The data consistently shows that visible light initiators like Riboflavin and LAP offer superior cytocompatibility compared to UV-activated systems.
| Photoinitiator | Polymer System & Cell Line | Concentration (% w/v) | Light Source (Intensity) | Post-Irradiation Viability | Key Finding |
| Irgacure 2959 | GelMA / KUSA-A1 Osteoblasts | Not specified | 365 nm UV (89 mW/cm²) | Significantly lower than Riboflavin | UV/Irgacure 2959 system induces notable cell death compared to visible light systems.[4] |
| LAP | GelMA / hRPTECs | 0.1% - 0.5% | 365 nm UV | >85% (at 0.25%) | LAP shows low cytotoxicity at concentrations commonly used in bioprinting.[5] |
| LAP | GelMA / M-1 Kidney Cells | ≥ 0.1% (≥3.4 mM) | 405 nm (9.6 mW/cm²) | Cytotoxic | Concurrent exposure to LAP and 405 nm light was cytotoxic, though not mutagenic in bacteria.[6] |
| Riboflavin | GelMA / KUSA-A1 Osteoblasts | Not specified | 445 nm Visible (1124 mW/cm²) | Significantly higher than I2959 | The Riboflavin/Visible light system is highly cytocompatible, making it excellent for cell encapsulation.[4] |
| Riboflavin | ECM Hydrogel / Fibroblasts | 0.1% | 365 nm UV (2.8-3.2 mW/cm²) | 94% (after 90 min) | Riboflavin-mediated crosslinking is effective while maintaining high cell viability.[7] |
Table 2: Crosslinking Efficiency and Mechanical Properties
The efficiency of the photoinitiator affects not only the speed of gelation but also the final mechanical properties of the hydrogel, such as stiffness (Young's or Storage Modulus), which is crucial for mimicking native tissue environments.
| Photoinitiator | Polymer System | Concentration (% w/v) | Light Source | Crosslinking Time / Efficiency | Resulting Modulus (Stiffness) |
| BHPEA | General Acrylates | Not specified | UV | Serves as a polymerizable UV absorber and crosslinker.[8][9][] | Contributes to mechanical and thermal stability.[] |
| Irgacure 2959 | PEGDA | 0.05% | 365 nm UV (10 mW/cm²) | Gelation time: 212 seconds | Lower crosslinking efficiency compared to LAP.[5] |
| Irgacure 2959 | PEG-Fibrinogen | 0.1% | 0.2 - 5 mW/cm² | Slower crosslinking at low intensity | G' plateau ~200-800 Pa, intensity-dependent.[11] |
| LAP | PEGDA | 0.05% (2.2 mM) | 365 nm UV (10 mW/cm²) | Gelation time: 20 seconds (10x faster than I2959) | Higher crosslinking efficiency than I2959 at 365 nm.[5] |
| LAP | PEG-Fibrinogen | 0.1% | 0.1 - 2 mW/cm² | Faster crosslinking than I2959 | G' plateau ~600-1000 Pa, intensity-dependent.[11] |
| Riboflavin | Collagen | 0.1% | 365 nm UV | Dependent on exposure time | Young's Modulus: Tunable from 0.9 to 3.6 kPa.[12] |
| Riboflavin | ECM Hydrogels | 0.1% | 365 nm UV | Dependent on exposure time | Elastic Modulus: Increased from 6.8 to 24.7 kPa (Corneal ECM).[7] |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducing and comparing experimental results. Below are protocols for two key experiments cited in this guide.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxicity of photoinitiator leachables from a crosslinked hydrogel.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Target cell line (e.g., L929 fibroblasts, hMSCs)
-
Crosslinked hydrogel samples
Procedure:
-
Hydrogel Preparation and Incubation:
-
Prepare hydrogels using the desired photoinitiator concentration and light exposure.
-
Sterilize the hydrogels (e.g., with UV light or by preparing them aseptically).
-
Incubate the hydrogels in cell culture medium (e.g., 1 mL of medium per 0.1 g of hydrogel) for 24-72 hours at 37°C to allow potential cytotoxic components to leach out. This medium is now the "extract medium."
-
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of fresh culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Exposure to Extract Medium:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the "extract medium" to the experimental wells. Include control wells with fresh medium (positive control) and a cytotoxic agent like Triton X-100 (negative control).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the positive control (cells in fresh medium).
-
Protocol 2: Rheological Characterization of Hydrogel Crosslinking
This protocol describes how to measure the mechanical properties (storage modulus G') and gelation time of a hydrogel during photopolymerization.
Materials & Equipment:
-
Rheometer with a parallel plate geometry (e.g., 20 mm diameter) and a UV/Visible light curing accessory.
-
Hydrogel precursor solution containing the monomer (e.g., GelMA), crosslinker, and photoinitiator.
Procedure:
-
Instrument Setup:
-
Set the rheometer temperature to physiological conditions (37°C) or room temperature, as required.
-
Set the gap between the parallel plates (e.g., 500 µm).
-
-
Sample Loading:
-
Pipette the liquid hydrogel precursor solution onto the center of the bottom plate of the rheometer, ensuring enough volume to fill the gap once the top plate is lowered.
-
Lower the top plate to the set gap height and trim any excess sample from the edge.
-
-
Oscillatory Time Sweep Measurement:
-
Set the rheometer to perform an oscillatory time sweep. Use a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) that is within the linear viscoelastic region of the final gel.
-
Begin the measurement to establish a baseline for the liquid precursor's storage (G') and loss (G'') moduli.
-
After a short baseline period (e.g., 60 seconds), turn on the light source (UV or visible light) at a defined intensity (e.g., 10 mW/cm²).
-
Continue recording G' and G'' as a function of time during light exposure.
-
-
Data Analysis:
-
Gel Point: The gelation time is often identified as the point where the storage modulus (G') exceeds the loss modulus (G'').
-
Crosslinking Kinetics: Plot G' versus time to visualize the rate of hydrogel stiffening.
-
Final Modulus: The plateau of the G' curve at the end of the measurement represents the final stiffness of the crosslinked hydrogel under those conditions.
-
Visualizing Mechanisms and Workflows
Photoinitiation Mechanisms
The mechanism of radical generation differs between photoinitiator types. Type I initiators undergo direct cleavage into two radical species upon light absorption. Type II initiators require a co-initiator or synergist; the excited photoinitiator abstracts a hydrogen atom from the synergist to create the initiating radical.
Caption: Photoinitiation mechanisms for Type I and Type II systems.
Experimental Workflow for Comparison
A logical workflow is crucial for the objective comparison of different photoinitiators for a specific biomedical application.
Caption: Workflow for comparing photoinitiators in hydrogel fabrication.
Conclusion and Recommendations
The experimental evidence strongly supports the use of alternatives to benzophenone-based photoinitiators like BHPEA for biomedical applications, particularly those involving the encapsulation of live cells.
-
For Highest Biocompatibility: Riboflavin , activated by visible light, is an excellent choice. It is a naturally occurring vitamin and consistently demonstrates very high cell viability post-crosslinking.[4] Its main limitation is that it often requires a co-initiator and may have slower reaction kinetics compared to highly efficient Type I initiators.
-
For High Efficiency and Biocompatibility: LAP offers a compelling balance. It is significantly more efficient than Irgacure 2959 under UV light and can be activated by visible (405 nm) light, which is less damaging to cells.[5][13] It demonstrates good cytocompatibility at effective concentrations, making it a versatile choice for both bioprinting and tissue engineering.
-
For Established UV-Based Systems: Irgacure 2959 remains a widely used benchmark for UV-crosslinking due to its extensive characterization. However, it should be used at the lowest effective concentration (often ≤ 0.05% w/v) and with optimized, minimal UV exposure to mitigate its known cytotoxic effects.[11]
Ultimately, the choice of photoinitiator should be tailored to the specific requirements of the application, balancing the need for rapid and robust gelation with the paramount importance of maintaining the viability and function of biological components.
References
- 1. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. echemi.com [echemi.com]
- 4. Gelatin Methacryloyl–Riboflavin (GelMA–RF) Hydrogels for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of UVA-riboflavin crosslinking to enhance the mechanical properties of extracellular matrix derived hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 98 16432-81-8 [sigmaaldrich.com]
- 9. This compound | 16432-81-8 | Benchchem [benchchem.com]
- 11. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate proper disposal procedures
Proper Disposal of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
The safe and compliant disposal of this compound is essential for ensuring laboratory safety and environmental protection. This compound, an acrylate derivative containing phenol and benzoyl functional groups, is classified as a hazardous substance requiring specialized disposal procedures. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side shields or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[2]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved N95 respirator or higher.[3]
Hazard and Disposal Summary
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 16432-81-8 | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Disposal Route | Collection as hazardous waste for incineration at a licensed facility. | [1][4] |
| Prohibited Disposal | Do NOT dispose of down the drain or in regular solid waste. | [5][6][7] |
| Spill Cleanup Material | Inert, non-combustible absorbent material (e.g., vermiculite, dry sand, earth). | [4][5] |
Disposal Protocol
This protocol provides a step-by-step methodology for the safe handling and disposal of waste containing this compound.
Step 1: Waste Segregation and Container Preparation
-
Identify Waste Type: Determine if the waste is pure, unused solid; contaminated solid debris; or a liquid solution.
-
Select Container: Choose a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste, glass bottles are often suitable. For solid waste, use a labeled, leak-tight container.[4]
-
Label Container: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list all other constituents and their approximate concentrations.
Step 2: Collection of Waste
-
Unused or Expired Solid Chemical: Place the original container, if intact, or the chemical itself into the prepared hazardous waste container.
-
Contaminated Solid Waste: Collect any items with trace contamination, such as gloves, weighing paper, paper towels, or disposable labware. Place them into a designated solid hazardous waste container.[4]
-
Liquid Waste: Carefully pour solutions containing the chemical into the designated liquid hazardous waste container. Use a funnel to prevent spills. Collect all rinsate from cleaning contaminated glassware as hazardous waste.[7]
Step 3: Spill Management
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[5]
-
Contain Spill: For liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth. For solid spills, carefully sweep up the material to avoid creating dust.[2]
-
Collect Cleanup Debris: Place all contaminated absorbent material and cleaning supplies into the designated solid hazardous waste container.[7]
-
Decontaminate Area: Once the bulk material is removed, decontaminate the spill area according to your institution's safety procedures.
Step 4: Storage and Final Disposal
-
Secure Container: Ensure the hazardous waste container lid is tightly sealed. Store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[7]
-
Disposal Method: The approved disposal method for this type of waste is typically high-temperature incineration at a licensed and approved hazardous waste facility.[4] This ensures the complete destruction of the hazardous compound.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical procedures for handling 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS No. 16432-81-8). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. This document is intended to supplement, not replace, your institution's formal safety protocols and the manufacturer's Safety Data Sheet (SDS).
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2][3]:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the primary defense against exposure. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double gloving is recommended. Use a pair of nitrile gloves as the primary barrier. For tasks with a high risk of splashing or prolonged contact, consider wearing polyethylene gloves underneath the nitrile gloves. Acrylate monomers can penetrate latex and vinyl gloves within minutes.[2][4] |
| Eye/Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Skin and Body Protection | A laboratory coat is required. When handling larger quantities, a chemical-resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory. |
| Respiratory Protection | All handling of the solid or solutions of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2] This compound is a combustible solid.
-
Container Integrity: Keep the container tightly closed when not in use.[2]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.
Handling and Use
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a chemical fume hood.
-
Weighing:
-
To avoid inhalation of the powder, weigh the compound inside a fume hood.
-
Tare a sealed container on the balance.
-
Transfer the container to the fume hood and add the desired amount of the solid.
-
Seal the container before removing it from the fume hood to transport it back to the balance for final weighing.
-
-
Transferring: Use a spatula for transferring the solid. Avoid creating dust.
-
Preparing Solutions: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Preventing Polymerization: Avoid exposure to heat, light, and contaminants that could initiate polymerization.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills:
-
Small Spills: For spills less than 1 liter, and if you are trained to do so, use appropriate PPE to contain the spill with an absorbent material. Double bag the spill waste in clear plastic bags, label it, and dispose of it as hazardous waste.
-
Large Spills: Evacuate the area immediately. Call emergency services and your institution's environmental health and safety office.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused/Excess Monomer:
-
Small Quantities: For very small residual amounts (e.g., in a beaker), you can mix it with an acrylic powder to induce polymerization. Once hardened, the solid mass can be disposed of in the regular solid waste. Do not mix large quantities as this can cause a dangerous exothermic reaction.
-
Larger Quantities: Do NOT pour down the drain.[5] Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Dispose of through your institution's hazardous waste management program.
-
-
Contaminated Materials:
-
All contaminated items (e.g., gloves, absorbent materials from spills, paper towels, pipette tips) must be collected in a sealed bag or container.
-
Label the container as "Hazardous Waste" and include the chemical name.
-
Dispose of through your institution's hazardous waste management program.
-
-
Empty Containers:
-
Triple-rinse the empty container with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.
-
Workflow Diagram
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
